Quinine gluconate
描述
属性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19-,20+;2-,3-,4+,5-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUDCCTVQUHJQ-BILMMMPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-25-1 | |
| Record name | Quinine gluconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4325-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-gluconic acid, compound with (8α,9R)-6'-methoxycinchonan-9-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ979Q6A3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide on the Mechanism of Action of Quinine Gluconate in Malaria
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinine, a cornerstone of antimalarial therapy for centuries, continues to be a vital tool in the treatment of malaria, particularly infections caused by drug-resistant Plasmodium falciparum. While administered in various salt forms, such as quinine gluconate for parenteral use, its therapeutic effect is conferred by the quinine molecule itself.[1][2] The primary mechanism of action is the disruption of the parasite's critical heme detoxification pathway. Within the intraerythrocytic stage of its lifecycle, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3][4] To protect itself, the parasite biocrystallizes this heme into an inert, insoluble polymer called hemozoin.[5][6] Quinine exerts its schizonticidal effect by inhibiting this process, leading to the accumulation of cytotoxic heme, which induces oxidative stress and lysosomal membrane damage, ultimately resulting in parasite death.[1][3][7][8] This guide provides an in-depth examination of this core mechanism, supported by quantitative efficacy data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The lifecycle of Plasmodium falciparum within human erythrocytes involves the degradation of up to 75% of the host cell's hemoglobin in an acidic digestive vacuole.[9] This catabolic process provides essential amino acids for parasite growth but releases ferriprotoporphyrin IX (heme) as a toxic byproduct.[4][6] Free heme is a pro-oxidant that can destabilize and lyse membranes, generate reactive oxygen species, and inhibit enzyme activity. The parasite's survival is contingent on its ability to efficiently neutralize this heme. Lacking the heme oxygenase pathway found in its human host, the parasite employs a unique detoxification strategy: the polymerization of heme into a chemically inert, crystalline structure known as hemozoin, or "malaria pigment".[6]
Quinine, a weak base, is thought to accumulate in the acidic digestive vacuole of the parasite.[10] Its antimalarial activity is centered on the disruption of hemozoin formation.[4][11] The precise molecular interactions are understood through two prevailing, non-mutually exclusive hypotheses:
-
Crystal Growth Inhibition: Quinine molecules bind directly to the surfaces of growing hemozoin crystals.[5][11] This "capping" action, described as a "step-pinning" mechanism, physically obstructs the addition of new heme units to the crystal lattice, thereby halting its growth.[9][12]
-
Heme Complexation: Quinine forms a complex with free heme molecules in the digestive vacuole.[3][13] This complex is incapable of being incorporated into the hemozoin crystal, effectively reducing the concentration of heme available for polymerization.[11]
Both mechanisms result in the same pathological outcome for the parasite: an accumulation of toxic, soluble heme.[1][3] This buildup leads to oxidative damage to parasitic membranes and proteins, ultimately causing parasite death.[8] While this is the principal mechanism, other studies suggest quinine may also inhibit parasite nucleic acid synthesis, protein synthesis, and glycolysis, though these are considered secondary effects.[1][3][14]
Visualization of Quinine's Core Mechanism
The following diagram illustrates the interference of quinine with the parasite's heme detoxification pathway.
Caption: Quinine's interference with heme detoxification in P. falciparum.
Quantitative Data Presentation
The efficacy of quinine can be quantified by its 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of parasite growth in vitro. These values vary depending on the geographic origin and the chloroquine-resistance status of the parasite isolate.
| Parameter | P. falciparum Strain/Isolate Origin | Value | Reference |
| Median IC₅₀ | Field Isolates (Kilifi, Kenya) | 92 nM | [15] |
| Mean IC₅₀ | Field Isolates (Franceville, Gabon) | 156.7 nM | [16] |
| Mean IC₅₀ | Field Isolates (Bakoumba, Gabon) | 385.5 nM | [16] |
| IC₅₀ Threshold for Resistance | General Guideline | ≥ 500 nM | [15] |
| In Vivo MIC (Minimum Inhibitory Concentration) | Uncomplicated Malaria (Thailand) | 0.7 µg/ml | [17] |
| In Vivo MPC (Minimum Parasiticidal Concentration) | Uncomplicated Malaria (Thailand) | 3.4 µg/ml | [17] |
| Fever Clearance Time | Children with Falciparum Malaria (Malawi) | 36 hours (mean) | [18] |
| Parasite Clearance Time | Children with Falciparum Malaria (Malawi) | < 108 hours | [18] |
Experimental Protocols
The in vitro susceptibility of P. falciparum to antimalarial drugs is commonly assessed using a standardized assay based on the intercalation of a fluorescent dye, SYBR Green I, into parasite DNA.
Protocol: SYBR Green I-based In Vitro Drug Susceptibility Assay
This protocol is adapted from methodologies described in multiple peer-reviewed studies.[19][20][21]
1. Preparation of Parasite Culture:
-
Synchronized P. falciparum cultures (predominantly ring-stage) are used.
-
The culture is diluted with complete RPMI 1640 medium and uninfected O+ human erythrocytes to achieve a final parasitemia of 0.5-1% and a final hematocrit of 1.5-2%.[20]
2. Drug Plate Preparation:
-
This compound is serially diluted to create a range of final concentrations (e.g., 3 nM to 800 nM).[22]
-
25 µL of each drug dilution is added to the wells of a 96-well flat-bottom microtiter plate. Control wells receive drug-free medium.
3. Incubation:
-
175-200 µL of the prepared parasite suspension is added to each well of the drug-dosed plate.[20][21]
-
The plate is incubated for 72 hours at 37°C in a humidified, airtight chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[20][21]
4. Lysis and Staining:
-
Following incubation, the plate is subjected to at least one freeze-thaw cycle to lyse the erythrocytes.[19]
-
A lysis buffer containing the fluorescent dye SYBR Green I is prepared.
-
An equal volume of the lysis buffer is added to each well. The plate is mixed and incubated in the dark at room temperature for 1-24 hours to allow for dye intercalation with parasite DNA.[20]
5. Data Acquisition and Analysis:
-
The fluorescence of each well is measured using a fluorescence microplate reader (excitation ~490 nm, emission ~540 nm).[19]
-
Relative fluorescence units (RFUs) are plotted against the log of the drug concentration.
-
The IC₅₀ value is determined by fitting the data to a non-linear regression dose-response curve using appropriate software (e.g., GraphPad Prism).[20]
Visualization of Experimental Workflow
The following diagram outlines the key steps of the SYBR Green I assay.
Caption: Standard workflow for the SYBR Green I drug susceptibility assay.
Conclusion
The enduring efficacy of quinine, including its gluconate salt form, against Plasmodium falciparum is primarily attributable to its targeted disruption of heme biocrystallization. By preventing the parasite from detoxifying the heme released during hemoglobin digestion, quinine induces a state of lethal oxidative stress. This core mechanism, supported by decades of research and quantifiable through standardized in vitro protocols like the SYBR Green I assay, remains a critical area of study. A thorough understanding of these molecular interactions and experimental methodologies is essential for monitoring resistance, optimizing therapeutic regimens, and guiding the development of novel antimalarial agents that may target this same crucial pathway.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 4. Quinoline drug-heme interactions and implications for antimalarial cytostatic versus cytocidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinine Pharmacokinetic-Pharmacodynamic Relationships in Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo efficacy of quinine treatment for Plasmodium falciparum malaria in Malawian children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 20. Drug sensitivity testing by SYBR Green I-based assay [bio-protocol.org]
- 21. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Flow Cytometric Hemozoin Detection Assay for Real-Time Sensitivity Testing of Plasmodium falciparum | PLOS One [journals.plos.org]
A Technical Guide to the Synthesis and Stereoisomerism of Quinine Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth examination of the synthesis and stereochemistry of quinine gluconate. It begins by exploring the complex stereoisomerism of the quinine molecule, a cornerstone of its biological activity. A high-level overview of a modern, stereoselective total synthesis of the quinine core is presented, followed by a detailed, representative protocol for the subsequent synthesis of this compound via acid-base reaction. Quantitative data on the physicochemical and biological properties of key stereoisomers are summarized, and critical pathways and workflows are visualized using diagrammatic representations to support drug development and research professionals.
The Stereoisomerism of Quinine
Quinine, a natural alkaloid extracted from the bark of the Cinchona tree, possesses a complex molecular architecture that gives rise to significant stereoisomerism. The structure contains four stereogenic carbon centers (at positions C3, C4, C8, and C9), which means it can exist in 2⁴, or 16, distinct stereoisomeric forms.
The naturally occurring and most biologically active isomer against malaria is (-)-quinine, which has the absolute configuration (8S,9R) for the key C8 and C9 centers, and an established (3R,4S) configuration for the other two centers on the quinuclidine ring.
The primary stereoisomers of quinine include:
-
Quinidine: A diastereomer of quinine, epimeric at both the C8 and C9 positions (8R,9S). It is also found naturally and used clinically as an antiarrhythmic agent.
-
Epiquinine: An epimer of quinine, differing only in the configuration at C9 (8S,9S).
-
Epiquinidine: An epimer of quinidine, differing only in the configuration at C9 (8R,9R).
-
Enantiomers: Each of the 16 stereoisomers has a corresponding non-superimposable mirror image (enantiomer), such as (+)-quinine, the enantiomer of natural (-)-quinine.
The spatial arrangement of the substituents, particularly the hydroxyl group at C9 and the quinuclidine nitrogen at C8, is critical for biological activity. This stereoselectivity is evident in the differing pharmacological profiles of quinine and its diastereomer, quinidine.[1][2] For instance, while both are active against malaria, their effects on cardiac ion channels are markedly different, with quinidine exhibiting a much more potent blockade of the hERG potassium channel.[1]
Figure 1: Logical relationship between key stereoisomers of quinine.
Physicochemical Properties of Quinine Stereoisomers
The distinct three-dimensional structures of quinine's stereoisomers lead to different physicochemical properties, most notably their interaction with plane-polarized light (optical activity). These differences are also reflected in their biological activities, such as their potency against Plasmodium falciparum and their effects on human ion channels.
| Property | (-)-Quinine | (+)-Quinidine | (-)-Epiquinine |
| Absolute Configuration (C8, C9) | (8S, 9R) | (8R, 9S) | (8S, 9S) |
| Specific Rotation [α]D | -156.4° (c=0.97, MeOH) | +258° (c=1, EtOH)[3] | Data not consistently available |
| hERG Channel Blockade (IC50) | ~11-44 µM | ~0.8-3 µM | Not widely reported |
| Antimalarial Activity vs. P. falciparum | Potent | Potent | ~100x less active than quinine |
Table 1: Comparison of properties for major quinine stereoisomers. hERG IC50 values vary by experimental system.[4]
Synthesis of the Quinine Core Molecule
The total synthesis of quinine has been a significant challenge and a milestone in organic chemistry since the first formal synthesis by Woodward and Doering in 1944.[3] The first fully stereoselective total synthesis was achieved by Gilbert Stork in 2001, ensuring the correct configuration at all four chiral centers.
Overview of the Stork Stereoselective Synthesis (2001)
Stork's synthesis represented a major advance by controlling the stereochemistry throughout the process, avoiding the production of unwanted diastereomers. The strategy involved the initial construction of a key chiral piperidine intermediate, which already contained the correct stereochemistry for the future C3 and C4 positions of the quinuclidine ring.
The key stages of this synthesis can be summarized as:
-
Chiral Piperidine Formation: A chiral vinylogous ester is elaborated through several steps, including stereoselective alkylation, to form a key piperidine derivative.
-
Quinuclidine Ring Closure: The piperidine intermediate undergoes an intramolecular Staudinger reaction followed by cyclization to construct the bicyclic quinuclidine core.
-
Aromatic Moiety Coupling: The completed quinuclidine portion is coupled with a derivative of 6-methoxyquinoline.
-
Final Hydroxylation: The final C9 hydroxyl group is introduced via a stereoselective oxidation, yielding (-)-quinine with high selectivity over its C9 epimer, epiquinine.
Figure 2: High-level workflow of the Stork total synthesis of quinine.
Synthesis of this compound
This compound is the salt formed from the reaction of the basic quinine alkaloid with D-gluconic acid. This salt form is often used in pharmaceutical preparations to improve solubility or modify release characteristics. The synthesis is a straightforward acid-base neutralization reaction.
Representative Experimental Protocol
The following protocol describes a representative method for the preparation of this compound from quinine free base.
Materials:
-
Quinine (free base, C₂₀H₂₄N₂O₂, MW: 324.42 g/mol )
-
D-Gluconic acid (50% w/w aqueous solution, C₆H₁₂O₇, MW: 196.16 g/mol )
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal
-
Magnetic stirrer and hotplate
-
Reaction flask, condenser, and addition funnel
-
Büchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (30.8 mmol) of quinine free base in 100 mL of 95% ethanol. Gently warm the mixture on a hotplate with stirring to facilitate complete dissolution.
-
Acid Addition: In a separate beaker, calculate the stoichiometric amount of D-gluconic acid required. For a 50% w/w solution (density ≈ 1.24 g/mL), this corresponds to approximately 12.1 g (or 9.8 mL) of the solution for 6.04 g of pure gluconic acid (30.8 mmol). Dilute this with 20 mL of deionized water.
-
Reaction: Transfer the diluted gluconic acid solution to an addition funnel. While stirring the quinine solution, add the gluconic acid dropwise over 20-30 minutes. The solution may become cloudy as the salt forms.
-
Heating and Clarification: After the addition is complete, attach a condenser to the flask and heat the mixture to a gentle reflux for 30 minutes to ensure the reaction goes to completion. If the solution is colored, allow it to cool slightly, add a small amount (e.g., 0.5 g) of activated charcoal, and reflux for another 10 minutes.
-
Filtration: While hot, filter the solution through a fluted filter paper or a heated Büchner funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a crystallization dish. Reduce the volume of the solvent on a hotplate in a fume hood to about 50-60 mL. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to induce crystallization.
-
Isolation and Drying: Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.
-
Characterization: The final product, this compound (C₂₀H₂₄N₂O₂·C₆H₁₂O₇, MW: 520.58 g/mol ), should be characterized by melting point determination, HPLC for purity, and spectroscopy (FTIR, NMR) to confirm its identity.
Figure 3: Experimental workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
Quinine's primary therapeutic use is as an antimalarial agent. Its mechanism of action is believed to be similar to that of chloroquine. It interferes with the malaria parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.
Mechanism:
-
The parasite Plasmodium falciparum resides within human red blood cells and digests hemoglobin for nutrients.
-
This digestion releases large amounts of toxic free heme.
-
The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin (the "malaria pigment").
-
Quinine, being a weak base, accumulates in the acidic food vacuole of the parasite.
-
It is thought to cap the growing hemozoin crystal, preventing further polymerization.
-
The buildup of toxic, unsequestered heme leads to oxidative stress and membrane damage, ultimately killing the parasite.
Figure 4: Simplified pathway of quinine's antimalarial mechanism.
The stereochemistry at C8 and C9 profoundly impacts biological activity beyond malaria. As shown in Table 1, quinidine is a significantly more potent blocker of the hERG potassium channel than quinine. This difference is the primary reason quinidine has pronounced cardiac effects (and is used as an antiarrhythmic), while quinine is less likely to cause significant QT prolongation at therapeutic antimalarial doses. This stereoselective interaction highlights the importance of precise three-dimensional structure in drug-receptor binding and is a critical consideration in drug development and safety profiling.[2][4]
References
- 1. EP1240167A1 - Optically active isomers of quinine and quinidine and their respective biological action - Google Patents [patents.google.com]
- 2. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epiquinine | 72402-51-8 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Quinine Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinine Gluconate, the gluconate salt of the cinchona alkaloid quinine, is a vital active pharmaceutical ingredient (API) with applications in the treatment of malaria and certain cardiac arrhythmias. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of relevant pathways and workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical and Physical Properties
This compound is comprised of the active moiety, quinine, and gluconic acid.[1] Quinine is a diastereomer of quinidine, another cinchona alkaloid.[2][3] The gluconate salt form enhances the water solubility of quinine.[3]
Chemical Structure and Identity
-
IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[1]
-
CAS Number: 7054-25-3[]
-
Molecular Formula: C₂₆H₃₆N₂O₉[1]
-
Synonyms: Quinidine gluconate, Duraquin, Quinaglute, Gluquinate[1]
Table 1: Molecular and Chemical Identity of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₆N₂O₉ | [1] |
| Molecular Weight | 520.57 g/mol | [] |
| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | [1] |
| CAS Number | 7054-25-3 | [] |
Physical Properties
The physical properties of this compound are critical for its handling, formulation, and bioavailability. It is typically a white, crystalline powder.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 175-176 °C | |
| Solubility | Freely soluble in water | |
| pKa (of Quinine) | pK₁: 5.07, pK₂: 9.7 | |
| Optical Rotation | Dextrorotatory | [5] |
Experimental Protocols
Accurate determination of physicochemical properties requires standardized and validated methodologies. The following sections detail common experimental protocols.
Melting Point Determination (Capillary Method - USP <741>)
The melting point is a key indicator of purity. The USP <741> Class Ia method is a standard procedure.[6][7][8]
Methodology:
-
Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator over silica gel for 24 hours.[6]
-
Capillary Tube Loading: The dry powder is packed into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The apparatus is heated at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9]
-
Data Recording: The melting range is recorded from the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely liquid.[6] For highly pure substances, this transition may be nearly instantaneous.
Caption: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium solubility.[10][11]
Methodology:
-
Preparation: An excess amount of the API is added to a known volume of the solvent (e.g., purified water, buffers of various pH) in a stoppered flask.[11]
-
Equilibration: The flask is agitated in a mechanical shaker or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (often 24-72 hours) to ensure equilibrium is reached.[10][12]
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration through a non-adsorptive filter.[10]
-
Quantification: The concentration of the dissolved API in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).
Caption: Workflow for shake-flask solubility determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of ionizable compounds.[13][14][15]
Methodology:
-
Solution Preparation: A precise amount of the API is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration.[14][16]
-
Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[14] The system is purged with an inert gas like nitrogen to prevent interference from atmospheric CO₂.[14]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing for equilibration.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve).[15]
Optical Rotation Determination (Polarimetry)
Optical rotation is a critical property for chiral molecules like quinine, confirming the identity of the stereoisomer.[17][18]
Methodology:
-
Solution Preparation: A solution of the sample is prepared at a known concentration in a suitable solvent.
-
Instrument Calibration: The polarimeter is calibrated using a blank (the pure solvent).[19]
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length.[19]
-
Observation: Plane-polarized light is passed through the solution, and the angle of rotation of the light is measured by the instrument's analyzer.[19][20]
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[19]
Purity and Related Substances (HPLC and TLC)
Chromatographic techniques are essential for assessing the purity of this compound and quantifying any related substances or impurities.
High-Performance Liquid Chromatography (HPLC): A typical reversed-phase HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[21][22] Detection is commonly performed using a UV detector.[23] The method should be validated for specificity, linearity, accuracy, precision, and robustness.[21]
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method used for the identification and semi-quantitative estimation of impurities.[24][25] A sample solution is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a suitable mobile phase.[26] The separated spots are visualized under UV light, and their retention factor (Rf) values are compared with those of reference standards.[24]
Signaling Pathway and Logical Relationships
Mechanism of Action as a Class Ia Antiarrhythmic Agent
Quinine (as the active moiety of this compound) is classified as a Class Ia antiarrhythmic agent.[27] Its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes.[28][29]
This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity.[29] Additionally, Class Ia agents prolong the action potential duration and the effective refractory period.[30]
Caption: Signaling pathway of Quinine's antiarrhythmic effect.
Relationship between Quinine, its Salt, and Active Moiety
It is crucial to understand the relationship between the parent alkaloid, its salt form, and the active component responsible for the therapeutic effect.
Caption: Relationship between Quinine forms.
Conclusion
The physicochemical properties of this compound are integral to its quality, stability, and performance as a pharmaceutical agent. The data and experimental protocols outlined in this guide serve as a valuable resource for professionals in drug development and research. Adherence to standardized methodologies is essential for obtaining accurate and reproducible results, ultimately ensuring the delivery of safe and effective medicines.
References
- 1. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. thinksrs.com [thinksrs.com]
- 7. scribd.com [scribd.com]
- 8. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 9. m.youtube.com [m.youtube.com]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 20. ibzmesstechnik.de [ibzmesstechnik.de]
- 21. jidps.com [jidps.com]
- 22. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of quinine preparations by Minlab based TLC | PDF [slideshare.net]
- 25. mdpi.com [mdpi.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. lecturio.com [lecturio.com]
- 28. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 30. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
Unveiling the Luminescence of Quinine Gluconate: A Technical Guide to its Fluorescent Properties and Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorescent properties of quinine gluconate, a salt of the well-known fluorescent compound quinine. While much of the existing literature focuses on quinine sulfate, the fundamental photophysical characteristics are inherent to the quinine molecule itself. In acidic solutions, where quinine salts are typically dissolved for fluorescence measurements, they dissociate to yield the same fluorescent cation. Therefore, this guide leverages the extensive and well-documented data for quinine in acidic solutions, primarily from quinine sulfate, to provide a comprehensive understanding of the expected fluorescent behavior of this compound.
Quinine's strong fluorescence in acidic solutions makes it a widely used standard in fluorescence spectroscopy.[1] Its distinct excitation and emission spectra, coupled with a relatively high quantum yield, are key to its utility in various scientific applications, from analytical chemistry to drug development.[2]
Core Fluorescent Properties
Quinine exhibits two primary excitation peaks and a single emission peak in dilute acidic solutions.[2][3] The absorption of a photon at either excitation wavelength leads to the population of an excited singlet state, followed by relaxation to the lowest vibrational level of the first excited singlet state. The subsequent return to the ground state results in the emission of a photon at a longer wavelength, a phenomenon known as fluorescence.[3]
Quantitative Data Summary
The following tables summarize the key quantitative fluorescent properties of quinine in acidic solutions. These values are widely accepted and serve as a benchmark for the expected performance of this compound under similar conditions.
Table 1: Excitation and Emission Wavelengths of Quinine in Acidic Solution
| Parameter | Wavelength (nm) | Notes |
| Primary Excitation Maximum (S0 → S2) | ~250 | Corresponds to the ground state to the second excited state transition.[3] |
| Secondary Excitation Maximum (S0 → S1) | ~350 | Corresponds to the ground state to the first excited state transition.[3][4] |
| Emission Maximum | ~450-460 | Bright blue fluorescence.[3][4] |
Table 2: Fluorescence Quantum Yield of Quinine
| Solvent | Quantum Yield (ΦF) | Reference(s) |
| 0.05 M H2SO4 | 0.55 | [5] |
| 0.5 M H2SO4 | 0.546 | [6] |
| 0.1 M H2SO4 | ~0.58 | [4] |
| 0.1 M HClO4 | 0.60 | [7][8] |
Note: The quantum yield of quinine has been observed to be dependent on the acid concentration and the counter-ion. Perchloric acid (HClO4) has been suggested as a superior solvent to sulfuric acid (H2SO4) for a fluorescence quantum yield standard due to its reduced temperature dependence.[8]
Experimental Protocols
Accurate determination of fluorescent properties requires meticulous experimental design and execution. The following sections detail the methodologies for preparing quinine solutions and measuring the fluorescence quantum yield.
Preparation of Quinine Standard Solutions
The preparation of accurate and stable quinine standard solutions is the first critical step for any fluorescence analysis.
Materials:
-
This compound or quinine sulfate dihydrate
-
Sulfuric acid (H2SO4) or Perchloric acid (HClO4)
-
Deionized water
-
Volumetric flasks
-
Pipettes
Protocol:
-
Prepare a 0.05 M H2SO4 or 0.1 M HClO4 solution: Carefully add the required amount of concentrated acid to deionized water in a volumetric flask and dilute to the mark.
-
Prepare a stock solution of quinine (e.g., 100 µg/mL): Accurately weigh the quinine salt and dissolve it in a small amount of the acidic solvent in a volumetric flask. Once dissolved, dilute to the final volume with the same solvent. Note: Quinine solutions should be prepared fresh and protected from light to prevent degradation.[3]
-
Prepare a series of working standards: Perform serial dilutions of the stock solution using the acidic solvent to create a range of concentrations suitable for the intended measurements. For quantum yield determination, solutions with absorbances between 0.02 and 0.1 at the excitation wavelength are recommended to avoid inner filter effects.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield. Quinine itself is a common standard.
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Select a suitable fluorescence standard: Choose a standard with a well-characterized quantum yield and with excitation and emission spectra that overlap with the sample of interest. For many applications, quinine sulfate in 0.1 M HClO4 is an excellent choice.[7][8]
-
Prepare a series of dilutions: Prepare a set of dilutions for both the unknown sample and the standard in the same solvent.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The absorbance should be kept below 0.1 to ensure a linear relationship between absorbance and fluorescence intensity.
-
Measure Fluorescence Emission Spectra: For each dilution, measure the corrected fluorescence emission spectrum using a spectrofluorometer. Ensure that the excitation and emission slit widths are kept constant for all measurements.
-
Integrate the Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot the Data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate the Quantum Yield: The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the straight lines from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is equal to 1).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the fluorescence of this compound.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Factors that can influence the fluorescence intensity of quinine.
References
- 1. static.horiba.com [static.horiba.com]
- 2. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quinine sulfate [omlc.org]
- 7. dreem.openfluor.org [dreem.openfluor.org]
- 8. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Quinine Gluconate on Plasmodium falciparum: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of quinine gluconate against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the compound's mechanism of action, summarizes its in vitro efficacy, provides detailed experimental protocols for assessing its antiplasmodial activity, and visualizes the key molecular pathways affected.
Introduction
Quinine, a cinchona alkaloid, has been a cornerstone of antimalarial treatment for centuries. Its derivative, this compound, is a salt form administered for the treatment of malaria, including infections caused by chloroquine-resistant P. falciparum. Despite its long history of use, the precise molecular mechanisms of quinine's action and the intricacies of its interaction with the parasite are still areas of active research. This guide synthesizes the current understanding of this compound's effects on P. falciparum, with a focus on data relevant to researchers and drug development professionals.
Mechanism of Action
The primary antiplasmodial activity of quinine is attributed to its interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. However, emerging evidence suggests that quinine may also impact other essential parasitic pathways.
Inhibition of Hemozoin Biocrystallization
The most widely accepted mechanism of action for quinine involves the inhibition of hemozoin formation.[1] During its intraerythrocytic stage, P. falciparum digests host hemoglobin in its acidic food vacuole to obtain amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into an inert, insoluble polymer called hemozoin.[1]
Quinine, a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it interferes with hemozoin formation through a multi-faceted process:
-
Capping Hemozoin Crystals: Quinine can bind to the growing faces of hemozoin crystals, physically preventing the addition of new heme units.[2]
-
Complexation with Free Heme: Quinine can form a complex with free heme in the food vacuole. This complex may be toxic in itself and also prevents the heme from being incorporated into the growing hemozoin crystal.
The accumulation of free heme and heme-quinine complexes leads to oxidative stress and damage to parasite membranes and proteins, ultimately resulting in parasite death.
Inhibition of Purine Nucleoside Phosphorylase (PfPNP)
Recent studies have identified Plasmodium falciparum purine nucleoside phosphorylase (PfPNP) as a potential target of quinine.[3] P. falciparum is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on a salvage pathway to acquire them from the host. PfPNP is a key enzyme in this pathway, catalyzing the phosphorolysis of inosine to hypoxanthine, a crucial precursor for the synthesis of guanine and adenine nucleotides.[2][4]
By binding to the active site of PfPNP, quinine can inhibit its enzymatic activity.[3] This disruption of the purine salvage pathway would lead to "purine-less death," as the parasite is unable to synthesize the necessary building blocks for DNA and RNA replication.[5]
Quantitative Data on Antiplasmodial Activity
The in vitro efficacy of quinine against P. falciparum is typically reported as the 50% inhibitory concentration (IC50) and the 90% inhibitory concentration (IC90). It is important to note that much of the published data does not specify the salt form of quinine used. The following tables summarize available data for "quinine" and "quinine hydrochloride," which can be considered indicative of the activity of this compound.
Table 1: In Vitro Activity of Quinine Against Chloroquine-Sensitive P. falciparum Strains
| P. falciparum Strain | Quinine Salt | IC50 (nM) | IC90 (nM) | Reference(s) |
| 3D7 | Not Specified | ~10 - 20 | Not Reported | [6] |
| HB3 | Not Specified | ~20 - 40 | Not Reported | [6] |
| NF54 | Not Specified | ~10 | Not Reported | [7] |
Table 2: In Vitro Activity of Quinine Against Chloroquine-Resistant P. falciparum Strains
| P. falciparum Strain | Quinine Salt | IC50 (nM) | IC90 (nM) | Reference(s) |
| Dd2 | Not Specified | ~80 - 150 | Not Reported | [6] |
| K1 | Hydrochloride | ~100 - 200 | ~300 - 500 | [8][9] |
| W2 | Not Specified | ~100 - 200 | Not Reported | [10] |
| Field Isolates (India) | Hydrochloride | 150 - 250 | 400 - 600 | [8] |
| Field Isolates (Gabon) | Not Specified | 156.7 - 385.5 | Not Reported |
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the antiplasmodial activity of compounds like this compound.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, HEPES, and gentamicin)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or water)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a drug-free control (medium only) and a background control (uninfected erythrocytes).
-
-
Parasite Suspension Preparation:
-
Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5% and a hematocrit of 2% with fresh erythrocytes and complete medium.
-
-
Incubation:
-
Add 180 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the drug concentration and calculate the IC50 and IC90 values using a non-linear regression model.
-
Isotopic Microtest ([³H]-Hypoxanthine Incorporation Assay)
This assay measures the incorporation of radiolabeled hypoxanthine into the nucleic acids of replicating parasites.
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium
-
Human erythrocytes (O+)
-
96-well microplates
-
This compound stock solution
-
[³H]-Hypoxanthine (1 µCi/well)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include a drug-free control.
-
-
Parasite Suspension Preparation:
-
Adjust the parasite culture to a parasitemia of 0.5% and a hematocrit of 1.5%.
-
-
Incubation:
-
Add 200 µL of the parasite suspension to each well of the drug plate.
-
Incubate for 24 hours under the same conditions as the SYBR Green I assay.
-
-
Radiolabeling:
-
Add 25 µL of [³H]-hypoxanthine solution to each well.
-
Incubate for an additional 18-24 hours.
-
-
Harvesting and Measurement:
-
Harvest the contents of each well onto a glass fiber filter using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Plot the CPM against the drug concentration and calculate the IC50 and IC90 values.
-
Visualizing the Impact of this compound on P. falciparum
The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.
Inhibition of Hemozoin Formation Pathway
Caption: this compound inhibits hemozoin formation by blocking heme biocrystallization.
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial activity assay.
Disruption of the Purine Salvage Pathway
Caption: this compound inhibits PfPNP, disrupting the parasite's purine salvage pathway.
Conclusion
This compound remains a relevant antimalarial drug, particularly in cases of resistance to other therapies. Its primary mechanism of action is the disruption of heme detoxification in P. falciparum, leading to parasite death. Furthermore, its potential to inhibit the essential purine salvage pathway offers another avenue for its therapeutic effect. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of antimalarial drug development, facilitating further investigation into the nuanced biological activity of this historic compound and the development of novel therapeutic strategies.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Plasmodium falciparum Purine Nucleoside Phosphorylase Is Critical for Viability of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic resistance to purine nucleoside phosphorylase inhibition in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine-less death in Plasmodium falciparum induced by immucillin-H, a transition state analogue of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum | Semantic Scholar [semanticscholar.org]
- 7. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro sensitivities of Plasmodium falciparum to different antimalarial drugs in Uganda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinine Gluconate and the Inhibition of Heme Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The detoxification of heme, a toxic byproduct of hemoglobin digestion by the intraerythrocytic malaria parasite, is a critical survival mechanism for Plasmodium falciparum. This process, mediated by heme polymerase, results in the formation of inert, crystalline hemozoin (β-hematin). The quinoline class of antimalarial drugs, including quinine, is widely believed to exert its therapeutic effect by disrupting this vital pathway. This technical guide provides an in-depth examination of the mechanism by which quinine gluconate inhibits heme polymerase, summarizing key quantitative data, detailing experimental protocols for assessing this inhibition, and visualizing the underlying biochemical pathways and experimental workflows.
Introduction: The Heme Detoxification Pathway in Plasmodium falciparum
During its blood stage, the malaria parasite Plasmodium falciparum resides within host erythrocytes, utilizing hemoglobin as a primary source of amino acids for its growth and replication.[1] This process occurs within the parasite's acidic food vacuole.[2] The digestion of hemoglobin releases large quantities of heme (ferriprotoporphyrin IX), which, in its free form, is highly toxic and can lead to oxidative damage and membrane lysis.[2][3][4]
To counteract this toxicity, the parasite has evolved a unique detoxification strategy: the polymerization of heme into a biologically inert, insoluble crystal known as hemozoin or the "malaria pigment".[2][5][6] This biocrystallization process is facilitated by a heme polymerase activity, which is a key target for many antimalarial drugs.[2][3][7] The inhibition of heme polymerase leads to the accumulation of toxic free heme within the parasite, ultimately causing its death.[3][8] This parasite-specific pathway is an attractive target for drug development as it is distinct from host metabolic processes.[6]
Mechanism of Action: Quinine's Interference with Heme Polymerization
Quinine, a quinoline-methanol derivative, is thought to inhibit hemozoin formation through a multi-faceted mechanism, similar to other quinoline antimalarials like chloroquine.[3][9] As a weak base, quinine is protonated and concentrates within the acidic environment of the parasite's food vacuole.[3]
The primary proposed mechanisms of inhibition are:
-
Complex Formation with Heme: Quinine is believed to form a complex with free heme molecules.[8] This complex may be incapable of being incorporated into the growing hemozoin crystal, effectively capping the polymer and preventing further heme sequestration.[8][9]
-
Inhibition of the Heme Polymerase Enzyme: Quinine directly inhibits the enzymatic activity of heme polymerase.[2][9] This prevents the catalytic conversion of monomeric heme into the polymeric hemozoin.
-
Surface-Mediated Inhibition: Quinine may bind to the surface of the growing hemozoin crystal, thereby blocking the addition of further heme units.
These actions collectively lead to an accumulation of cytotoxic free heme within the parasite's food vacuole, resulting in oxidative stress, membrane damage, and ultimately, parasite death.[3][4]
Quantitative Analysis of Heme Polymerase Inhibition
The inhibitory potency of quinine and its derivatives against heme polymerase is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for quinine against heme polymerase or β-hematin formation. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence these values.[10]
| Compound | Parasite Strain/Assay Condition | IC50 Value | Reference |
| Quinine | P. falciparum (in vitro) | 18.10 ng/ml | [11] |
| Quinine | P. falciparum (in vitro) | 59.64 ng/ml (in 2008) | [11] |
| Quinine | β-hematin formation assay | Slower increase in IC50 over time compared to 4-aminoquinolines | [10] |
| Quinine | Heme Polymerase Activity | No direct reduction in activity, but antagonizes chloroquine's effect | [7] |
Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay
The following is a generalized protocol for assessing the inhibition of β-hematin formation in vitro, based on commonly used methodologies.[12][13][14][15]
4.1. Materials and Reagents
-
Hematin (porcine or bovine)
-
Sodium hydroxide (NaOH), 0.1 M and 0.2 M
-
Glacial acetic acid
-
Dimethyl sulfoxide (DMSO)
-
This compound (or other test compounds)
-
Chloroquine diphosphate (positive control)
-
Distilled water
-
96-well microplates
-
Microplate reader (spectrophotometer)
-
Centrifuge with a microplate rotor
-
Incubator (37°C)
4.2. Preparation of Solutions
-
Hematin Stock Solution (1 mM): Dissolve the required amount of hematin in 0.2 M NaOH.
-
Test Compound Stock Solutions: Prepare stock solutions of this compound and other test compounds in DMSO. Create a series of dilutions to determine the IC50 value.
-
Positive Control Stock Solution: Prepare a stock solution of chloroquine diphosphate in distilled water.
4.3. Assay Procedure
-
In a 96-well microplate, add 50 µL of the test compound at various concentrations in triplicate. For the negative control, add the vehicle (e.g., 10% DMSO), and for the positive control, add chloroquine.[13]
-
Add 100 µL of the 1 mM hematin stock solution to each well.[12][13]
-
To initiate the polymerization reaction, add 50 µL of glacial acetic acid (to achieve a pH of approximately 2.6-4.8) to each well.[12][13][16]
-
Incubate the plate at 37°C for 24 hours to allow for β-hematin formation.[12][13]
-
After incubation, centrifuge the plate at 8000 rpm for 10 minutes to pellet the β-hematin crystals.[13][14]
-
Carefully remove the supernatant. Wash the pellet by adding 200 µL of DMSO to each well, resuspending the pellet, and centrifuging again. Repeat this wash step two more times.[13][14]
-
After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.[12][13]
-
Measure the absorbance of the dissolved β-hematin solution using a microplate reader at a wavelength of 405 nm.[12][14]
4.4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of β-hematin formation, using a suitable statistical software package.[12]
Visualizing the Pathways and Processes
5.1. Heme Detoxification Pathway in Plasmodium falciparum
Caption: The heme detoxification pathway in the malaria parasite.
5.2. Proposed Mechanism of Quinine Inhibition
Caption: Quinine's inhibitory action on heme polymerization.
5.3. Workflow of a Heme Polymerization Inhibition Assay
Caption: A typical workflow for an in vitro HPIA assay.
Conclusion
The inhibition of heme polymerase remains a cornerstone of antimalarial therapy. This compound, as a member of the quinoline class, effectively disrupts this critical detoxification pathway in Plasmodium falciparum. Understanding the nuances of its inhibitory mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for the ongoing development of novel antimalarial agents and for managing the emergence of drug resistance. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this important therapeutic target.
References
- 1. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline antimalarials decrease the rate of beta-hematin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uii.ac.id [journal.uii.ac.id]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. media.malariaworld.org [media.malariaworld.org]
An In-depth Technical Guide on the Sodium Channel Blocking Activity of Quinine Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sodium channel blocking activity of quinine gluconate, focusing on the active moiety, quinidine. As a Class Ia antiarrhythmic agent, quinidine's primary mechanism of action involves the modulation of voltage-gated sodium channels, a critical component in cardiac and neuronal excitability. This document delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate these properties, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Quinidine, the active component of this compound, exerts its effects by directly binding to and blocking voltage-gated sodium channels (NaV). This interaction is not static; it is highly dependent on the conformational state of the channel. According to the modulated receptor hypothesis , quinidine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[1][2][3] This state-dependent binding results in a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation, such as during tachyarrhythmias.[4][5]
At the molecular level, cryo-electron microscopy studies of quinidine bound to the human cardiac sodium channel (NaV1.5) reveal that it lodges in the central pore of the channel, just beneath the selectivity filter. This physical obstruction directly impedes the influx of sodium ions, which is essential for the rapid depolarization phase (Phase 0) of the cardiac action potential.[6] The binding of quinidine is coordinated by residues from repeats I, III, and IV of the channel protein.[6]
The functional consequences of this blockade include a decreased rate of depolarization (reduced Vmax), slowed conduction velocity, and an increased effective refractory period in cardiac tissues.[4] Beyond its primary action on the fast sodium current, quinidine also affects other ion channels, including potassium (e.g., hERG, Kv1.5) and calcium channels, and exhibits alpha-adrenergic receptor antagonism, contributing to its complex electrophysiological profile and potential side effects.[7][8][9]
Quantitative Data on Sodium Channel Blockade by Quinidine
The inhibitory potency of quinidine on various voltage-gated sodium channel isoforms has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe this potency.
| NaV Isoform | Cell Line | Channel State | IC50 (µM) | Reference(s) |
| NaV1.5 | HEK293 | Peak Current | 28.9 ± 2.2 | [1][10] |
| NaV1.5 | Rabbit Myocytes | Peak Current | 11.0 ± 0.7 | [11] |
| NaV1.5 | Rabbit Myocytes | Late Current | 12.0 ± 0.7 | [11] |
| NaV1.1 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |
| NaV1.2 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |
| NaV1.3 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |
| NaV1.6 | HEK293 | Peak Current | 35.61 - 129.84 | [12][13] |
Table 1: Inhibitory Potency (IC50) of Quinidine on Various Sodium Channel Isoforms.
| Parameter | Condition | Value | Reference(s) |
| Tonic Block (NaV1.5) | Vhold = -120 mV | 6.7 ± 1.2 % | [10] |
| Recovery from Block (τ) | Near normal resting potential | 3 - 8 s | [2][14] |
| KD (Activated State) | Rat Cardiac Myocytes | ~433 µM | [3] |
| KD (Nonactivated State) | Rat Cardiac Myocytes | ~10 µM | [3] |
Table 2: Kinetic Parameters of Quinidine Interaction with Sodium Channels.
Detailed Experimental Protocols
The characterization of quinidine's sodium channel blocking activity relies heavily on electrophysiological techniques, primarily the whole-cell patch-clamp method.
Protocol for Determining IC50 of Peak NaV1.5 Current
This protocol is designed to measure the concentration-dependent block of the peak inward sodium current.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.
-
Solutions:
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a potential of -120 mV to ensure all channels are in the resting state.
-
Apply a depolarizing step to -10 mV for 20-40 ms to elicit the peak inward sodium current.[6]
-
Return the membrane potential to -120 mV.
-
This pulse is repeated at a low frequency (e.g., 0.1 Hz) to measure the tonic block.
-
-
Procedure:
-
Establish a stable whole-cell recording.
-
Record baseline peak sodium currents in the external solution.
-
Perfuse the cell with increasing concentrations of quinidine, allowing the current to reach a steady-state at each concentration.
-
At the end of the experiment, apply a high concentration of a specific sodium channel blocker like tetrodotoxin (TTX) (e.g., 30 µM) to confirm the recorded current is from voltage-gated sodium channels.[16]
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each quinidine concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of quinidine concentration and fit the data with the Hill equation to determine the IC50 value.
-
Protocol for Assessing Use-Dependent Block
This protocol is designed to demonstrate the increased channel blockade at higher stimulation frequencies.
-
Cell Line and Solutions: As described in Protocol 1.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV).
-
Apply a single depolarizing pulse (e.g., to -10 mV for 20 ms) to establish the initial (tonic) block.
-
After a recovery period, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz).[17]
-
Record the peak inward current for each pulse in the train.
-
-
Procedure:
-
Establish a stable whole-cell recording and obtain a baseline recording with a single pulse.
-
Perfuse the cell with a fixed concentration of quinidine (e.g., near the IC50 value).
-
Apply the single pulse protocol to measure the tonic block.
-
Apply the high-frequency pulse train to induce and measure the use-dependent block.
-
-
Data Analysis:
-
Measure the peak current of the first pulse in the train (representing tonic block).
-
Measure the peak current of the subsequent pulses in the train.
-
The progressive decrease in current amplitude during the pulse train demonstrates use-dependent block. This can be quantified by comparing the block of the first pulse to the block observed at the end of the train.
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action and State-Dependent Block
References
- 1. researchgate.net [researchgate.net]
- 2. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Quinidine is a competitive antagonist at alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinidine - Wikipedia [en.wikipedia.org]
- 10. scienceopen.com [scienceopen.com]
- 11. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development [elifesciences.org]
- 13. Coupling of Slack and NaV1.6 sensitizes Slack to quinidine blockade and guides anti-seizure strategy development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. benchchem.com [benchchem.com]
The Enduring Legacy of Quinine Gluconate in Antimalarial Therapy: A Technical Guide
A comprehensive overview of the history, mechanism of action, clinical application, and analysis of quinine gluconate, a cornerstone in the fight against malaria. This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the journey of this critical antimalarial agent.
A Historical Journey: From Cinchona Bark to Intravenous Therapy
The story of quinine is deeply intertwined with the history of medicine and global exploration. The therapeutic properties of the bark of the Cinchona tree were first recognized by the Quechua people of Peru for treating fevers. Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "Peruvian bark" and was the first effective treatment for malaria.[1]
The active alkaloid, quinine, was first isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[2] This pivotal discovery allowed for standardized dosing and marked the beginning of modern chemotherapy for infectious diseases. For centuries, quinine and its various salts remained the primary defense against malaria.
While various salts of quinine exist, including the sulfate and dihydrochloride, this compound holds a significant place in the treatment of severe malaria due to its suitability for intravenous administration.[3] This route of delivery is critical for patients who are unable to take oral medication.
Mechanism of Action: Disrupting the Parasite's Detoxification Pathway
The primary mechanism of action of quinine against Plasmodium falciparum, the deadliest malaria parasite, is the inhibition of hemozoin biocrystallization.[3][4] Inside an infected red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Quinine is thought to interfere with this process, leading to the accumulation of toxic heme and ultimately causing the parasite's death.[3][4]
While this is the most widely accepted hypothesis, in vitro studies also suggest that quinine may inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.[3][5]
Quantitative Data on Efficacy and Pharmacokinetics
The following tables summarize key quantitative data related to the use of this compound and other quinine salts in antimalarial therapy.
Table 1: Comparative Efficacy of Quinine and Artesunate in Severe Malaria
| Parameter | Quinine | Artesunate | p-value | Reference |
| Fever Clearance Time (FCT) | Slower | Faster | 0.023 | [6] |
| Parasite Clearance Time (PCT) | Slower | Faster | 0.04 | [6] |
| Coma Resolution Time (CRT) | Faster | Slower | 0.03 | [6] |
| Mortality Rate | 10.9% | 8.5% | - | [7] |
Table 2: Pharmacokinetic Parameters of Intravenous Quinine in Children with Malaria
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | Positively correlated with body weight and increases over time | [8] |
| Clearance | Positively correlated with body weight and increases over time | [8] |
| Time to 4-log reduction of parasitemia (Ter) | Median: 47 h (range, 39 to 76 h) | [8] |
Table 3: In Vitro Activity of Quinine against P. falciparum Isolates from Kenya
| Parameter | Value (nM) | Reference |
| Median IC50 | 92 | [9] |
| IC50 with 1 DNNND repeat in pfnhe | 60 | [9] |
| IC50 with 2 DNNND repeats in pfnhe | 227 | [9] |
Adverse Effects
Treatment with quinine is associated with a range of adverse effects, collectively known as cinchonism. The severity of these effects is generally dose-dependent.
Table 4: Common and Serious Adverse Effects of Quinine
| Type | Symptoms | Reference |
| Common (Cinchonism) | Headache, vasodilation, sweating, nausea, tinnitus, hearing impairment, vertigo, dizziness, blurred vision, disturbance in color perception. | [5] |
| Serious | Vomiting, diarrhea, abdominal pain, deafness, blindness, cardiac arrhythmias, hypoglycemia, hypersensitivity reactions. | [5][10] |
Experimental Protocols
Determination of Quinine in Human Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for quantifying quinine levels in plasma, essential for pharmacokinetic studies and therapeutic drug monitoring.
Materials and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector
-
Reversed-phase C18 column (e.g., 5 µm ODS Hypersil)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 2)
-
Sodium dodecyl sulfate
-
Tetrabutylammonium bromide
-
Internal standard (e.g., cinchonine)
-
Plasma samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and aqueous phosphate buffer (pH 2) in a 50:50 (v/v) ratio, containing 25 mM sodium dodecyl sulfate and 3 mM tetrabutylammonium bromide.
-
Preparation of Internal Standard Solution: Dissolve the internal standard (e.g., cinchonine) in methanol to a known concentration (e.g., 30 µg/mL).
-
Sample Preparation: a. To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of the internal standard solution. b. Vortex the mixture for 10 seconds. c. Centrifuge at 2000 g for 3 minutes to precipitate proteins.
-
HPLC Analysis: a. Inject 20 µL of the clear supernatant onto the HPLC column. b. Set the flow rate to 0.5 mL/min. c. Monitor the eluent using a fluorescence detector with an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Quantification: a. Create a calibration curve by analyzing plasma standards with known quinine concentrations. b. Determine the concentration of quinine in the unknown samples by comparing their peak area ratios (quinine/internal standard) to the calibration curve.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay is a standard method to determine the susceptibility of P. falciparum to antimalarial drugs.
Materials and Reagents:
-
P. falciparum culture
-
RPMI 1640 medium supplemented with human serum, bicarbonate, glutamine, HEPES buffer, and para-aminobenzoic acid
-
96-well microtiter plates
-
[³H]-hypoxanthine
-
This compound stock solution
-
Gas mixture (90% N₂, 5% CO₂, 5% O₂)
-
Incubator (37°C)
Procedure:
-
Parasite Culture Preparation: Dilute the P. falciparum culture to 0.5% parasitemia at a final hematocrit of 1.5%.
-
Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate.
-
Incubation: Add 200 µL of the prepared parasite culture to each well of the microtiter plate. Incubate for 48 hours at 37°C in the specified gas mixture.
-
Radiolabeling: Add 25 µL of 0.5 µCi [³H]-hypoxanthine to each well and incubate for an additional 18 hours.
-
Harvesting and Measurement: Harvest the cells and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Determine the drug concentration that inhibits 50% of parasite growth (IC₅₀) by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound, a derivative of a centuries-old remedy, continues to be a vital tool in the global fight against malaria, particularly for severe cases requiring intravenous therapy. Its rich history, from the Andes to modern pharmacology, underscores the importance of natural products in drug discovery. A thorough understanding of its mechanism of action, pharmacokinetics, and potential for adverse effects is crucial for its safe and effective use. The experimental protocols outlined in this guide provide a framework for the continued study and monitoring of this essential antimalarial agent. As the challenge of drug resistance evolves, the enduring legacy of quinine serves as a reminder of the ongoing need for innovation in antimalarial drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 5. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. The African Quinine Artesunate Malaria Treatment Trial | smo [severemalaria.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Quinine and Other Antimalarials and pfnhe Polymorphisms in Plasmodium Isolates from Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUININE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quinine Gluconate: Molecular Structure, Properties, and Analysis
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It also details experimental protocols for its analysis and presents a visualization of its primary mechanism of action as a Class Ia antiarrhythmic agent.
Molecular Structure and Formula
This compound is the gluconate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree.[1][2] It is classified as a Class Ia antiarrhythmic agent and also exhibits antimalarial properties.[3][4]
The chemical structure consists of the quinine cation and the gluconate anion. The molecular formula for quinine is C₂₀H₂₄N₂O₂, and for gluconic acid, it is C₆H₁₂O₇.[5][6] Therefore, the combined molecular formula for this compound is C₂₆H₃₆N₂O₉.[3][7]
-
IUPAC Name: (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid[3][6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₆N₂O₉ | [3][7] |
| Molecular Weight | 520.57 g/mol | [5][6][7] |
| Appearance | White crystalline powder | [8] |
| Water Solubility | High, making it suitable for injection | [9] |
| Storage | Should be stored in well-closed, light-resistant containers | [8] |
Experimental Protocols
Assay by Titration
This protocol determines the purity of this compound.
Methodology:
-
Accurately weigh approximately 150 mg of this compound.
-
Dissolve the sample in 10 mL of glacial acetic acid, gently heating if necessary.
-
Cool the solution and add 20 mL of acetic anhydride.
-
Add 4 drops of p-naphtholbenzein TS as an indicator.
-
Titrate with 0.1 N perchloric acid VS from a 10-mL microburet to a green endpoint.
-
Perform a blank determination to make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 26.03 mg of total alkaloid salt, calculated as C₂₀H₂₄N₂O₂·C₆H₁₂O₇.[10]
Thin-Layer Chromatography (TLC) for Related Substances
This protocol is used to identify and control impurities.
Methodology:
-
Standard Preparation: Prepare a solution of USP Quinidine Gluconate RS in diluted alcohol to a concentration of 6 mg/mL.[10]
-
Test Preparation: Prepare a solution of the this compound sample in diluted alcohol to a concentration of 6 mg/mL.[10]
-
Chromatographic Plate: Use a suitable thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica gel.
-
Application: Apply 10-µL portions of the test preparation and the standard preparation to the plate.
-
Development: Develop the chromatogram in a solvent system consisting of chloroform, acetone, and diethylamine (5:4:1).
-
Visualization: After the solvent front has moved a sufficient distance, remove the plate from the chamber, air-dry, and visualize the spots under appropriate lighting. Any spot produced by the test preparation should not be greater in size or intensity than the corresponding spot from the standard preparation.[10]
Mechanism of Action and Signaling Pathway
This compound's primary antiarrhythmic effect is as a Class Ia agent, which involves the blockade of ion channels in cardiac myocytes.[11] It primarily targets the fast inward sodium channels, slowing the upstroke of the cardiac action potential (Phase 0).[11] This action decreases the conduction velocity in the atria, ventricles, and His-Purkinje system.[4] Additionally, it blocks potassium channels, which prolongs the repolarization phase (Phase 3), thereby extending the effective refractory period.[11] This dual action helps to suppress arrhythmias.
Caption: Mechanism of action of this compound on cardiac ion channels.
References
- 1. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]
- 2. Quinine - Wikipedia [en.wikipedia.org]
- 3. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quinidine gluconate [glowm.com]
- 5. KEGG DRUG: Quinidine gluconate [genome.jp]
- 6. Quinidine Gluconate | CAS 7054-25-3 | LGC Standards [lgcstandards.com]
- 7. Quinidine Gluconate | CAS No- 7054-25-3 | Simson Pharma Limited [simsonpharma.com]
- 8. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. QUINIDINE GLUCONATE | 7054-25-3 [chemicalbook.com]
- 10. Quinidine Gluconate [drugfuture.com]
- 11. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Quinine Gluconate in In Vitro Antimalarial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of quinine gluconate in in vitro antimalarial assays. This document outlines detailed protocols for common assays, presents quantitative data on the activity of quinine, and includes diagrams of its mechanism of action and experimental workflows.
Introduction
Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its in vitro assessment remains critical for monitoring drug susceptibility in Plasmodium falciparum, the most virulent human malaria parasite, and for screening new antimalarial compounds. This compound is one of the salt forms of quinine used in these studies. The protocols detailed below focus on widely used and validated methods for determining the 50% inhibitory concentration (IC50) of quinine against P. falciparum.
Quantitative Data: In Vitro Activity of Quinine
The following table summarizes the IC50 values of quinine against various strains of P. falciparum as reported in the literature. It is important to note that IC50 values can vary depending on the parasite strain, the assay method employed, and laboratory conditions.
| P. falciparum Strain | Assay Method | Mean IC50 (nM) | Reference |
| Kenyan Isolates | Not Specified | 92 | |
| Gabonese Isolates (Franceville) | Isotopic Microtest | 156.7 | [1][2] |
| Gabonese Isolates (Bakoumba) | Isotopic Microtest | 385.5 | [1][2] |
| Thai Isolates | Not Specified | 168 | [3] |
| P. berghei | pLDH Assay | 144 | [4][5] |
Mechanism of Action of Quinine
Quinine exerts its antimalarial effect during the asexual erythrocytic stage of the parasite's life cycle. The primary mechanism involves the inhibition of hemozoin biocrystallization. Inside the parasite's acidic food vacuole, quinine, a weak base, accumulates. It is thought to interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.[6] By preventing the polymerization of heme into hemozoin, free heme accumulates, leading to oxidative stress and parasite death.[6][7]
References
- 1. DailyMed - QUINIDINE GLUCONATE tablet, extended release [dailymed.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
Application Notes and Protocols for Intravenous Administration of Quinine Gluconate in Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the protocol for the intravenous administration of quinine gluconate, a critical therapeutic agent in the management of severe Plasmodium falciparum malaria. The following sections detail the recommended dosage regimens, patient monitoring parameters, and methodologies for use in a clinical trial setting. While historically quinidine gluconate has been more readily available in the United States and used interchangeably, this document focuses on this compound where specified and notes the use of quinidine as an alternative.[1][2][3] The protocols outlined are synthesized from established clinical guidelines and research publications to ensure safety and efficacy in the evaluation of this antimalarial drug.
Data Presentation: Dosing Regimens and Pharmacokinetic Parameters
The following tables summarize the quantitative data for intravenous quinine and quinidine gluconate administration as reported in various sources.
Table 1: Intravenous Quinine/Quinidine Gluconate Dosing Regimens for Severe Malaria
| Parameter | Regimen A (Quinine Dihydrochloride) | Regimen B (Quinidine Gluconate) | Regimen C (Quinidine Gluconate - Alternative) |
| Loading Dose | 20 mg/kg salt | 10 mg/kg salt (6.25 mg/kg base) | 24 mg/kg salt (15 mg/kg base)[1][4] |
| Infusion Time (Loading) | Over 4 hours[5] | Over 1-2 hours[1][6] | Over 4 hours[1][7] |
| Maintenance Dose | 10 mg/kg salt | 0.02 mg/kg/min salt (12.5 µg/kg/min base) as a continuous infusion | 12 mg/kg salt (7.5 mg/kg base)[1][7] |
| Infusion Time (Maintenance) | Over 4 hours, every 8-12 hours[5][8] | Continuous infusion[1][6] | Over 4 hours, every 8 hours[1][7] |
| Start of Maintenance Dose | 8 hours after the start of the loading dose[5] | Immediately following the loading dose | 8 hours after the start of the loading dose[1][7] |
| Dose Adjustment | Reduce maintenance dose by one-third if parenteral therapy exceeds 48 hours[8][9] | Slow infusion rate if plasma quinidine levels > 6 µg/mL, QT interval > 0.6 sec, or QRS widening > 25% of baseline[6] | N/A |
| Important Note | A loading dose should not be given if the patient has received oral quinine or mefloquine within the previous 24 hours.[2][9] | A loading dose should be omitted if the patient has received more than 40 mg/kg of quinine in the previous 48 hours or mefloquine in the previous 12 hours.[10] | N/A |
Table 2: Pharmacokinetic Parameters of Quinine and Quinidine
| Parameter | Quinine | Quinidine |
| Elimination Half-life | 11.6 ± 4.6 hours (complicated malaria)[11] | 12.8 hours[12] |
| Volume of Distribution | 0.74 ± 0.30 L/kg (cerebral malaria)[13] | 1.68 L/kg[12] |
| Clearance | 0.06 ± 0.04 L/h/kg (complicated malaria)[11] | 1.75 mL/kg/min[12] |
| Protein Binding | Increased in acute malaria[14] | N/A |
Experimental Protocols
Protocol for Preparation and Administration of Intravenous this compound
Objective: To prepare and administer intravenous this compound safely and effectively to a patient in a clinical trial.
Materials:
-
Quinine dihydrochloride or gluconate vial
-
5% Dextrose or 0.9% Sodium Chloride (Normal Saline) for dilution[4][5]
-
Infusion set and volumetric infusion pump
-
Sterile syringes and needles
-
Alcohol swabs
Procedure:
-
Reconstitution and Dilution:
-
Quinine dihydrochloride (e.g., 600 mg in 2 mL) should be diluted in 250-500 mL of 5% glucose.[5][8][9] For children under 20 kg, the dilution volume is 10 mL/kg.[9]
-
Quinidine gluconate (e.g., 80 mg/mL) should be diluted to a concentration of 16 mg/mL with 5% dextrose.[4]
-
For fluid-restricted patients, a higher concentration may be used, but it must be administered via a central line.[8]
-
-
Administration of Loading Dose:
-
Administration of Maintenance Dose:
-
Transition to Oral Therapy:
Protocol for Patient Monitoring
Objective: To monitor the patient for safety and efficacy throughout the intravenous this compound infusion.
Procedure:
-
Baseline Assessments:
-
Obtain a baseline electrocardiogram (ECG) to assess the QTc interval before initiating therapy.[2]
-
Record baseline vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Collect blood for baseline laboratory tests including complete blood count (CBC) with platelet count, liver function tests (LFTs), renal function tests, and blood glucose.[5]
-
-
Continuous Monitoring during Infusion:
-
Regular Monitoring:
Protocol for Management of Adverse Events
Objective: To provide clear steps for managing potential adverse events associated with intravenous this compound.
Procedure:
-
Cardiotoxicity (QTc Prolongation, Arrhythmias):
-
Hypotension:
-
Hypoglycemia:
-
If hypoglycemia is detected, administer intravenous dextrose.[6]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Clinical trial workflow for intravenous this compound administration.
Caption: Logical workflow for managing adverse events during infusion.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. CDC - Malaria - Diagnosis & Treatment (United States) - Treatment (U.S.) - Guidelines for Clinicians (Part 3) [medbox.iiab.me]
- 3. Intravenous Quinidine Gluconate in the Treatment of Severe Plasmodium falciparum Infections [cdc.gov]
- 4. globalrph.com [globalrph.com]
- 5. mims.com [mims.com]
- 6. Treatment with Quinidine Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 7. Quinaglute, Quinidex (quinidine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Quinine dihydrochloride Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 9. QUININE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Quinidine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 11. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. QuiNINE Dihydrochloride (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 16. Intravenous Quinidine Gluconate in the Treatment of Severe Plasmodium falciparum Infections [cdc.gov]
Application Notes and Protocols for Quinine Gluconate in Arrhythmia Induction in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, and its stereoisomer quinidine, are class Ia antiarrhythmic agents with a long history in cardiology. Their primary mechanism of action involves the blockade of voltage-gated sodium (Na+) and potassium (K+) channels within cardiomyocytes.[1][2] This action alters the cardiac action potential, specifically by slowing the upstroke of the action potential (Phase 0) and prolonging its duration.[1] While these properties are utilized therapeutically to manage certain arrhythmias, they also confer a proarrhythmic potential, making quinine gluconate a tool for inducing arrhythmias in controlled experimental settings.[3][4] The induction of arrhythmias such as ventricular tachycardia (VT) in animal models is crucial for studying the mechanisms of arrhythmogenesis and for testing the efficacy of novel antiarrhythmic drugs.
This document provides detailed application notes and protocols for the use of this compound to induce arrhythmias in various animal models. It includes information on the mechanism of action, preparation of the drug, experimental procedures, and expected electrophysiological effects.
Mechanism of Proarrhythmic Action
This compound's proarrhythmic effects stem from its influence on cardiac ion channels. By blocking the fast inward sodium current (INa), it slows conduction velocity.[1] Simultaneously, its blockade of several potassium currents, most notably the rapid component of the delayed rectifier potassium current (IKr), prolongs the repolarization phase of the action potential.[1][5] This prolongation is reflected as a lengthened QT interval on the electrocardiogram (ECG).[1] The combination of slowed conduction and prolonged repolarization can create a substrate for re-entrant arrhythmias and can lead to early afterdepolarizations (EADs), which are known triggers for arrhythmias like Torsades de Pointes (TdP).[6][7]
It is important to note the distinction between quinine and its stereoisomer quinidine. While both block sodium channels, quinidine typically exerts a more potent effect on prolonging cardiac repolarization.[8] Furthermore, the salt form can influence the pharmacokinetic profile; quinidine sulfate is absorbed more rapidly than quinidine gluconate, which may affect the onset and duration of action.[3][9]
Caption: Signaling pathway of this compound leading to arrhythmogenesis.
Quantitative Data Presentation
The following tables summarize the electrophysiological effects of quinidine/quinine administration in various animal models. It is important to note that dosages and effects can vary significantly between species and experimental conditions.
Table 1: Proarrhythmic Dosing and Effects of Quinidine in Animal Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Proarrhythmic Effects | Citation |
| Anesthetized Rabbit | 3, 10, and 30 mg/kg (infused over 5 min) | Intravenous (IV) | Conduction blocks, QT prolongation. Few arrhythmias, but not TdP in this model. | [10] |
| Guinea Pig (Isolated Heart) | 10 µM | Perfusate | Increased incidence of arrhythmias in an ischemia-reperfusion model. | [11] |
| Guinea Pig (in vivo pretreatment) | 75 mg/kg daily for 6 days | Intraperitoneal (IP) | Increased PR and QRS intervals in isolated hearts post-treatment. | [12] |
| Dog (with acute myocardial infarction) | Overdosing (specific dose not stated) | Not Stated | Model for producing Torsades de Pointes-like arrhythmias. | [6] |
Table 2: Electrophysiological Parameter Changes Following Quinidine/Quinine Administration
| Parameter | Animal Model | Quinidine/Quinine Concentration | Baseline Value (mean ± SD) | Post-Drug Value (mean ± SD) | Percent Change | Citation |
| VT Cycle Length (ms) | Dog (VT model) | 18 ± 9 µM (serum quinidine) | 129 ± 26 | 157 ± 33 | +21.7% | [8] |
| Conduction Time | Dog | 18 ± 9 µM (quinidine), 23 ± 8 µM (quinine) | Not specified | Prolonged similarly by both drugs | - | [8] |
| Repolarization Time | Dog | 18 ± 9 µM (quinidine), 23 ± 8 µM (quinine) | Not specified | Prolonged much more by quinidine than quinine | - | [8] |
| QT Interval | Anesthetized Rabbit | 3, 10, 30 mg/kg IV | Not specified | Dose-dependent prolongation | - | [10] |
Experimental Protocols
The following protocols are adapted from studies investigating the proarrhythmic effects of quinidine. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
Protocol 1: In Vivo Arrhythmia Induction in an Anesthetized Rabbit Model
This protocol is designed to assess the proarrhythmic potential of this compound by observing changes in ECG parameters and the incidence of arrhythmias.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Anesthetic agent (e.g., chloralose)
-
Alpha-1 adrenoceptor agonist (e.g., methoxamine or phenylephrine, optional to increase sensitivity)[6]
-
ECG recording system with limb leads
-
Intravenous catheters
-
Ventilator and surgical supplies for cannulation
Procedure:
-
Animal Preparation: Anesthetize a New Zealand White rabbit and maintain a stable level of anesthesia. Intubate and ventilate the animal. Place IV catheters in a marginal ear vein for drug infusion and a femoral artery for blood pressure monitoring.
-
ECG Monitoring: Attach ECG leads to record a standard Lead II configuration. Allow for a stabilization period of at least 20-30 minutes to obtain baseline ECG recordings.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile saline. The final concentration should be calculated to allow for the desired dose to be administered in a reasonable volume over the specified infusion time.
-
Baseline Recording: Record stable baseline ECG, heart rate, and blood pressure for at least 20 minutes.
-
Drug Administration (Dose-Escalation):
-
Begin with a low dose of this compound (e.g., 3 mg/kg) infused intravenously over 5 minutes.[10]
-
Continuously monitor the ECG during and after the infusion.
-
Observe a 20-minute washout/observation period between doses.[10]
-
If no significant arrhythmia is observed, escalate the dose (e.g., to 10 mg/kg, then 30 mg/kg) following the same infusion and observation protocol.[10]
-
(Optional Sensitization): To increase the likelihood of inducing TdP, an alpha-1 adrenoceptor agonist can be co-infused to create a state of adrenergic stimulation.[6]
-
-
Data Analysis:
-
Measure PR interval, QRS duration, and QT interval from the ECG recordings at baseline and after each dose. Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).
-
Quantify the incidence, type (e.g., premature ventricular contractions, couplets, non-sustained VT, sustained VT, TdP), and duration of any observed arrhythmias.
-
Protocol 2: Ex Vivo Arrhythmia Induction in an Isolated Guinea Pig Heart (Langendorff Model)
This protocol allows for the study of the direct cardiac effects of this compound, independent of systemic neural and hormonal influences.
Materials:
-
This compound
-
Krebs-Henseleit buffer
-
Langendorff perfusion system
-
ECG recording electrodes or monophasic action potential probes
-
Data acquisition system
-
Surgical instruments for heart excision
Procedure:
-
Heart Isolation: Anesthetize a guinea pig and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta onto the cannula of the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer.
-
Instrumentation: Place ECG electrodes on the surface of the heart or use monophasic action potential probes to record electrical activity.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring a stable heart rate and electrical recordings.
-
Baseline Recording: Record baseline ECG and/or action potential parameters.
-
Drug Perfusion:
-
Switch to a perfusion buffer containing a known concentration of this compound. Concentrations can range from 0.3 µM to 30 µM, as lower concentrations have been shown to be more proarrhythmic under certain conditions.[13]
-
Begin with a lower concentration (e.g., 1 µM) and perfuse for an equilibration period of 15-20 minutes.
-
Record any arrhythmic events and changes in electrophysiological parameters.
-
Increase the concentration in a stepwise manner (e.g., 3 µM, 10 µM), allowing for equilibration at each step.[11][13]
-
-
Data Analysis:
-
Measure changes in heart rate, conduction intervals (PR, QRS), and repolarization (QT, action potential duration at 90% repolarization - APD90).
-
Characterize the incidence and morphology of any induced arrhythmias.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo arrhythmia induction with this compound.
Caption: Logical relationship diagram for quinine-induced arrhythmia studies.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quinidine for ventricular arrhythmias: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 6. Experimental models of torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Quinidine-Induced Torsades de Pointes Risks Using a Whole-Body Physiologically Based Pharmacokinetic Model Linked to Cardiac Ionic Current Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac effects of quinidine on guinea-pig isolated perfused hearts after in vivo quinidine pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Quinine Gluconate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of quinine gluconate. The described protocol is essential for the quality control of pharmaceutical formulations and for various stages of drug development. This method provides excellent separation and quantification of quinine, ensuring reliability and reproducibility of results.
Introduction
Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, is a widely used medication for the treatment of malaria.[1] this compound is a salt form of quinine that is often used in parenteral formulations. Accurate and reliable quantification of this compound in pharmaceutical products is crucial to ensure correct dosage and patient safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers the necessary specificity and sensitivity for this purpose.[2]
Chemical Structure of this compound:
Figure 1: Chemical Structure of this compound.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify quinine. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer.[2] The quinine is retained on the nonpolar stationary phase and is eluted by the mobile phase. The concentration of quinine in the sample is determined by comparing the peak area of the sample to that of a known standard.
Experimental
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6][7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Sonicator.
Reagents and Chemicals
-
This compound Reference Standard (USP grade).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Water (HPLC grade).
-
Glacial acetic acid (analytical grade).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[2] |
| Column | C18, 4.6 x 250 mm, 5 µm[7] |
| Mobile Phase | 0.1 M Ammonium acetate buffer (pH 7.0), acetonitrile, and methanol (40:25:35, v/v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 25°C[7] |
| Detection Wavelength | 235 nm[2] |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.1 M ammonium acetate solution and adjust the pH to 7.0 with glacial acetic acid. Mix the buffer, acetonitrile, and methanol in the ratio of 40:25:35. Degas the mobile phase by sonication or vacuum filtration before use.[7]
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
Sample Preparation (for injection formulation): Accurately measure a volume of the this compound injection equivalent to 20 mg of this compound and transfer it to a 20 mL volumetric flask. Add approximately 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[2]
System Suitability and Method Validation
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[7] Method validation is conducted to demonstrate that the analytical method is suitable for its intended purpose.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| Resolution (Rs) | > 2.0 (between quinine and any adjacent peaks) |
Method Validation Summary
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Experimental Protocol Workflow
Caption: Experimental workflow for HPLC analysis of this compound.
Results and Discussion
A typical chromatogram obtained using this method will show a well-resolved peak for quinine. The retention time for quinine is expected to be consistent under the specified conditions. The quantitative data obtained from the analysis should fall within the acceptance criteria outlined in the method validation section. The linearity of the method, with a correlation coefficient (r²) of ≥ 0.999, indicates a direct relationship between the concentration and the detector response over the specified range. The accuracy, demonstrated by the percent recovery, and the precision, indicated by the low relative standard deviation, confirm the reliability of the method.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and for use in drug development and stability studies. The clear separation and reliable quantification make it a valuable tool for ensuring the quality and efficacy of this compound products.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 4. scbt.com [scbt.com]
- 5. Quinidine Gluconate | CAS No- 7054-25-3 | Simson Pharma Limited [simsonpharma.com]
- 6. Quinidine Gluconate | C26H36N2O9 | CID 94328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quinine Gluconate in the Treatment of Severe Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe malaria, predominantly caused by Plasmodium falciparum, is a life-threatening medical emergency requiring prompt and effective treatment. Historically, parenteral quinine has been a cornerstone of therapy. In the United States, due to the commercial unavailability of parenteral quinine, its dextrorotatory diastereoisomer, quinidine gluconate, has been the recommended alternative for the treatment of severe malaria.[1][2] Quinidine is considered to be a more potent antimalarial on an equimolar basis than quinine.[1] These application notes provide a detailed overview of the protocols for the use of quinine and quinidine gluconate in the management of severe malaria, intended for research and drug development purposes. While intravenous artesunate is now recommended as the first-line treatment for severe malaria, quinine and its derivatives remain important alternatives.[3]
Mechanism of Action
The precise mechanism of action of quinine and its derivatives is not fully elucidated. The most widely accepted hypothesis centers on the disruption of the parasite's detoxification pathway for heme.[4] During the intra-erythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[4][5] Quinine is thought to inhibit this biocrystallization process, leading to an accumulation of cytotoxic free heme within the parasite, ultimately causing its death.[4] In vitro studies also suggest that quinine can inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.[4][6] A potential molecular target for quinine has been identified as the parasite's purine nucleoside phosphorylase (PFPN), an enzyme essential for the parasite to salvage purines from the host for its own DNA replication.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the administration of quinidine gluconate and quinine dihydrochloride in the treatment of severe malaria.
Table 1: Intravenous Quinidine Gluconate Dosing Regimens for Severe Malaria [1][8][9][10][11][12]
| Regimen | Loading Dose | Maintenance Dose |
| Continuous Infusion | 10 mg/kg quinidine gluconate salt (6.2 mg/kg base) infused over 1-2 hours. | 0.02 mg/kg/min quinidine gluconate salt (12.5 µg/kg/min base) as a continuous infusion. |
| Intermittent Infusion | 24 mg/kg quinidine gluconate salt (15 mg/kg base) infused over 4 hours. | 12 mg/kg quinidine gluconate salt (7.5 mg/kg base) infused over 4 hours, administered every 8 hours, starting 8 hours after the loading dose. |
Note: A loading dose should be omitted if the patient has received more than 40 mg/kg of quinine in the preceding 48 hours or mefloquine within the preceding 12 hours.[9][11]
Table 2: Intravenous Quinine Dihydrochloride Dosing Regimen for Severe Malaria (WHO Recommendation) [3][13][14]
| Dosage Component | Dose |
| Loading Dose | 20 mg/kg quinine dihydrochloride salt infused over 4 hours. |
| Maintenance Dose | 10 mg/kg quinine dihydrochloride salt infused over 4 hours, administered every 8 hours. |
Note: The loading dose should not be given to patients who have received oral quinine or mefloquine within the previous 24 hours.[14]
Table 3: Efficacy and Pharmacokinetic Parameters of Intravenous Quinidine [15][16]
| Parameter | Value |
| Parasite Clearance Time | Mean of 49.4 ± 17.8 hours |
| Fever Elimination Time | Mean of 69.5 ± 18.7 hours |
| Elimination Half-life | 12.8 hours |
| Volume of Distribution | 1.68 L/kg |
| Total Clearance | 1.75 mL/kg/min |
Experimental Protocols
Protocol 1: Preparation and Administration of Intravenous Quinidine Gluconate (Continuous Infusion)
1. Patient Selection and Baseline Assessment:
- Confirm diagnosis of severe P. falciparum malaria.
- Obtain baseline electrocardiogram (ECG) to assess QTc interval.[9]
- Assess renal and hepatic function.
- Monitor blood glucose levels.[9]
2. Preparation of Infusion Solution:
- Dilute the required dose of quinidine gluconate (80 mg/mL) in 5% dextrose or normal saline to a final concentration of 16 mg/mL.[10]
- The diluted solution is stable for up to 24 hours at room temperature or 48 hours at 4°C.[10]
3. Administration of Loading Dose:
4. Administration of Maintenance Infusion:
- Following the loading dose, initiate a continuous intravenous infusion of quinidine gluconate at a rate of 0.02 mg/kg/min.[1][12]
5. Monitoring and Dose Adjustment:
- Administer in an intensive care setting with continuous cardiac and frequent blood pressure monitoring.[9]
- Slow or stop the infusion if the QRS complex widens by >50%, the QTc interval exceeds 0.6 seconds or is prolonged by more than 25% of the baseline value, or if hypotension is unresponsive to fluid challenge.[9]
- Monitor plasma quinidine levels; levels greater than 6 µg/mL are an indication for slowing the infusion rate.[1]
- Monitor blood glucose closely for hypoglycemia.[1][9]
6. Transition to Oral Therapy:
- Continue parenteral therapy for at least 24 hours, or until the parasite density is <1% and the patient can tolerate oral medication.[9]
- Complete the treatment course with an oral antimalarial regimen.[9]
Protocol 2: Administration of Intravenous Quinine Dihydrochloride (Intermittent Infusion)
1. Patient Selection and Baseline Assessment:
- Confirm diagnosis of severe malaria.
- Assess for any prior administration of quinine or mefloquine.[14]
- Monitor blood glucose levels.[14]
2. Preparation of Infusion Solution:
- Dilute the required dose of quinine dihydrochloride in 5% glucose. For adults, administer each dose in 250 mL. For children under 20 kg, use a volume of 10 mL/kg.[14]
3. Administration of Loading Dose:
- Administer a loading dose of 20 mg/kg quinine dihydrochloride salt by slow intravenous infusion over 4 hours.[14] Never administer as an IV bolus injection. [17]
4. Administration of Maintenance Infusion:
- Eight hours after the start of the loading dose, begin the maintenance regimen of 10 mg/kg quinine dihydrochloride every 8 hours, with each infusion administered over 4 hours.[14]
5. Monitoring:
- Monitor for signs of cinchonism (tinnitus, headache, nausea), hypoglycemia, and cardiac arrhythmias.[3][6]
- In patients with acute renal failure, reduce the dose by one-third if parenteral treatment continues for more than 48 hours.[14]
6. Transition to Oral Therapy:
- After a minimum of 24 hours of parenteral therapy, and when the patient can tolerate oral medication, switch to a full course of an artemisinin-based combination therapy (ACT) or oral quinine to complete a 7-day course.[14]
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of action of Quinine against the malaria parasite.
Experimental Workflow
Caption: Clinical workflow for IV quinidine gluconate treatment of severe malaria.
References
- 1. Treatment with Quinidine Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 2. Intravenous Quinidine Gluconate in the Treatment of Severe Plasmodium falciparum Infections [cdc.gov]
- 3. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. m.youtube.com [m.youtube.com]
- 8. restoredcdc.org [restoredcdc.org]
- 9. 24hmb.com [24hmb.com]
- 10. globalrph.com [globalrph.com]
- 11. drugs.com [drugs.com]
- 12. Notices to Readers Treatment of Severe Plasmodium falciparum Malaria with Quinidine Gluconate: Discontinuation of Parenteral Quinine from CDC Drug Service [cdc.gov]
- 13. Severe Malaria Treatment | Severe Malaria Observatory [severemalaria.org]
- 14. QUININE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 15. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of severe malaria in the United States with a continuous infusion of quinidine gluconate and exchange transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Injectable Quinine Treatment | Severe Malaria Observatory [severemalaria.org]
Application of Quinine Gluconate in Cardiac Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine gluconate, and its diastereomer quinidine, are Class Ia antiarrhythmic agents that have been utilized in both clinical and research settings to manage and study cardiac arrhythmias.[1][2] Their primary mechanism of action involves the modulation of cardiac ion channels, leading to significant alterations in the electrophysiological properties of the heart.[1][3] This document provides detailed application notes and protocols for the use of this compound in cardiac electrophysiology research, focusing on its effects on ion channels, action potentials, and overall cardiac rhythm.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking the fast inward sodium channels (INa) in cardiac cells.[1][3] This blockade is "use-dependent," meaning its efficacy increases at higher heart rates.[3][4] By inhibiting INa, this compound decreases the rate of rise of the action potential (Phase 0), which in turn slows the conduction velocity across the atria, ventricles, and His-Purkinje system.[1]
In addition to its effects on sodium channels, this compound also blocks several potassium channels, including the transient outward current (Ito), the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, and the inward rectifier potassium current (IK1).[1][3][5] This potassium channel blockade prolongs the repolarization phase (Phase 3) of the cardiac action potential, leading to an increase in the action potential duration (APD) and the effective refractory period (ERP).[1][3] The prolongation of the ERP helps to prevent re-entrant arrhythmias.[1] Furthermore, quinine has been shown to block Ca2+-activated K+ channels and mitochondrial ATP-regulated potassium channels.[6][7][8] It can also affect the L-type calcium current (ICaL).[3][9]
Electrophysiological Effects
The multi-ion channel blockade by this compound results in a distinct set of electrophysiological effects that can be studied in various experimental models. These effects are summarized in the table below.
| Parameter | Effect of this compound | Species/Tissue | Reference |
| Action Potential Duration (APD) | Prolonged | Human Atria, Canine Purkinje Fibers, Guinea Pig Ventricle | [5][10][11] |
| Effective Refractory Period (ERP) | Prolonged | Human Ventricle, Guinea Pig Endocardium | [12][13] |
| Maximum Upstroke Velocity (Vmax) | Decreased | Canine Ventricular Myocytes, Human Atria | [9][10] |
| Conduction Velocity | Decreased | Canine Myocardium | [1][14] |
| QT Interval | Prolonged | Human | [15][16] |
| Ventricular Tachycardia Cycle Length | Prolonged | Canine Model | [14] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism and study of this compound's effects, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound in a cardiac myocyte.
Caption: Experimental workflow for studying this compound's effects.
Experimental Protocols
Action Potential Recording in Isolated Cardiac Tissue
Objective: To measure the effects of this compound on action potential parameters in multicellular cardiac preparations.
Materials:
-
Isolated cardiac tissue (e.g., guinea pig papillary muscle, canine Purkinje fibers).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, Glucose 5.5, HEPES 5; pH 7.4).
-
This compound stock solution.
-
Tissue bath with superfusion system and temperature control (37°C).
-
Stimulator.
-
Glass microelectrodes (filled with 3 M KCl).
-
Microelectrode amplifier and data acquisition system.
Methodology:
-
Mount the isolated cardiac tissue in the tissue bath and superfuse with oxygenated Tyrode's solution at 37°C.
-
Allow the tissue to equilibrate for at least 60 minutes.
-
Pace the tissue at a constant cycle length (e.g., 1000 ms) using the stimulator.
-
Impale a cell with a glass microelectrode to record intracellular action potentials.
-
Record stable baseline action potentials for at least 15 minutes.
-
Introduce this compound into the superfusate at the desired concentration.
-
Record action potentials continuously to observe the drug's effects.
-
Measure changes in APD at 50% and 90% repolarization (APD50 and APD90), resting membrane potential, action potential amplitude, and Vmax.
-
Perform a washout by superfusing with drug-free Tyrode's solution and record recovery.
Whole-Cell Patch-Clamp Electrophysiology in Isolated Myocytes
Objective: To measure the effects of this compound on specific ion channel currents in single cardiac myocytes.
Materials:
-
Isolated cardiac myocytes (e.g., from canine ventricle).
-
External solution (e.g., Tyrode's solution).
-
Internal (pipette) solution specific for the ion current of interest.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Microscope.
Methodology:
-
Enzymatically isolate cardiac myocytes from the desired cardiac tissue.[9]
-
Place the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit the ion current of interest (e.g., a depolarizing step to elicit INa or ICaL).
-
Record baseline currents.
-
Apply this compound via the perfusion system.
-
Record the changes in the ion current amplitude and kinetics.
-
Analyze the data to determine the extent of channel blockade and any voltage- or use-dependent effects.
Proarrhythmic Potential
It is crucial to note that like other Class Ia antiarrhythmics, this compound can have proarrhythmic effects.[15] It prolongs the QTc interval, which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes.[15] This risk is increased by factors such as bradycardia, hypokalemia, and high serum concentrations of the drug.[15]
Conclusion
This compound is a valuable pharmacological tool for studying cardiac electrophysiology. Its multifaceted mechanism of action, involving the blockade of multiple ion channels, provides a complex but insightful model for understanding arrhythmogenesis and antiarrhythmic drug action. The protocols outlined above provide a framework for investigating its effects at both the cellular and tissue levels. Researchers should remain mindful of its proarrhythmic potential during experimental design and data interpretation.
References
- 1. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 2. What is Quinidine Gluconate used for? [synapse.patsnap.com]
- 3. Quinidine - Wikipedia [en.wikipedia.org]
- 4. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of quinidine on the action potential duration restitution property in the right ventricular outflow tract in patients with brugada syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinine blockade of currents through Ca2+-activated K+ channels in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinine blocks the high conductance, calcium-activated potassium channel in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action potential prolongation and induction of abnormal automaticity by low quinidine concentrations in canine Purkinje fibers. Relationship to potassium and cycle length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of quinidine on arrhythmias and conduction in an isolated tissue model of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinidine Gluconate (Quinidine Gluconate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. Electrophysiological effects of quinidine alone and of the combination quinidine-verapamil on AV conduction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quinine Gluconate as a Reference Standard for Pharmaceutical Analysis
Introduction
Quinine, an alkaloid originally derived from the bark of the cinchona tree, and its salts, such as quinine gluconate, are critical active pharmaceutical ingredients (APIs), primarily used in the treatment of malaria. The accurate and precise quantification of quinine in pharmaceutical formulations is paramount to ensure its safety and efficacy. This application note details the use of this compound as a reference standard in pharmaceutical analysis, providing comprehensive protocols for assay, impurity determination, and stability-indicating methods using High-Performance Liquid Chromatography (HPLC).
A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis. This compound, when qualified as a reference standard, provides the benchmark against which new batches of the API and finished pharmaceutical products are tested.
Quantitative Data Summary
The following tables summarize typical quantitative data for analytical methods utilizing a quinine reference standard. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC Method Validation Parameters for Quinine Assay
| Parameter | Typical Value |
| Linearity Range | 0.08 - 600.00 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Accuracy (Recovery) | 98 - 102%[2] |
| Precision (%RSD) | < 2.0%[1] |
| Limit of Detection (LOD) | 4.32 µg/mL[1] |
| Limit of Quantification (LOQ) | 13.09 µg/mL[1] |
Table 2: Forced Degradation Study of Quinine
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 N HCl, 80°C, 2 hours | Significant degradation[1][3] |
| Base Hydrolysis | 0.1 N NaOH, 80°C, 2 hours | Significant degradation[1][3] |
| Oxidation | 3-30% H₂O₂, Ambient Temp | Partial to significant degradation[1][4] |
| Thermal Degradation | 80°C, Solid State | Minimal to no degradation[3][4] |
| Photolytic Degradation | UV light (254 nm) | Minimal degradation observed[3][4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quinine Assay
This protocol describes a stability-indicating HPLC method for the quantification of quinine.
1. Instrumentation and Materials
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., Zorbax C18, 4.6 mm x 150 mm, 5 µm)[4]
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate buffer (0.1 M, pH 7.0)[1]
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: 0.1 M Ammonium Acetate (pH 7.0), Acetonitrile, and Methanol (40:25:35 v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[4]
-
Column Temperature: Ambient
-
UV Detection: 330 nm[1]
-
Run Time: Approximately 15 minutes (ensure elution of all components)
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to cover the linear range (e.g., 10, 25, 50, 100, 200 µg/mL) using the mobile phase as the diluent.
-
Sample Preparation (e.g., from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of quinine and transfer to a suitable volumetric flask.
-
Add a portion of the mobile phase (approx. 70% of the flask volume), sonicate for 15 minutes to dissolve the API, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of quinine in the sample solutions from the calibration curve.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).[3]
2. Stress Conditions
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N HCl. Reflux the mixture at 80°C for 1 hour.[1] Cool and neutralize the solution with 1.0 N NaOH before dilution for HPLC analysis.[3]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N NaOH. Reflux the mixture at 80°C for 1 hour.[1] Cool and neutralize the solution with 1.0 N HCl before dilution.
-
Oxidative Degradation: Treat 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder and a solution of the stock solution to dry heat (e.g., 80°C) for a defined period.[3]
-
Photolytic Degradation: Expose the stock solution in a transparent container to UV light (e.g., 254 nm).[3] A control sample should be wrapped in aluminum foil to protect it from light.[3]
3. Sample Analysis
-
After exposure to the stress condition, dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples by the validated HPLC method (Protocol 1) alongside an unstressed control sample.
-
Assess the peak purity of the principal peak using a PDA detector to ensure no co-eluting degradation products.[3]
Visualizations
The following diagrams illustrate key workflows in the analysis and qualification of this compound as a reference standard.
Caption: Workflow for Qualifying a this compound Reference Standard.
Caption: Logical Flow for HPLC Analysis of a Pharmaceutical Product.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Formulation of Quinine Gluconate for Oral Administration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a primary antimalarial agent, and its salts, such as quinine gluconate, present significant formulation challenges for oral administration, primarily due to their intensely bitter taste. This document provides detailed application notes and protocols for the formulation of this compound in a palatable oral solution suitable for preclinical and clinical research. The protocols cover formulation development, taste masking, and analytical procedures for quality control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₂・C₆H₁₂O₇ | [1] |
| Molecular Weight | 520.58 g/mol | [1] |
| Quinine Base Content | 62.3% | [1] |
| Aqueous Solubility (Quinidine Gluconate) | 111 g/L at 25 °C | [2] |
| Appearance | White, crystalline powder | [3] |
Table 2: Example of an Oral Solution Formulation for this compound
| Ingredient | Concentration (% w/v) | Function |
| This compound | As required (e.g., 2-10%) | Active Pharmaceutical Ingredient |
| Purified Water | q.s. to 100% | Vehicle |
| Simple Syrup | 20-40% | Sweetener, Viscosity modifier |
| Sorbitol Solution (70%) | 10-20% | Sweetener, Humectant |
| Glycerin | 5-10% | Co-solvent, Humectant |
| Citric Acid | 0.1-0.5% | pH adjusting agent, Flavor enhancer |
| Sodium Citrate | 0.1-0.5% | Buffering agent |
| Sodium Benzoate | 0.1-0.2% | Preservative |
| Cherry Flavor | 0.1-0.5% | Flavoring agent |
| Ion-exchange Resin (e.g., Indion 234) | As per drug-resin ratio | Taste-masking agent[4] |
Experimental Protocols
Protocol 1: Preparation of a Taste-Masked this compound Oral Solution
Objective: To prepare a stable and palatable oral solution of this compound for research studies.
Materials:
-
This compound powder
-
Purified Water
-
Simple Syrup
-
Sorbitol Solution (70%)
-
Glycerin
-
Citric Acid
-
Sodium Citrate
-
Sodium Benzoate
-
Flavoring agent (e.g., Cherry Flavor)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
pH meter
Procedure:
-
Vehicle Preparation: In a suitable beaker, combine the required volumes of Purified Water, Simple Syrup, Sorbitol Solution, and Glycerin. Stir the mixture with a magnetic stirrer until a homogenous solution is obtained.
-
Preservative and Buffer Addition: Add Sodium Benzoate to the vehicle and stir until completely dissolved. Subsequently, add Citric Acid and Sodium Citrate to the solution and continue stirring until all components are dissolved.
-
Drug Dissolution: Slowly add the accurately weighed this compound powder to the stirring vehicle. Continue stirring until the drug is completely dissolved. The solubility of quinidine gluconate is reported to be 111 g/L in water at 25°C, which should be considered when determining the target concentration[2].
-
Flavoring: Add the desired flavoring agent to the solution and stir to ensure uniform distribution.
-
pH Adjustment: Measure the pH of the final solution using a calibrated pH meter. Adjust the pH to a target range of 4.0-5.0 using a small amount of citric acid or sodium citrate solution, if necessary.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add Purified Water to reach the final desired volume. Mix well.
-
Storage: Store the prepared oral solution in well-closed, light-resistant containers at controlled room temperature (20-25°C)[3].
Protocol 2: Taste Masking using Ion-Exchange Resin
Objective: To mask the bitter taste of quinine using an ion-exchange resin.
Materials:
-
This compound
-
Ion-exchange resin (e.g., Indion 234)[4]
-
Demineralized Water
-
0.1 N Hydrochloric Acid
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Resin Slurry Preparation: Prepare a slurry of the ion-exchange resin in demineralized water (e.g., 2-12% w/v) and stir for 30 minutes.[4]
-
Drug Solution Preparation: Dissolve the this compound in 0.1 N HCl to create a solution of the desired concentration (e.g., 2% w/v).[4]
-
Complexation: Slowly add the drug solution to the stirring resin slurry. Continue stirring for an optimized duration (e.g., 6-8 hours) to allow for the formation of the drug-resin complex.[4] The optimal drug-to-resin ratio should be determined experimentally to achieve maximum complexation and taste masking.[4]
-
Separation and Washing: Allow the drug-resin complex to settle and then separate it by filtration. Wash the residue with 0.1 N HCl to remove any uncomplexed drug.[4]
-
Incorporation into Vehicle: The obtained drug-resin complex can then be suspended in a suitable vehicle as described in Protocol 1.
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To determine the concentration and assess the stability of this compound in the oral formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 analytical column (e.g., Zorbax C18)[5]
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., ammonium acetate) in appropriate ratios. A gradient or isocratic elution can be used. |
| Flow Rate | 1.0 - 1.2 mL/minute[5] |
| Injection Volume | 20 µL[5] |
| Detection Wavelength | 316 nm or 330 nm[5] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately dilute a sample of the this compound oral solution with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug solution to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products. The method should be able to separate the quinine peak from any degradation product peaks.
Protocol 4: In-Vitro Dissolution Testing
Objective: To evaluate the in-vitro release profile of the formulated this compound oral solution.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)[6]
Dissolution Medium:
-
0.1 N Hydrochloric Acid (to simulate gastric fluid)
Procedure:
-
Set the dissolution bath temperature to 37 ± 0.5 °C.
-
Add a specified volume of the dissolution medium to each vessel.
-
Set the paddle speed (e.g., 50-100 rpm).[6]
-
Carefully introduce a known volume of the this compound oral solution into each vessel.
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved quinine using the validated HPLC method described in Protocol 3.
-
Calculate the cumulative percentage of drug released at each time point.
Mandatory Visualizations
Caption: Oral absorption pathway of quinine.
Caption: Experimental workflow for formulation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. chempoint.com [chempoint.com]
- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 6. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quinine Gluconate Solubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges of quinine gluconate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound? A1: this compound is a salt of the weak base quinine. Its solubility in water is significantly dependent on the pH of the solution. While it is more soluble than quinine base, achieving high concentrations in neutral aqueous solutions can be challenging. It is considered freely soluble in hot alcohol and dilute acids[1].
Q2: What are the primary factors affecting this compound solubility? A2: The key factors influencing the solubility of this compound are:
-
pH: As a weak base, this compound's solubility is highly pH-dependent. It is significantly more soluble in acidic conditions where the molecule becomes protonated. As the pH increases towards neutral and alkaline, solubility decreases, which can lead to precipitation[2][3].
-
Temperature: For many compounds, solubility increases with temperature. Applying gentle heat can aid in the dissolution of this compound[4]. However, solutions prepared at elevated temperatures may become supersaturated and precipitate upon cooling.
-
Co-solvents and Excipients: The presence of water-miscible organic solvents (co-solvents) or other excipients can enhance solubility.
-
Ionic Strength: The concentration of other salts in the solution can influence the solubility of the compound.
Q3: Why does my this compound solution exhibit a blue fluorescence? A3: A solution of this compound in dilute sulfuric acid exhibits a vivid blue fluorescence when viewed under long-wavelength UV light. This fluorescence disappears upon the addition of hydrochloric acid and is a characteristic identification test for quinine and its salts[4][5].
Q4: Is this compound stable in aqueous solutions? A4: this compound solutions can be susceptible to degradation, particularly if exposed to light or non-optimal pH conditions over time[6]. For parenteral use, stability is often confirmed for specific timeframes, such as 24 hours at room temperature or 48 hours under refrigeration when diluted in 5% dextrose[7]. Stability studies are crucial to determine the shelf-life under specific storage conditions[8].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and handling of this compound solutions.
Issue 1: this compound precipitates immediately upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer.
-
Possible Cause: Antisolvent Precipitation. This occurs when a compound dissolved in a good organic solvent is rapidly diluted into an aqueous buffer (an "antisolvent"), where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution[9][10].
-
Solutions:
-
Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding the aqueous buffer to the organic stock solution dropwise while vortexing or stirring vigorously. This gradual change can prevent localized supersaturation[3][10].
-
Reduce Final Concentration: Your target concentration may be above the equilibrium solubility limit of this compound in the final buffer system. Try working with a lower concentration.
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can temporarily increase solubility, but be aware of potential precipitation upon cooling to room temperature.
-
Issue 2: The solution is initially clear after preparation but becomes cloudy or forms a precipitate over time.
-
Possible Cause 1: pH Shift. The pH of your buffered solution may be unstable or may have shifted over time, moving into a range where this compound is less soluble.
-
Solution 1: Verify the pH of the solution after precipitation occurs. Ensure your buffer system has adequate capacity to maintain the target pH, especially for long-term experiments.
-
Possible Cause 2: Temperature Fluctuation. If the solution was prepared warm to aid dissolution, it may have become supersaturated. As it cools to ambient temperature, the solubility limit decreases, causing the excess compound to precipitate[10].
-
Solution 2: Prepare the solution at the temperature at which it will be used and stored. If heating is necessary, determine the solubility at room temperature to avoid preparing a supersaturated solution. Store the solution at a constant, controlled temperature[9].
-
Possible Cause 3: Degradation. The compound may be degrading over time into less soluble byproducts. Quinine and its salts can be sensitive to light[6].
-
Solution 3: Prepare solutions fresh for each experiment. Protect solutions from light by using amber vials or covering containers with foil[4].
Issue 3: The this compound powder does not fully dissolve.
-
Possible Cause: Insufficient Sonication or Agitation. The dissolution kinetics may be slow, requiring more energy to break down the crystal lattice.
-
Solution: Increase the sonication time or use a combination of vortexing and sonication. Ensure the mixture is being agitated sufficiently to promote contact between the solid and the solvent[1].
-
Possible Cause: Exceeding Solubility Limit. The amount of powder added exceeds the thermodynamic solubility of this compound under the current conditions (pH, temperature, solvent system).
-
Solution: Adjust the pH of the solution to be more acidic. Alternatively, incorporate a solubilizing agent or co-solvent. If these are not options, you must reduce the target concentration.
Quantitative Solubility Data
Quantitative data on this compound solubility is highly dependent on the specific conditions (pH, temperature, buffer system). The following table summarizes general trends and provides guidance.
| Factor | Effect on this compound Solubility | Notes |
| pH | High Solubility in Acidic pH Low Solubility in Neutral/Alkaline pH | The molecule is protonated at lower pH, increasing its interaction with water. A pH of 2.6 is used for some analytical mobile phases[5][11]. |
| Temperature | Solubility generally increases with temperature. | Heating can be used to dissolve the compound, but the solution may precipitate upon cooling if supersaturated[4]. |
| Co-solvents | Can significantly increase solubility. | Water-miscible solvents like ethanol, methanol, or PEG-400 can be used to create more soluble formulations[3]. |
| Complexation | Can enhance apparent solubility. | Agents like cyclodextrins can form inclusion complexes with quinine, increasing its solubility and dissolution rate[1]. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment
This protocol outlines a method to determine the equilibrium solubility of this compound in a specific aqueous buffer.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer) and adjust to the target pH.
-
Prepare Supersaturated Solution: Add an excess amount of solid this compound powder to a known volume of the buffer in a sealed, light-protected container (e.g., an amber glass vial). "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A rotating mixer or orbital shaker is recommended.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a specific volume of the clear supernatant without disturbing the pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method. Analyze the concentration using a validated method like HPLC-UV to determine the amount of dissolved this compound.
Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol provides a best-practice method for diluting a high-concentration stock of this compound (e.g., in DMSO) into an aqueous buffer to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Aqueous Buffer: Add the final desired volume of your aqueous buffer to the experimental vessel (e.g., a conical tube).
-
Vortex/Stir: Place the vessel containing the aqueous buffer on a vortex mixer at a medium speed or add a small magnetic stir bar and place it on a stir plate.
-
Slow Addition: While the aqueous buffer is being vigorously mixed, add the required volume of the organic stock solution drop-by-drop. Ensure the drops fall directly into the vortexing buffer to promote rapid dispersion.
-
Final Mix: Continue to mix the solution for an additional 1-2 minutes after the addition is complete to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of cloudiness or precipitate. A clear solution indicates success.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Experimental Workflow for Solubility Determination
pH-Dependent Ionization and Solubility Relationship
References
- 1. ijnrd.org [ijnrd.org]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. benchchem.com [benchchem.com]
- 4. Quinidine Gluconate [drugfuture.com]
- 5. uspnf.com [uspnf.com]
- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. fda.gov.ph [fda.gov.ph]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. drugfuture.com [drugfuture.com]
Technical Support Center: Quinine Gluconate Cardiotoxicity Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinine gluconate. The focus is on optimizing dosage to minimize cardiotoxicity during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quinine-induced cardiotoxicity?
A1: Quinine, and its stereoisomer quinidine, are classified as Class Ia antiarrhythmic agents.[1][2] The primary mechanism of cardiotoxicity involves the blockade of fast inward sodium channels and certain potassium channels within cardiac myocytes.[1][3] This action decreases the rate of depolarization, slows conduction velocity, and prolongs the repolarization phase of the cardiac action potential.[1] On an electrocardiogram (ECG), this manifests as a dose-dependent prolongation of the QT interval, which can increase the risk of life-threatening ventricular arrhythmias, most notably Torsades de Pointes.[4][5][6]
Q2: What are the key risk factors that can exacerbate quinine's cardiotoxic effects in an experimental setting?
A2: Several factors can increase the risk of cardiotoxicity and should be carefully controlled in experimental models:
-
High Concentrations: Cardiotoxicity is dose- and concentration-dependent.[5] Exceeding therapeutic concentrations significantly increases risk.
-
Electrolyte Imbalances: Hypokalemia (low potassium) and hypomagnesemia (low magnesium) are significant risk factors for developing Torsades de Pointes in the presence of QT-prolonging drugs like quinine.[6][7]
-
Pre-existing Cardiac Conditions: Experimental models with underlying cardiac disease may be more susceptible to the proarrhythmic effects of quinine.[5]
-
Drug Interactions: Co-administration with other drugs that prolong the QT interval or inhibit the CYP3A4 enzyme (which metabolizes quinine) can increase toxicity.[5][8][9]
-
Bradycardia: A slow heart rate can increase the risk of arrhythmia when the QT interval is prolonged.[7]
Q3: What are the typical therapeutic and toxic concentrations of quinine?
A3: Quinine concentrations can vary based on the indication (e.g., anti-malarial vs. anti-arrhythmic). For anti-arrhythmic effects, a therapeutic plasma concentration has been reported at 1.68 ± 0.31 µg/mL.[10] Gastrointestinal symptoms and cinchonism may appear at lower concentrations, but significant cardiotoxicity is more common at higher doses.[4] Blood levels exceeding 8 µg/mL are often associated with toxicity.[11] A minimum toxic dose in adults is considered to be around 3-4 grams.[2]
Q4: How should I monitor for cardiotoxicity in my in vivo animal studies?
A4: Continuous or frequent ECG monitoring is the most direct method. Key parameters to watch for include:
-
QTc Interval Prolongation: An increase of more than 25% from baseline is a significant warning sign.[9]
-
QRS Complex Widening: A widening of more than 50% from the baseline duration indicates severe cardiotoxicity.[9]
-
Arrhythmias: The appearance of premature ventricular contractions (PVCs), ventricular tachycardia, or Torsades de Pointes.
In addition to ECG, monitor serum electrolytes (potassium, magnesium) and consider histopathological analysis of cardiac tissue at the end of the study to look for structural damage.[12]
Troubleshooting Guides
Q: My in vitro cardiomyocyte assay shows a significant drop in cell viability at my target quinine concentration. What could be the cause and how can I troubleshoot?
A: A significant drop in viability suggests cytotoxicity.
-
Verify Concentration: Double-check all calculations and dilutions to ensure the final concentration in your assay is correct.
-
Assess Mitochondrial Function: Quinine can impair mitochondrial energy metabolism.[13] Run an MTT assay to specifically measure mitochondrial activity or an ATP assay to measure cellular energy levels.[14][15] A disproportional drop in these relative to general viability could point to mitochondrial toxicity.
-
Check for Membrane Damage: Perform an LDH release assay.[14] High LDH release indicates compromised cell membrane integrity, a hallmark of cytotoxicity.
-
Lower the Concentration: Your target concentration may be supra-toxic for the specific cell type you are using (e.g., iPSC-derived cardiomyocytes vs. a cell line). Perform a dose-response curve starting from much lower concentrations to determine the EC50 for cytotoxicity.
Q: I am observing QTc prolongation in my animal model, but no arrhythmias. How do I determine a "safe" level of QTc prolongation for my experiment?
A: QTc prolongation is a biomarker of risk, not a guarantee of arrhythmia.
-
Establish a Threshold: A common threshold for concern in clinical settings is a QTc interval longer than 500 ms or an increase of >60 ms from baseline. In preclinical studies, an increase of >25% from baseline is a critical flag.[9] You should consider any dose causing prolongation near this level as the upper limit for chronic studies.
-
Look for Instability: Even without sustained arrhythmias, look for signs of electrical instability on the ECG, such as frequent PVCs, especially if they are polymorphic.
-
Control Other Factors: Ensure that the animal model has normal electrolyte levels (potassium, magnesium, calcium), as deficiencies can lower the threshold for arrhythmias to occur.[6][7]
-
Consider a Challenge: In some study designs, a "pro-arrhythmia challenge" (e.g., co-administration of a low dose of another QT-prolonging agent) can be used to unmask the true risk associated with the observed QTc prolongation. This should be done cautiously and with a strong scientific rationale.
Q: My patch-clamp electrophysiology results show inconsistent ion channel blockade. How can I improve the reliability of my data?
A: Inconsistent results can stem from several factors.
-
Cell Line/Cardiomyocyte Health: Ensure your cells are healthy and exhibit stable baseline channel activity before applying the compound. Passage number, confluency, and differentiation state (for iPSCs) can all affect ion channel expression and function.
-
Compound Stability: Verify the stability of your this compound solution in the assay buffer and at the experimental temperature. Degradation could lead to variable effective concentrations.
-
Voltage Protocol: Use a voltage-clamp protocol specifically designed to isolate the ion channel of interest and minimize confounding currents from other channels. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative provides recommendations for optimized protocols.[16][17]
-
Seal Resistance: Ensure a high-resistance seal (>1 GΩ) is achieved and maintained throughout the recording. A poor seal can lead to leaky and unreliable current measurements.
Quantitative Data Summary
The following table summarizes key dosage and concentration parameters for quinine and its isomer quinidine, primarily from clinical data for malaria and arrhythmia treatment, which can inform preclinical experimental design.
| Parameter | Value | Context | Source(s) |
| Parenteral Loading Dose | 10 mg/kg salt (6.25 mg/kg base) IV over 1-2 hours | Severe Malaria (Quinidine Gluconate) | [7][9] |
| Alternative Loading Dose | 24 mg/kg salt (15 mg/kg base) IV over 4 hours | Severe Malaria (Quinidine Gluconate) | [7][8][18] |
| Parenteral Maintenance Dose | 0.02 mg/kg/min continuous IV infusion | Severe Malaria (Quinidine Gluconate) | [7][11] |
| Toxic Dose (Adult) | > 5 grams (Cardiotoxicity common) | Quinine Overdose | [4] |
| Potentially Lethal Dose (Child) | > 600 mg | Quinine Overdose | [4] |
| Therapeutic Plasma Level | 1.68 ± 0.31 µg/mL | Anti-arrhythmic | [10] |
| Toxic Plasma Level | > 8 µg/mL | General Toxicity | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
-
Cell Culture: Culture hiPSC-CMs on fibronectin-coated multi-well plates until a synchronously beating monolayer is formed. Allow cells to mature for at least 15-20 days post-differentiation.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or DMSO). Create a serial dilution series to achieve final concentrations ranging from nanomolar to high micromolar.
-
Dosing: Replace the culture medium with a medium containing the desired final concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Assays:
-
Cell Viability (MTT Assay): After incubation, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol). Read the absorbance at 570 nm.[14] Cell viability is expressed as a percentage relative to the vehicle control.
-
Cytotoxicity (LDH Release Assay): At the end of the incubation period, collect a sample of the cell culture supernatant. Use a commercially available LDH assay kit to measure the activity of lactate dehydrogenase released from damaged cells.[14] Cytotoxicity is calculated as a percentage of the maximum LDH release (from lysed control cells).
-
Protocol 2: In Vivo Cardiotoxicity Evaluation in a Rodent Model
-
Animal Model: Use adult male or female Sprague-Dawley rats or C57BL/6 mice. Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Baseline ECG: Anesthetize the animals and record a baseline ECG to determine heart rate, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc) using a formula appropriate for the species (e.g., Bazett's or Fridericia's formula, though species-specific formulas are preferred).
-
Dosing Regimen: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dose can be a single acute dose or a chronic multi-dose regimen. Doses should be selected based on literature and preliminary dose-ranging studies.[19]
-
ECG Monitoring: Record ECGs at multiple time points post-administration, focusing on the expected time of maximum plasma concentration (Tmax). For acute studies, this might be 1, 2, 4, and 8 hours post-dose. For chronic studies, ECGs might be taken weekly.[4]
-
Data Analysis:
-
Measure the QRS and QT intervals from the ECG recordings.
-
Calculate the change in QTc from baseline for each animal at each time point.
-
Statistically compare the treatment groups to the vehicle control group. A significant increase in the QTc interval is an indicator of potential cardiotoxicity.[5]
-
-
Terminal Procedures: At the end of the study, collect blood for pharmacokinetic analysis and electrolyte measurement. Euthanize the animals and perform a necropsy. Collect the heart for weighing and histopathological examination to identify any structural damage, inflammation, or fibrosis.[12]
Visualizations
Caption: Signaling pathway of quinine-induced cardiotoxicity.
Caption: Experimental workflow for assessing cardiotoxicity.
Caption: Logical relationships for dosage optimization decisions.
References
- 1. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Quinine Water-Triggered Atrial Tachyarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. gov.uk [gov.uk]
- 6. Quinidine Gluconate (Quinidine Gluconate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Quinidine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. Quinidine plasma concentration and exertional arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quinidine gluconate [glowm.com]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 15. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 18. drugs.com [drugs.com]
- 19. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinine Gluconate Instability in Long-Term Storage
Welcome to the Technical Support Center for quinine gluconate stability. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound instability during long-term storage?
A1: The most common indicators of this compound instability are physical changes such as discoloration (developing a brownish tint), precipitation or crystallization in solutions, and a decrease in potency.[1] These changes suggest chemical degradation of the active pharmaceutical ingredient (API).
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: To maintain the stability of this compound, it should be stored in well-closed, light-resistant containers at a controlled room temperature, typically between 15°C and 30°C (59°F and 86°F).[1] For diluted solutions, such as those prepared for injection, stability is significantly reduced. For instance, a diluted solution in 5% dextrose is generally stable for up to 24 hours at room temperature and up to 48 hours when refrigerated.[1]
Q3: How do factors like light, temperature, and pH affect the stability of this compound?
A3: Light, temperature, and pH are critical factors that can accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV light, can induce photodegradation, leading to the formation of colored degradants and loss of potency.[2]
-
Temperature: Elevated temperatures increase the rate of chemical degradation reactions.[3] The rate of degradation can increase significantly with a rise in temperature, following the principles of the Arrhenius equation.[4]
-
pH: Quinine is a weak base and its stability is pH-dependent. In acidic solutions, it is generally more stable. However, extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis.[5][6]
Q4: What are the major degradation pathways for this compound?
A4: this compound can degrade through several pathways:
-
Oxidation: The tertiary amine in the quinuclidine ring and the secondary alcohol group are susceptible to oxidation, which can lead to the formation of quinine N-oxide and quininone, respectively.[7][8]
-
Photodegradation: Upon exposure to UV light, quinine can undergo complex degradation reactions, resulting in a reduction of the parent compound and the formation of various photoproducts.[2]
-
Hydrolysis: While less common for the quinine moiety itself, the gluconate salt can be susceptible to hydrolysis under certain conditions. More significantly, acid-catalyzed rearrangement can lead to the formation of quinotoxine.[9]
Q5: Are there any known incompatibilities of this compound with other substances?
A5: Yes, this compound is incompatible with strong oxidizing agents and acids.[7] When preparing solutions, it is also important to consider the compatibility with the infusion fluid and container material. For example, significant loss of quinidine gluconate has been reported when administered using PVC infusion systems.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solution | Photodegradation due to light exposure. | Store solutions in amber or light-protecting containers. Minimize exposure to ambient and UV light during handling and experiments. |
| Oxidation. | Prepare solutions fresh. Consider purging solutions with an inert gas (e.g., nitrogen) to minimize contact with oxygen. | |
| Precipitation in Solution | Change in pH pushing the equilibrium towards the less soluble free base. | Ensure the pH of the solution is maintained in the acidic range where this compound is more soluble. Use buffered solutions where appropriate. |
| Supersaturation and crystallization upon cooling of a concentrated solution. | Prepare solutions at the intended storage temperature. If heating is required for dissolution, allow the solution to cool to room temperature slowly and check for precipitation. | |
| Incompatibility with the solvent or other components in the formulation. | Review the compatibility of all excipients and the solvent system. Perform compatibility studies if using a novel formulation. | |
| Loss of Potency (Lower than expected assay value) | Chemical degradation due to improper storage (high temperature, light exposure). | Verify storage conditions against recommended guidelines. Conduct a forced degradation study to identify potential degradation products and pathways. |
| Adsorption to container surfaces (e.g., PVC). | Use glass or other non-reactive containers for storage and administration. If PVC must be used, be aware of potential drug loss and account for it in studies. | |
| Hydrolysis or other degradation pathways. | Use a stability-indicating analytical method (e.g., HPLC) to separate the intact drug from its degradation products for accurate quantification. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Observed Changes | Mitigation Strategy |
| Light (UV/Visible) | Accelerates photodegradation. | Discoloration, loss of potency. | Store in light-resistant containers. |
| Temperature | Increases the rate of all degradation reactions. | Loss of potency, formation of degradants. | Store at controlled room temperature (15-30°C). Avoid excessive heat. |
| pH | Influences solubility and hydrolysis rate. | Precipitation (at higher pH), degradation (at extreme pH). | Maintain pH in the acidic range for solutions. Use buffered systems. |
| Oxygen | Promotes oxidation. | Formation of N-oxides and other oxidation products. | Minimize exposure to air. Consider use of antioxidants or inert gas purging. |
| Container Material (e.g., PVC) | Can lead to adsorption and loss of active drug. | Loss of potency. | Use glass or other inert container materials. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the this compound sample to be tested with the mobile phase to fall within the calibration range of the standard solutions.
3. System Suitability:
-
Perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The tailing factor for the quinine peak should be less than 2.0.
-
The theoretical plates for the quinine peak should be greater than 2000.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder and a solution of the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
3. Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Relationship between storage conditions and degradation pathways.
References
- 1. Quinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of quinine-deuterohemin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinine Gluconate Administration in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the adverse effects of quinine gluconate in research subjects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound administration.
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of lethargy, tremors, or seizures in the research subject. | Hypoglycemia due to quinine-induced insulin secretion.[1] | Immediately measure blood glucose levels. If low, administer an oral glucose solution or an intraperitoneal (IP) injection of dextrose. For future experiments, consider co-administration of glucose or more frequent blood glucose monitoring. |
| Irregular heartbeat, prolonged QTc interval, or other ECG abnormalities. | Cardiotoxicity due to blockade of cardiac sodium and potassium channels.[2][3] | Discontinue this compound administration immediately. Monitor the subject's ECG continuously. Ensure electrolyte balance, particularly potassium levels. In severe cases, administration of sodium bicarbonate may be considered to counteract sodium channel blockade. For future studies, consider a lower dose or slower infusion rate. |
| Reduced food and water intake, weight loss. | Cinchonism (a cluster of symptoms including nausea and headache), gastrointestinal irritation. | Monitor the subject's weight and food/water consumption daily. Ensure easy access to palatable food and water. If the issue persists, consider reducing the dose or changing the administration route (e.g., from oral gavage to subcutaneous injection) to minimize gastrointestinal irritation. |
| Redness, swelling, or signs of inflammation at the injection site. | Irritation from the this compound solution, particularly with intramuscular (IM) administration.[4] | For IM injections, ensure the solution is not too concentrated and consider diluting it. Rotate injection sites. For future experiments, subcutaneous or intraperitoneal routes may be less irritating. |
| Signs of hearing loss or balance issues (e.g., head tilting, circling). | Ototoxicity, a known side effect of quinine.[5] | There is no direct treatment to reverse ototoxicity. Monitor the subject for changes in behavior and document the observations. For future studies, consider a lower dose or a shorter duration of treatment. |
| Hemolysis (reddish-tinged plasma or urine). | Can occur in subjects with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[6] | Discontinue quinine administration immediately. While G6PD deficiency is less commonly screened for in research animals, be aware of this potential adverse effect. |
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of this compound in research animals?
A1: The most frequently observed adverse effects include a collection of symptoms known as cinchonism (which can manifest as restlessness or signs of headache in animals), gastrointestinal issues like nausea and decreased appetite, hypoglycemia, and cardiotoxicity (e.g., arrhythmias, ECG changes).[6] Ototoxicity and hypersensitivity reactions are also possible.
Q2: How can I minimize cardiotoxicity when administering this compound intravenously?
A2: To minimize cardiotoxicity, administer the IV infusion slowly and at a controlled rate.[4] Continuous ECG monitoring is highly recommended during and after the infusion.[2] Maintaining normal electrolyte levels, especially potassium, is also crucial. Start with the lowest effective dose and titrate upwards cautiously.
Q3: What is the mechanism of quinine-induced hypoglycemia and how can it be managed?
A3: Quinine can stimulate the release of insulin from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels, leading to a drop in blood glucose levels.[1] To manage this, it is essential to monitor blood glucose levels frequently, especially during the initial hours after administration. Prophylactic administration of glucose or having a dextrose solution ready for immediate administration in case of hypoglycemia is a prudent measure.
Q4: Are there any known drug interactions I should be aware of in my preclinical research?
A4: Yes, quinine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 and can also affect P-glycoprotein.[7] Co-administration with drugs metabolized by these pathways can lead to altered plasma concentrations and potential toxicity of the co-administered drug. It is crucial to review the metabolic pathways of any other compounds being used in your study. For example, co-administration with drugs that also prolong the QT interval should be avoided.
Q5: What are the recommended dosages for this compound in rodent models?
A5: Dosages can vary significantly based on the study's objectives and the specific rodent strain. Studies in rats have used oral doses ranging from 20 mg/kg/day to 120 mg/kg/day for chronic studies.[8] In mice, intraperitoneal doses of around 25 mg/kg have been used to study metabolic effects.[9] It is critical to perform a dose-ranging study to determine the optimal dose for your specific experimental model while minimizing toxicity.
Quantitative Data on Adverse Effects
The following table summarizes dose-dependent adverse effects of quinine observed in rodent studies. Note that the incidence and severity can be influenced by factors such as the animal strain, route of administration, and duration of treatment.
| Adverse Effect | Species | Dose | Route of Administration | Observed Effects/Incidence | Reference |
| Myocardial Effects | Mouse | 20 mg/kg/day for 30 days | Oral | Distorted arrangement of myofibrils. | [10] |
| Myocardial Effects | Mouse | 30 mg/kg/day for 30 days | Oral | More severe distortion of myofibrils and scanty cellular components. | [10] |
| Testicular Toxicity | Mouse | 50 mg/kg | Not specified | Inflammation, swelling, redness, and discharge of the testis in 75% of subjects. | [11] |
| Developmental Toxicity | Rat | 20 mg/kg/day (in drinking water) | Oral | Impaired pup growth and delayed physical development. | [8] |
| Liver Toxicity | Rat | 100 mg/kg/day for 15 months (in drinking water) | Oral | Periportal glycogen depletion, mild fibrosis, lipid accumulation in Kupffer cells. | [8] |
| Intracardiac Conduction Disturbance | Rat | 50 mg/kg/day for 4 weeks | Not specified | Disturbance of intracardiac conduction. | [12] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Rats with Cardiotoxicity Monitoring
Objective: To administer this compound intravenously to rats while monitoring for and mitigating cardiotoxicity.
Materials:
-
This compound solution (sterile)
-
Sterile 5% dextrose or 0.9% saline for dilution
-
Infusion pump
-
Catheterized rats (e.g., with jugular vein catheter)
-
ECG monitoring system with needle electrodes
-
Anesthesia (e.g., isoflurane)
-
Warming pad
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Place the rat on a warming pad to maintain body temperature.
-
Attach the ECG electrodes to the appropriate limbs for continuous monitoring of heart rate and rhythm. Record a baseline ECG.
-
Prepare the this compound infusion by diluting the stock solution in sterile 5% dextrose or saline to the desired concentration. A final concentration that allows for a slow infusion rate is recommended.
-
Connect the infusion pump to the rat's catheter.
-
Begin the infusion at a slow, controlled rate. A rate not exceeding 0.25 mg/kg/min has been suggested in clinical settings and can be adapted for preclinical studies.[13]
-
Continuously monitor the ECG for any changes, including QRS widening, QT prolongation, or the appearance of arrhythmias.
-
If significant ECG changes are observed, immediately stop the infusion and continue to monitor the animal.
-
Upon completion of the infusion, continue to monitor the ECG for a post-infusion period (e.g., 30-60 minutes) to ensure cardiac stability.
-
Disconnect the infusion and allow the animal to recover from anesthesia under observation.
Protocol 2: Management of Quinine-Induced Hypoglycemia in Mice
Objective: To monitor for and manage hypoglycemia in mice following this compound administration.
Materials:
-
This compound solution
-
Handheld glucometer and test strips
-
Lancets for blood collection (from tail vein)
-
Oral gavage needles
-
50% Dextrose solution (for IP injection)
-
20% Glucose solution (for oral administration)
Procedure:
-
Record the baseline blood glucose of the mouse before administering this compound.
-
Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Monitor blood glucose levels at regular intervals post-administration (e.g., 15, 30, 60, and 120 minutes). The frequency of monitoring should be higher in the first hour.
-
Observe the mouse for clinical signs of hypoglycemia, such as lethargy, tremors, or seizures.
-
If blood glucose drops significantly below baseline or if clinical signs appear, intervene immediately.
-
For conscious mice with mild to moderate hypoglycemia: Administer a 20% glucose solution orally via gavage.
-
For mice with severe hypoglycemia or those that are unconscious/seizing: Administer a 50% dextrose solution via intraperitoneal injection. The volume should be calculated based on the mouse's weight to provide a specific dose of glucose (e.g., 0.5-1 g/kg).
-
Continue to monitor blood glucose levels after intervention to ensure they return to a safe range.
-
Provide easily accessible food and water once the mouse is stable.
Visualizations
Signaling Pathway of Quinine-Induced Cardiotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Quinine cardiotoxicity: a mechanism for sudden death in narcotic addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. QUININE CARDIOTOXICITY - A MECHANISM FOR SUDDEN DEATH IN NARCOTIC ADDICTS | Office of Justice Programs [ojp.gov]
- 4. Injectable Quinine Treatment | Severe Malaria Observatory [severemalaria.org]
- 5. Toxicity studies with quinine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Reversal of hypoglycaemia in murine malaria by drugs that inhibit insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
Technical Support Center: Improving the Bioavailability of Oral Quinine Gluconate Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for experiments aimed at enhancing the oral bioavailability of quinine gluconate. Below, you will find frequently asked questions, detailed troubleshooting guides, comparative data, experimental protocols, and visual workflows to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of quinine essential?
A1: Quinine has a narrow therapeutic index, meaning the difference between effective and toxic concentrations is small.[1] Improving its oral bioavailability can lead to more consistent plasma concentrations, potentially allowing for lower doses to achieve the desired therapeutic effect. This can reduce the risk of dose-dependent side effects, which include headache, ringing in the ears, and vision problems.[2] Furthermore, enhanced formulations can overcome challenges associated with quinine's poor solubility and bitter taste, improving patient compliance.[3]
Q2: What are the primary challenges in formulating oral this compound?
A2: The main challenges include quinine's inherent bitterness, which affects patient adherence, and its classification as a BCS Class II drug (low solubility, high permeability). Its poor aqueous solubility can limit the dissolution rate, which is often the rate-limiting step for absorption.[3][4] Additionally, quinine can be sensitive to light and pH, posing stability challenges during formulation and storage.[3][5]
Q3: What are the leading strategies to enhance the oral bioavailability of quinine?
A3: Key strategies focus on improving the solubility and dissolution rate of quinine. These include:
-
Nanoparticle-based delivery systems: Encapsulating quinine in polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect the drug from degradation, control its release, and improve absorption.[6][7]
-
Liposomal formulations: Liposomes are lipid-based vesicles that can encapsulate both hydrophilic and lipophilic drugs, enhancing their stability and facilitating transport across intestinal membranes.[8][9]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that offer advantages like high drug loading and controlled release for improved effectiveness.[10]
-
Use of absorption enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[11][12]
-
Complexation with cyclodextrins: This approach can enhance the aqueous solubility of poorly soluble drugs like quinine, thereby improving their dissolution and absorption.[13]
Q4: How is the enhancement in bioavailability typically measured?
A4: The enhancement in bioavailability is assessed through pharmacokinetic studies in animal models or human volunteers.[1] Key parameters are determined by measuring the concentration of quinine in plasma over time using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[2][14] The primary pharmacokinetic parameters of interest are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed. An increase in AUC and/or Cmax for a new formulation compared to a standard oral solution indicates improved bioavailability.
Q5: What is in vitro dissolution testing and why is it important?
A5: In vitro dissolution testing is a laboratory test that measures the rate and extent to which a drug dissolves from its dosage form in a simulated physiological fluid.[15] It is a critical quality control test and a valuable tool in formulation development. For bioavailability enhancement, this test helps predict how a new formulation might behave in vivo. A faster and more complete dissolution profile compared to the conventional drug form often suggests a potential for improved oral absorption.[15]
Troubleshooting Guide
This guide addresses common issues encountered during the development of enhanced bioavailability formulations of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low Encapsulation Efficiency (EE%) in PLGA Nanoparticles | 1. Drug partitioning to the external aqueous phase: Quinine, being a weak base, can have some solubility in the aqueous phase, leading to its loss during the emulsification process.[16] 2. Inappropriate solvent system: The choice of organic solvent can affect the solubility of both the drug and the polymer, influencing encapsulation. 3. Suboptimal process parameters: Factors like homogenization speed, sonication time, and the ratio of organic to aqueous phase can significantly impact EE%.[17] 4. PLGA characteristics: The molecular weight and lactide-to-glycolide ratio of PLGA can influence drug-polymer interactions.[18] | 1. Adjust the pH of the aqueous phase: Increasing the pH of the external aqueous phase can decrease the solubility of the basic quinine, driving more of it into the organic phase and improving encapsulation.[16] 2. Optimize the organic phase: Experiment with different organic solvents or solvent mixtures (e.g., dichloromethane, ethyl acetate) to find the optimal balance for dissolving both PLGA and quinine.[16] 3. Systematically vary process parameters: Optimize the homogenization/sonication energy and duration. Adjust the volume ratio of the aqueous to the organic phase.[17] 4. Screen different PLGA types: Test PLGA with varying molecular weights and copolymer ratios to find one that provides better interaction with quinine.[18] |
| Low Encapsulation Efficiency (EE%) in Liposomes | 1. Poor drug-lipid interaction: The physicochemical properties of this compound may not be optimal for stable incorporation into the lipid bilayer. 2. Drug leakage during preparation: The energy input during sonication or extrusion for size reduction can cause leakage of the encapsulated drug.[19] 3. Incorrect pH of the hydration buffer: The charge of the drug and lipids is pH-dependent, affecting encapsulation. | 1. Modify lipid composition: Include charged lipids (e.g., phosphatidylglycerol) to improve electrostatic interactions with the drug. Vary the cholesterol content to modulate membrane rigidity. 2. Optimize the preparation method: Use a gentler method for size reduction or optimize the parameters of the current method (e.g., shorter sonication time). 3. Use a pH gradient loading method: For weakly basic drugs like quinine, creating a pH gradient across the liposomal membrane can significantly enhance drug loading and retention. |
| Nanoparticle or Liposome Aggregation | 1. Insufficient stabilizer: The concentration of the stabilizer (e.g., PVA, Poloxamer for nanoparticles; PEG for liposomes) may be too low to provide adequate steric or electrostatic repulsion.[20] 2. High particle concentration: Overly concentrated suspensions can lead to aggregation. 3. Changes in pH or ionic strength: The surface charge of the particles can be neutralized, leading to aggregation. 4. Improper storage: Temperature fluctuations or freezing/thawing cycles can destabilize the formulation.[21] | 1. Optimize stabilizer concentration: Increase the concentration of the stabilizer in the formulation. 2. Dilute the suspension: Work with more dilute suspensions, especially during purification steps. 3. Use appropriate buffers: Maintain the formulation in a buffer that ensures a high surface charge (high zeta potential). 4. Optimize storage conditions: Store suspensions at 4°C and avoid freezing unless a suitable cryoprotectant is used for lyophilization.[21] |
| Poor or Inconsistent In Vitro Drug Release | 1. Drug crystallization within the matrix: The drug may not be in an amorphous state within the polymer matrix, leading to slow dissolution. 2. Strong drug-matrix interactions: The drug may be too strongly bound to the polymer or lipid, preventing its release. 3. Inappropriate dissolution medium: The pH or composition of the release medium may not provide sink conditions, meaning the drug concentration in the medium becomes too high, slowing further release.[22] 4. Issues with the release testing method: For nanoparticles, the membrane used in dialysis methods may become clogged or the drug may adsorb to it.[23][24] | 1. Verify the physical state of the drug: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that the drug is amorphously dispersed. 2. Modify the formulation: Change the drug-to-polymer/lipid ratio or select a different type of polymer/lipid to modulate the interaction strength. 3. Ensure sink conditions: Add a small percentage of a surfactant (e.g., Tween 80) to the dissolution medium to increase the solubility of quinine and maintain sink conditions.[22] 4. Validate the release method: Ensure the chosen method is suitable for nanoparticles. The sample and separate method combined with centrifugal ultrafiltration can be a reliable alternative to dialysis methods.[8][25] |
| Formulation Instability During Storage | 1. Chemical degradation of the drug: Quinine can be susceptible to hydrolysis or oxidation, especially when exposed to light or inappropriate pH.[3][5] 2. Physical instability: This includes particle aggregation, drug leakage from the carrier, or degradation of the carrier itself (e.g., hydrolysis of PLGA).[21] 3. Interaction with packaging material: Components of the formulation may adsorb to or react with the storage container.[5] | 1. Protect from light and oxygen: Store formulations in amber containers and consider purging the headspace with nitrogen. Add antioxidants if necessary. 2. Lyophilize the formulation: Freeze-drying with a suitable cryoprotectant (e.g., trehalose, mannitol) can significantly improve the long-term stability of nanoparticle and liposome formulations. 3. Conduct compatibility studies: Ensure the chosen packaging material is inert and does not interact with the formulation.[5] |
Data Hub: Comparative Pharmacokinetic Data
The following tables summarize pharmacokinetic data from studies comparing different oral quinine formulations. These tables are intended to provide a reference for the potential improvements in bioavailability that can be achieved with advanced formulation strategies.
Table 1: Pharmacokinetic Parameters of Oral Quinine Formulations in Healthy Volunteers
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Oral Tablet | 300 mg | 2.32 ± 0.22 | 2.67 ± 1.67 | 36.31 ± 10.06 | 100% (Reference) | [26] |
| Rectal Suppository | 300 mg | 0.52 ± 0.37 | 7.25 ± 4.50 | 7.69 ± 5.79 | 21.24% | [26] |
This table illustrates the significant difference in bioavailability between oral and rectal administration routes for the same dose.
Table 2: Pharmacokinetic Parameters of Intravenous Quinine Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Reference |
| Free Quinine | 20 | 20.1 ± 1.9 | 3.5 ± 0.6 | 32.5 ± 2.4 | [14] |
| Quinine-loaded Nanocapsules (Polysorbate 80 coated) | 20 | 23.3 ± 2.6 | 7.2 ± 0.7 | 35.5 ± 4.4 | [14] |
| Quinine-loaded Nanocapsules (Eudragit coated) | 20 | 19.3 ± 3.4 | 11.2 ± 1.1 | 37.8 ± 3.1 | [14] |
This table demonstrates how nanoencapsulation can alter pharmacokinetic parameters, such as prolonging the half-life (t1/2), even with intravenous administration.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Method adapted from the emulsification-solvent evaporation technique)
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, Mw 24,000-38,000)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring. Emulsify the mixture using a high-speed homogenizer at 12,000 rpm for 5 minutes, or a probe sonicator on ice.[27]
-
Solvent Evaporation: Stir the resulting oil-in-water (o/w) emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove unencapsulated drug and excess PVA.
-
Final Product: Resuspend the final nanoparticle pellet in a small volume of deionized water for immediate use or lyophilize with a cryoprotectant (e.g., 2% mannitol) for long-term storage.
Protocol 2: Preparation of this compound-Loaded Liposomes (Method adapted from the thin-film hydration technique)[28]
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (e.g., 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of SPC and 25 mg of cholesterol in 10 mL of a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add 10 mL of PBS (pH 7.4) containing 20 mg of dissolved this compound to the flask. Hydrate the lipid film by rotating the flask for 1-2 hours at a temperature above the lipid transition temperature. This process forms multilamellar vesicles (MLVs).[28]
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
Protocol 3: In Vitro Drug Release Study for Nanoformulations (Method adapted from the dialysis membrane technique)[23][24]
Materials:
-
This compound nanoformulation suspension
-
Dialysis tubing (with a molecular weight cut-off, MWCO, appropriate to retain the nanoparticles, e.g., 10-14 kDa)
-
Release medium: PBS (pH 7.4) with 0.5% Tween 80 to maintain sink conditions
-
Shaking water bath or dissolution apparatus
Procedure:
-
Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Loading: Accurately pipette a known volume (e.g., 2 mL) of the this compound nanoformulation suspension into the dialysis bag and securely seal both ends.
-
Initiate Release Study: Place the sealed dialysis bag into a vessel containing a defined volume of release medium (e.g., 100 mL). Place the vessel in a shaking water bath set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analysis: Analyze the concentration of quinine in the collected samples using a validated HPLC method.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Below are diagrams created using Graphviz to illustrate key workflows and mechanisms relevant to improving the bioavailability of this compound.
References
- 1. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of dose size on the pharmacokinetics of orally administered quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Molecular dynamics simulations of quinine encapsulation into biodegradable nanoparticles: A possible new strategy against Sars-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 10. Journal of Innovative Research in Life Sciences [jirlsonline.com]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Effects of Surface Characteristics of Polymeric Nanocapsules on the Pharmacokinetics and Efficacy of Antimalarial Quinine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Comparative Bioavailability Study of a New Quinine [research.amanote.com]
- 15. wjgnet.com [wjgnet.com]
- 16. researchgate.net [researchgate.net]
- 17. Dual agents loaded PLGA nanoparticles: systematic study of particle size and drug entrapment efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Leveraging Colloidal Aggregation for Drug-Rich Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. informativejournals.com [informativejournals.com]
- 21. eurofins.it [eurofins.it]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Technical Support Center: Quinine Gluconate Interference in Fluorescence-Based Assays
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the intrinsic fluorescence of certain compounds can be a significant source of interference, leading to false positives or negatives. Quinine gluconate, a compound with inherent fluorescent properties, is one such molecule that requires careful consideration during experimental design and data analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges posed by this compound interference.
Frequently Asked Questions (FAQs)
Q1: What are the fluorescence properties of this compound?
A1: Quinine is a well-known fluorescent molecule. The fluorescent properties are attributed to the quinine moiety itself, and therefore, this compound exhibits similar fluorescence characteristics to the more commonly studied quinine sulfate. In an acidic solution (e.g., 0.1 M sulfuric acid), quinine typically has two main excitation peaks around 250 nm and 350 nm, with a broad emission peak around 450 nm, appearing as a bright blue fluorescence.[1][2][3] The fluorescence quantum yield of quinine sulfate in 0.1 M sulfuric acid is approximately 0.58.[1]
Q2: How does this compound interfere with fluorescence-based assays?
A2: this compound can interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: this compound's intrinsic fluorescence can be detected by the instrument, leading to an artificially high signal. This is particularly problematic in "gain-of-signal" assays, where it can be misinterpreted as a positive result.[4]
-
Fluorescence Quenching: Quinine and its salts can act as quenchers for other fluorophores. This means they can decrease the fluorescence intensity of the assay's reporter dye, leading to an artificially low signal and potentially masking true positive results.[5][6]
Q3: Is there a difference in fluorescence interference between this compound and quinine sulfate?
A3: The fluorescent properties are inherent to the quinine molecule. While various salt forms exist, including gluconate, sulfate, hydrochloride, and bisulfate, the core fluorescence spectrum is determined by the quinine structure.[1] The primary difference between the salts lies in their counter-ions and solubility. While the gluconate and sulfate anions themselves are not expected to significantly alter the fluorescence spectrum of quinine, they can influence the local chemical environment, which may have minor effects. It is important to note that the vast majority of scientific literature focuses on quinine sulfate. Therefore, while the fundamental fluorescent behavior is expected to be the same, it is best practice to empirically determine the interference of your specific this compound batch in your assay system.
Q4: Which types of fluorescence-based assays are most susceptible to interference from this compound?
A4: Assays that utilize excitation and emission wavelengths that overlap with quinine's fluorescence spectrum (excitation ~250 nm and 350 nm, emission ~450 nm) are most at risk. This includes many common assays that use blue or green fluorescent probes. Examples include:
-
Enzyme activity assays: Kinase and protease assays that use fluorescent substrates or probes.[7]
-
Binding assays: Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) assays.[8]
-
Cell-based assays: Reporter gene assays using fluorescent proteins (e.g., GFP, BFP), calcium flux assays, and cytotoxicity assays that rely on fluorescent viability dyes.
Troubleshooting Guides
Problem 1: Unusually high background fluorescence in the presence of this compound.
This is a strong indication of autofluorescence from the this compound itself.
Step 1: Confirm and Quantify Autofluorescence
-
Protocol:
-
Prepare a set of control wells containing only the assay buffer and the same concentrations of this compound used in your experiment.
-
Include a "buffer-only" control with no compound.
-
Read the fluorescence of these plates using the identical instrument settings (excitation and emission wavelengths, gain, etc.) as your main experiment.
-
-
Interpretation: A concentration-dependent increase in fluorescence in the this compound-only wells confirms autofluorescence.
Step 2: Mitigation Strategies
-
Data Correction: Subtract the background fluorescence from the this compound-only wells from your experimental wells. This is the most straightforward approach but may increase data variability.
-
"Pre-Read" Protocol: If your plate reader supports it, perform a fluorescence reading of the plate after adding this compound but before adding the final assay reagent that initiates the reaction (e.g., enzyme, substrate, or cells). This pre-read value can then be subtracted from the final endpoint reading.[9]
-
Shift to Redder Wavelengths: If possible, switch to an assay that uses fluorophores with excitation and emission wavelengths in the red or far-red spectrum (e.g., Cy5, Alexa Fluor 647). Quinine's fluorescence is in the blue-green region, so moving to longer wavelengths can significantly reduce or eliminate interference.[1]
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
This suggests that this compound may be quenching the fluorescence of your assay's reporter dye.
Step 1: Assess the Quenching Effect
-
Protocol:
-
Prepare a solution of your fluorescent reporter dye at a concentration that gives a robust signal in your assay buffer.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence at each concentration of this compound.
-
-
Interpretation: A concentration-dependent decrease in the fluorescence of the reporter dye indicates a quenching effect.
Step 2: Mitigation Strategies
-
Increase Reporter Concentration: In some instances, increasing the concentration of the fluorescent reporter can overcome the quenching effect. However, be mindful that this may also increase the background signal and cost.
-
Change Fluorophore: Select a different fluorophore for your assay that is less susceptible to quenching by quinine. This may require some empirical testing.
-
Alternative Assay Format: If quenching is severe and cannot be easily mitigated, consider switching to a non-fluorescence-based detection method, such as a luminescence or absorbance-based assay.
Quantitative Data on Potential Interferences
The following table summarizes the known and potential effects of common laboratory reagents on quinine fluorescence. This information can help you to anticipate and troubleshoot potential interference in your specific assay conditions.
| Reagent Class | Specific Reagent | Effect on Quinine Fluorescence | Mechanism | Citation |
| Halide Ions | Chloride (Cl-), Bromide (Br-), Iodide (I-) | Strong Quenching | Collisional (Dynamic) Quenching | [10][11][12][13] |
| Other Anions | Dichromate (Cr2O7 2-), Permanganate (MnO4-) | Quenching | Collisional (Dynamic) Quenching | [10] |
| Detergents | Triton X-100 | Can increase fluorescence intensity. | Increased solution viscosity. | [8] |
| Tween-20 | Can increase fluorescence intensity. | Micellar encapsulation and increased solution viscosity. | [14] | |
| Buffers | Phosphate Buffer | Fluorescence intensity can be pH-dependent. | Changes in the protonation state of quinine. | [15] |
| Divalent Cations | Calcium (Ca2+) | Quinine can block Ca2+-activated K+ channels. | Biological interaction. | [10] |
Experimental Protocols
Protocol 1: Standard Workflow to Identify and Mitigate this compound Interference
This protocol outlines a general workflow for proactively addressing potential interference from this compound in a fluorescence-based assay.
Caption: Workflow for assessing and mitigating this compound interference.
Signaling Pathways and Logical Relationships
Decision Tree for Troubleshooting this compound Interference
This decision tree provides a logical framework for diagnosing and addressing issues related to this compound in your fluorescence-based assays.
Caption: Decision tree for troubleshooting this compound interference.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. stevesopenlab.org [stevesopenlab.org]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Spectroscopy and A Characterization of Quinine — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]
- 6. stevesopenlab.org [stevesopenlab.org]
- 7. medicines.org.uk [medicines.org.uk]
- 8. Kinetic FRET Assay to Measure Binding-Induced Conformational Changes of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.umz.ac.ir [journals.umz.ac.ir]
- 11. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.colby.edu [web.colby.edu]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
Technical Support Center: Managing Quinidine-Induced QT Interval Prolongation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinidine as a positive control or test article in studies assessing QT interval prolongation.
Frequently Asked Questions (FAQs)
Q1: Why is quinidine used as a positive control in QT prolongation studies?
A1: Quinidine is a well-characterized Class Ia antiarrhythmic agent known to prolong the QT interval by blocking the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2][3] This blockage delays ventricular repolarization, making it a reliable positive control to establish assay sensitivity in both in vitro (e.g., hERG assay) and in vivo (e.g., telemetry) studies, as recommended by regulatory guidelines like ICH S7B and E14.[4][5][6] Its consistent and dose-dependent effect confirms that the experimental system can detect QT prolongation.[7]
Q2: What is the primary mechanism of action for quinidine-induced QT prolongation?
A2: The primary mechanism is the direct blockade of the hERG potassium channel pore.[2][3] This channel is critical for Phase 3 of the cardiac action potential (repolarization).[1][3] By inhibiting the IKr current, quinidine prolongs the action potential duration (APD) of ventricular myocytes.[8] This cellular effect manifests on the surface electrocardiogram (ECG) as a prolongation of the QT interval.[3][9] Quinidine is also known to block other cardiac ion channels, including sodium channels, which contributes to its overall electrophysiological profile.[3][7]
Q3: Which QT correction formula should I use in my nonclinical study?
A3: The choice of heart rate correction formula is critical for accurate data interpretation. While Bazett's formula has been widely used historically, it is known to over-correct at high heart rates and under-correct at low heart rates.[10][11] For nonclinical and clinical studies, Fridericia's formula (QTcF = QT / RR^(1/3)) is often recommended by regulatory bodies like the FDA and is considered more reliable across a range of heart rates.[12][13][14] It is crucial to validate the chosen correction method for the specific animal model and experimental conditions. An ideal correction formula should result in a QTc-RR regression slope close to zero, indicating that the correction has effectively removed the influence of heart rate.[11]
Q4: How should I interpret a borderline QT prolongation result with my test compound, even when the quinidine control worked as expected?
A4: A borderline result (e.g., a QTc increase that is statistically significant but small, around 5-10 ms) requires careful consideration.[9]
-
Review Exposure Data: Correlate the QTc change with the plasma concentration of the test compound. A clear concentration-response relationship strengthens the finding.[5]
-
Assess Safety Margins: Calculate the safety margin by comparing the exposure at which the borderline effect was observed to the anticipated therapeutic exposure.
-
Consider Integrated Risk Assessment: According to ICH S7B/E14 guidelines, borderline findings should be evaluated in the context of other data, including in vitro hERG assay results and any data on other cardiac ion channels.[4][5][15] A compound with a borderline in vivo effect but a potent hERG block may be of greater concern.
-
Evaluate Study Power: Ensure the study was adequately powered to detect small changes.[16] If the quinidine response was robust, this provides confidence in the assay's sensitivity.[9]
Troubleshooting Guides
Issue 1: High Variability in Baseline QT/QTc Measurements
-
Problem: Excessive variability in baseline ECG recordings makes it difficult to detect a true pharmacological effect.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Inadequate Acclimatization Ensure animals are sufficiently acclimatized to the housing and telemetry equipment to minimize stress-induced heart rate and QT fluctuations. A recovery period of at least one week after transmitter implantation is recommended.[17] Arrhythmias or Ectopic Beats Exclude ECG segments containing arrhythmias or frequent ectopic beats from the analysis, as these can significantly alter the QT interval.[18] Inconsistent Measurement Centralize ECG analysis with a limited number of trained readers using standardized procedures (e.g., tangent method for T-wave end detection) to reduce inter-reader variability.[19][20] Heart Rate Fluctuation Ensure the chosen QT correction formula is appropriate for the species and heart rate range. Analyze data during periods of stable heart rate if possible.[18] | Electrolyte Imbalance | Verify that animals have normal serum potassium and magnesium levels, as imbalances can affect repolarization.[3][21][22] |
Issue 2: Quinidine Positive Control Shows Weak or No Effect
-
Problem: The expected QTc prolongation with quinidine is not observed, questioning the validity of the study.
-
Possible Causes & Solutions:
Possible Cause Troubleshooting Step Incorrect Dosing or Formulation Verify the dose calculations, formulation, and administration route. Confirm the stability and concentration of the dosing solution. Insufficient Exposure Conduct toxicokinetic (TK) analysis to confirm that plasma concentrations of quinidine reached the target range known to cause QT prolongation. Rapid Metabolism Consider species-specific differences in drug metabolism. Quinidine's effect can be influenced by its metabolites, which may be pharmacologically active.[23] Data Analysis Error Re-verify the data extraction and analysis pipeline. Ensure that the correct baseline and post-dose time points are being compared. Check the application of the QT correction formula. | Assay Insensitivity | Review the entire experimental protocol, including ECG recording quality, lead placement, and animal handling procedures, to identify any factors that may have compromised assay sensitivity.[17] |
Quantitative Data Summary
The following tables summarize typical quantitative data for quinidine in nonclinical cardiac safety assays.
Table 1: In Vitro hERG Assay Data for Quinidine Data represents typical values from patch-clamp studies.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (hERG Block) | 0.41 µM | HEK-293 | [24] |
| IC₅₀ (hERG Block) | 0.8 ± 0.1 µM | Ltk⁻ cells | [2] |
| IC₅₀ (hERG Block) | 3.0 ± 0.03 µM | Xenopus oocytes | [2] |
Note: IC₅₀ values can vary depending on the experimental conditions (e.g., cell line, temperature, voltage protocol).[24]
Table 2: Example of In Vivo QTc Prolongation with Quinidine Data is illustrative of effects seen in conscious telemetry dog studies.
| Dose (Oral) | Cₘₐₓ (µg/mL) | Mean Peak ΔΔQTc (ms) | Notes |
| Low Dose | ~1-2 | +15 to +25 ms | Clear, detectable effect. |
| High Dose | ~3-5 | +30 to +50 ms | Robust, concentration-dependent prolongation. |
ΔΔQTc represents the placebo-adjusted change from baseline in the corrected QT interval.
Experimental Protocols
Protocol 1: In Vitro hERG Manual Patch-Clamp Assay
-
Cell Culture: Maintain a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel under standard culture conditions.
-
Cell Preparation: Dissociate cells and plate them onto glass coverslips for electrophysiological recording.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).
-
Use an appropriate intracellular (pipette) solution and extracellular (bath) solution.
-
Apply a specific voltage-clamp protocol designed to elicit hERG current (IKr). A recommended protocol involves a depolarizing step to activate the channels, followed by a repolarizing step (or ramp) to measure the peak tail current, which reflects IKr.[25]
-
-
Compound Application:
-
Establish a stable baseline recording of the hERG current.
-
Perfuse the cells with increasing concentrations of quinidine (e.g., 0.01, 0.1, 1, 10 µM), allowing the drug effect to reach a steady state at each concentration.[25]
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline control to determine the percentage of inhibition.
-
Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value.[25]
-
Protocol 2: In Vivo QT Assessment in Conscious Telemetered Dogs
-
Animal Model: Use purpose-bred dogs (e.g., Beagle), surgically implanted with a telemetry transmitter for continuous ECG, heart rate, and blood pressure recording.[16]
-
Acclimatization: Allow animals to recover from surgery for at least one week and acclimatize to the study environment.[17]
-
Study Design:
-
Use a crossover design where each animal receives the vehicle, the test compound, and the positive control (quinidine) on separate occasions, with an adequate washout period between doses.
-
Administer treatments at the same time of day to minimize circadian influences.
-
-
Data Collection:
-
Record continuous telemetry data from a defined pre-dose period (e.g., 24 hours) to establish a stable baseline.
-
Record data continuously for at least 24 hours post-dose.
-
Collect blood samples at multiple time points for pharmacokinetic analysis to correlate drug exposure with ECG changes.
-
-
ECG Analysis:
-
Extract high-quality ECG segments at various time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Measure RR and QT intervals from multiple consecutive beats and average the values.
-
Correct the QT interval for heart rate using a validated formula (e.g., Fridericia's).
-
-
Statistical Analysis:
-
Calculate the change from baseline (ΔQTc) for each treatment at each time point.
-
Calculate the placebo-adjusted change from baseline (ΔΔQTc).
-
Perform concentration-response modeling to analyze the relationship between drug plasma concentration and ΔΔQTc.[16]
-
Visualizations
Caption: Mechanism of quinidine-induced QT prolongation via hERG channel blockade.
Caption: Troubleshooting workflow for high variability in QTc measurements.
References
- 1. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH guideline E14/S7B: clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. The New S7B/E14 Question and Answer Draft Guidance for Industry: Contents and Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Computational Analysis of the Mode of Action of Disopyramide and Quinidine on hERG-Linked Short QT Syndrome in Human Ventricles [frontiersin.org]
- 8. QT Assessment in Early Drug Development: The Long and the Short of It - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparison of Formulas for Calculation of the Corrected QT Interval in Infants and Young Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Getting the values right: Which QT correction formula is most accurate in healthy volunteers? | ICON plc [iconplc.com]
- 15. regulations.gov [regulations.gov]
- 16. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Measurement of the QT Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Issues in QT interval measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. droracle.ai [droracle.ai]
- 22. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
avoiding degradation of quinine gluconate during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of quinine gluconate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis (both acidic and basic), oxidation, and photodegradation.[1] Key experimental factors that can accelerate degradation include exposure to acidic or alkaline conditions, elevated temperatures, and light, particularly UV radiation.
Q2: What are the known degradation products of quinine?
A2: A principal degradation product of quinine formed under acidic conditions is quinotoxine (also known as quinicine).[2][3] Other degradation can result from oxidative processes. Identifying degradation products is crucial for establishing the stability of this compound in formulations.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is recommended to:
-
Control pH: Maintain solutions at a neutral pH whenever possible.
-
Protect from light: Store solutions in amber-colored vials or protect them from light using aluminum foil.[4]
-
Control temperature: Avoid high temperatures and store solutions at recommended temperatures, typically refrigerated or at controlled room temperature when not in use.[5]
-
Use freshly prepared solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Use appropriate solvents: Ensure solvents are of high purity and are compatible with this compound.
Q4: What is a stability-indicating method, and why is it important for this compound analysis?
A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients. This is critical for accurately assessing the stability of this compound and ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing stability-indicating methods.[1]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for this compound. | Degradation due to improper storage or handling (e.g., exposure to light, extreme pH, or high temperature). | Review storage conditions and experimental procedures. Ensure solutions are protected from light and maintained at an appropriate pH and temperature. Prepare fresh solutions and re-assay. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products. Ensure the HPLC method is stability-indicating and can resolve the main peak from all degradation products. |
| Discoloration (e.g., brownish tint) of this compound solution. | Photodegradation or oxidative degradation. | Prepare fresh solution and ensure it is protected from light. Consider purging solutions with an inert gas (e.g., nitrogen) to minimize oxidation. |
| Precipitation in the sample solution. | Poor solubility at the current pH or interaction with other components in the formulation. | Adjust the pH of the solution to improve solubility. Verify the compatibility of this compound with all excipients and solvents used in the formulation. |
Quantitative Data on Forced Degradation
The following table summarizes the typical degradation of quinine under forced conditions. While this data is primarily based on studies of quinine salts like the sulfate and hydrochloride, it provides a strong indication of the expected stability of this compound under similar stress.
| Stress Condition | Condition Details | Typical Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 2 hours | Significant | Hydrolysis |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 2 hours | Significant | Hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | Moderate | Oxidation |
| Thermal | Solid-state at 105°C for 24 hours | Low to Moderate | Thermal Decomposition |
| Photolytic | UV light (254 nm) exposure for 24 hours | Significant | Photodegradation |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions, including the concentration of the this compound solution and the presence of other substances.
Experimental Protocols
Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Take a known volume of the stock solution and mix it with an equal volume of 0.1 N hydrochloric acid.
-
Heat the mixture in a water bath at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 N sodium hydroxide.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Take a known volume of the stock solution and mix it with an equal volume of 0.1 N sodium hydroxide.
-
Heat the mixture in a water bath at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with 0.1 N hydrochloric acid.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution and mix it with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the final solution to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105°C for 24 hours.
-
After cooling, dissolve the sample in a suitable solvent and dilute to a known concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a transparent container to UV light (e.g., 254 nm) for 24 hours.
-
Prepare a control sample by wrapping a similar container in aluminum foil to protect it from light.
-
After exposure, dilute the solutions to a suitable concentration for analysis.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating RP-HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.1 M ammonium acetate, pH adjusted to 7.0) and organic solvents (e.g., acetonitrile and methanol) in an appropriate ratio (e.g., 40:25:35 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve in the mobile phase and dilute to volume.
-
Further dilute this stock solution with the mobile phase to obtain a working standard solution of a suitable concentration (e.g., 10 µg/mL).
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of this compound in the mobile phase at a concentration similar to the working standard solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Visualizations
References
- 1. rjptonline.org [rjptonline.org]
- 2. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic fate of orally administered quinidine gluconate in humans. | Semantic Scholar [semanticscholar.org]
- 4. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Consistent Quinine Gluconate Experimental Results
Welcome to the technical support center for quinine gluconate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reproducibility of your experimental results. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the difference between quinine and quinidine? How does this affect my experiments?
A1: Quinine and quinidine are stereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. Quinine is the levorotatory isomer, while quinidine is the dextrorotatory isomer.[1][2] Although they share core properties, their biological activities can differ significantly. For example, both have antiarrhythmic and antimalarial effects, but quinidine generally has a more potent effect on cardiac sodium channels.[3] It is crucial to use the correct isomer for your specific research question and to not use them interchangeably without careful consideration of their distinct pharmacological profiles.[3][4]
Q2: My this compound solution is cloudy or has precipitated. What are the common causes and how can I fix it?
A2: Precipitation of this compound in aqueous buffers is a common issue and can be caused by several factors:
-
pH: Quinine is a weak base and its solubility is pH-dependent. In neutral or alkaline solutions, it is less soluble and may precipitate. Acidic conditions generally improve solubility.[5]
-
Buffer Composition: Phosphate buffers can sometimes form less soluble salts with organic molecules, especially at high concentrations or in the presence of certain ions.[6]
-
Concentration: Exceeding the solubility limit of this compound in your specific buffer system will lead to precipitation.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.[7]
-
Temperature: The solubility of many salts can be affected by temperature. Storing concentrated solutions at low temperatures (e.g., 4°C) may cause precipitation.[6]
For troubleshooting, please refer to the "Troubleshooting Guide for this compound Precipitation" section below.
Q3: What are the common impurities in this compound and how can they affect my results?
A3: Commercial preparations of quinine can contain related cinchona alkaloids as impurities. The most common impurity is dihydroquinidine, which has its own biological activity and can contribute to the overall observed effect in your experiments.[8] Other potential impurities or degradation products include quininone and epiquinine.[9] The presence and concentration of these impurities can vary between batches and suppliers, leading to inconsistent experimental results.[10][11] It is recommended to use high-purity this compound and to be aware of the potential for lot-to-lot variability.
Q4: What is the stability of this compound in solution?
A4: Quinine and its salts are known to be sensitive to light and can degrade over time.[12] The stability is also influenced by pH and temperature.[13] Stock solutions should be stored protected from light, and for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. For short-term use, refrigeration at 4°C is acceptable, but be mindful of potential precipitation in concentrated solutions.[14] It is always best to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step workflow to diagnose and resolve precipitation issues with this compound in your experimental buffers.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
General Troubleshooting for Inconsistent Experimental Results
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Inaccurate pipetting; cell plating inconsistency; precipitation of this compound in some wells. | Review pipetting technique; ensure even cell distribution; visually inspect plates for precipitation before and after adding the compound. |
| Poor dose-response curve | Incorrect serial dilutions; compound precipitation at higher concentrations; compound degradation. | Prepare fresh serial dilutions for each experiment; determine the maximum soluble concentration of this compound in your assay medium; prepare fresh stock solutions and protect from light. |
| Loss of compound activity over time | Degradation of this compound in stock or working solutions. | Aliquot stock solutions and store at -20°C or -80°C; prepare fresh working solutions daily; avoid repeated freeze-thaw cycles. |
| Batch-to-batch variability | Differences in the purity of this compound from different lots or suppliers.[10][11] | If possible, purchase a large single batch of this compound for a series of experiments; perform a quality control check (e.g., HPLC) on new batches. |
| Unexpected biological effects | Presence of active impurities (e.g., dihydroquinidine); off-target effects of quinine.[8] | Be aware of potential impurities and their known biological activities; include appropriate positive and negative controls to identify off-target effects. |
| Fluorescence assay interference | Quinine is a fluorescent molecule, which can interfere with fluorescence-based assays.[15] | Run proper controls, including wells with this compound but without the fluorescent probe, to measure background fluorescence; if possible, choose fluorescent probes with excitation/emission spectra that do not overlap with quinine's. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a high-concentration stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound powder (high purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade[16]
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes or warm to 37°C.[7]
-
Sterilization (Optional): If sterility is critical, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in cell-based assays should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[16] Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.
Protocol for In-Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is adapted from standard methods for assessing the in-vitro susceptibility of Plasmodium falciparum to antimalarial drugs and can be used for this compound.[17]
Diagram: Workflow for In-Vitro Antimalarial Assay
Caption: Workflow for SYBR Green I-based antimalarial assay.
Data Presentation
Summary of this compound Stability (Qualitative)
| Condition | Stability Concern | Recommendation |
| Light Exposure | Degradation | Store stock and working solutions in amber tubes or wrap tubes in foil. Avoid prolonged exposure to ambient light.[12] |
| pH | Poor solubility and potential for degradation at non-optimal pH. | Maintain acidic to neutral pH for better solubility. The stability in acidic or alkaline solutions over time should be experimentally verified.[5][13] |
| Temperature | Increased degradation at higher temperatures; precipitation at lower temperatures. | For long-term storage, keep frozen at -20°C or -80°C. For short-term (days), 4°C is acceptable if no precipitation is observed. Avoid repeated freeze-thaw cycles.[14] |
| Aqueous Buffers | Hydrolysis and potential for precipitation. | Prepare fresh working solutions from frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods. |
Signaling Pathways
Quinine's Mechanism of Action in Plasmodium falciparum
Quinine and other quinoline antimalarials are thought to exert their parasiticidal effect by interfering with the detoxification of heme in the parasite's digestive vacuole.
Caption: Quinine blocks IP3 binding to its receptor, preventing Ca²⁺ release.
References
- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quinidine - Wikipedia [en.wikipedia.org]
- 3. Comparison of the antiarrhythmic activity of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinine and quinidine: a comparison of EKG effects during the treatment of malaria. — MORU Tropical Health Network [tropmedres.ac]
- 5. A Novel Equipment-Free Paper-Based Fluorometric Method for the Analytical Determination of Quinine in Soft Drink Samples [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative analysis of quinidine analogs using ion-pairing HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmaceutical quality of some quinine preparations sold in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quality Control of Quinine in Pharmaceutical Forms Tablets Find East of the Democratic Republic of Congo [scirp.org]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
addressing batch-to-batch variability of quinine gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of quinine gluconate. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound?
Batch-to-batch variability in this compound, a salt derived from the natural product quinine, can arise from several factors inherent to its manufacturing and sourcing. These include:
-
Raw Material Sourcing: Quinine is extracted from the bark of the Cinchona tree. The chemical composition of the bark can vary depending on the geographical location, climate, harvest time, and storage conditions of the plant material.[1]
-
Manufacturing Processes: Differences in extraction, purification, and salt formation processes can lead to variations in the final product. This includes the presence of related alkaloids and other impurities.[2]
-
Physicochemical Properties: Batches may differ in physical characteristics such as crystal form (polymorphism), particle size, and solubility, which can impact bioavailability and dissolution rates.[3][4]
-
Impurities and Degradation Products: The profile of impurities, including other Cinchona alkaloids like quinidine, cinchonine, and dihydroquinine, can differ between batches.[2] Degradation products may also be present depending on storage conditions and age.
Q2: What are the potential impacts of this variability on my research?
Inconsistent batches of this compound can significantly affect experimental outcomes, leading to:
-
Poor Reproducibility: Difficulty in replicating experimental results, undermining the validity of the study.
-
Altered Pharmacokinetics and Pharmacodynamics: Differences in solubility and absorption can change the drug's behavior in vitro and in vivo.[5]
-
Unexpected Biological Responses: Uncharacterized impurities could have off-target effects, complicating the interpretation of results.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A comprehensive quality control (QC) testing protocol is crucial. Key analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): To determine the identity, purity, and assay of quinine and to quantify related alkaloids and impurities.[2][6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for definitive identification of the active pharmaceutical ingredient (API) and its impurities.[7]
-
Spectroscopy (UV-Vis, FT-IR): To confirm the identity of the compound and assess for major structural variations.[3][8]
-
Dissolution Testing: To evaluate the rate and extent to which the active ingredient dissolves, which is critical for predicting in vivo performance.[3]
-
Physical Characterization: Techniques like X-ray Powder Diffraction (XRPD) to identify the crystalline form and microscopy for particle size analysis.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues arising from suspected batch-to-batch variability of this compound.
Issue: Inconsistent or unexpected experimental results after switching to a new batch of this compound.
Step 1: Initial Assessment and Information Gathering
-
Verify Product Identity: Confirm that the product is indeed this compound and that the correct batch was used. Check the Certificate of Analysis (CoA) for the new batch.
-
Document the Changes: Record the specific differences observed in your experimental results compared to previous batches.
-
Review Experimental Protocol: Ensure there were no unintended changes to your experimental procedure, reagents, or equipment.
Step 2: Analytical Characterization of the this compound Batches
If the initial assessment does not resolve the issue, a head-to-head comparison of the old and new batches is recommended.
| Parameter | Recommended Analytical Method | Purpose |
| Identity | HPLC, UV-Vis Spectroscopy, FT-IR | To confirm the compound is this compound.[3][8] |
| Purity and Impurity Profile | HPLC, LC-MS | To quantify the purity of quinine and identify and quantify any impurities, including related alkaloids.[2][7] |
| Assay (Potency) | HPLC, Titration | To determine the exact concentration of the active quinine moiety. |
| Dissolution Rate | Dissolution Apparatus (USP <711>) | To compare how quickly the different batches dissolve under controlled conditions.[3] |
| Crystal Form (Polymorphism) | X-ray Powder Diffraction (XRPD) | To identify if there are differences in the solid-state structure between batches.[3] |
| Particle Size Distribution | Laser Diffraction or Microscopy | To assess if variations in particle size could be affecting dissolution and solubility. |
Step 3: Interpretation and Corrective Actions
Based on the analytical data, consider the following:
-
Significant Purity/Impurity Differences: If the new batch has a lower purity or a different impurity profile, this is a likely cause of the discrepancy. Contact the supplier with your data and request a replacement batch that meets your specifications.
-
Discrepant Dissolution Rates: If the dissolution profiles differ, this can lead to variability in the effective concentration in your experiment. You may need to adjust your formulation or experimental conditions to account for this.
-
Different Crystal Forms: Polymorphs can have different solubilities and stabilities. If a different polymorph is identified, this could explain the observed variability.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity and Impurity Profiling
This method is adapted from established procedures for the analysis of Cinchona alkaloids.[2]
-
Chromatographic System:
-
Column: Alkylphenyl column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A suitable gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specified wavelength (e.g., 254 nm or 330 nm)
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound batch in the mobile phase or a suitable solvent to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Inject a standard solution of quinine to determine its retention time and peak area.
-
Inject the sample solutions from the different batches.
-
Compare the chromatograms for the retention time of the main peak (quinine) and the presence and area of any other peaks (impurities).
-
Calculate the percentage purity and the relative amounts of each impurity.
-
Protocol 2: Dissolution Testing
This protocol provides a general framework for assessing the dissolution of this compound.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of 0.1 N HCl or other relevant buffer.
-
Apparatus Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Procedure:
-
Place a known amount of this compound into each dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of quinine in each sample using UV-Vis spectrophotometry or HPLC.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
-
Visualizations
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Characterization and Evaluation of Crystal Forms of Quinine Sulphate [scirp.org]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 5. Assessment of quinidine gluconate for nonlinear kinetics following chronic dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytics of Quinine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control of Quinine in Pharmaceutical Forms Tablets Find East of the Democratic Republic of Congo [scirp.org]
Validation & Comparative
A Comparative Guide to the In Vivo Bioavailability of Quinine Salts: Gluconate vs. Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo bioavailability of different salt forms of quinine, with a focus on quinine gluconate and quinine sulfate. The information presented is based on available scientific literature and is intended to assist researchers and pharmaceutical scientists in understanding the pharmacokinetic profiles of these critical antimalarial compounds.
Executive Summary
In contrast, comparative studies on quinidine, the diastereomer of quinine, indicate that while the total amount of drug absorbed (bioavailability) from immediate-release quinidine gluconate and quinidine sulfate is similar, the rate of absorption can differ. Specifically, quinidine sulfate is absorbed more rapidly, leading to a quicker onset of action. For sustained-release formulations of quinidine, the gluconate salt has been shown to have greater bioavailability than the sulfate salt. While these findings for quinidine are informative, they should be extrapolated to quinine with caution due to potential stereoisomeric differences in pharmacokinetics.
This guide synthesizes the available data to provide a detailed comparison, including pharmacokinetic parameters, experimental protocols, and visual representations of study workflows.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for different quinine and quinidine salts from various in vivo studies.
Table 1: Pharmacokinetic Parameters of Quinine Salts (Immediate-Release Formulations) in Healthy Adults
| Quinine Salt | Dosage (Quinine Base Equivalent) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Absolute Bioavailability (%) | Study Population | Reference |
| Sulfate (Capsule) | 600 mg | Not Reported | Not Reported | Not Reported | 64.5 | 6 healthy male adults | [1] |
| Dihydrochloride (Tablet) | 600 mg | Not Reported | Not Reported | Not Reported | 64.3 | 6 healthy male adults | [1] |
| Sulfate (Capsule) | Not Specified | Not Reported | Not Reported | Not Reported | 73 | 6 male volunteers | [2] |
| Sulfate (Tablet) | Not Specified | Not Reported | Not Reported | Not Reported | 39 | 6 male volunteers | [2] |
| Hydrochloride | 600 mg | No significant difference | No significant difference | No significant difference | Not Reported | 9 healthy male subjects | [3] |
| Sulfate | 600 mg | No significant difference | No significant difference | No significant difference | Not Reported | 9 healthy male subjects | [3] |
| Ethylcarbonate | 600 mg | No significant difference | No significant difference | No significant difference | Not Reported | 9 healthy male subjects | [3] |
Note: A study comparing quinine sulfate, hydrochloride, and ethylcarbonate found no statistically significant differences in their plasma drug concentration-time profiles[3]. Another study found no significant difference in Cmax, Tmax, and AUC between quinine sulfate and quinine dihydrochloride[1]. However, the formulation (e.g., capsule vs. tablet) can significantly impact bioavailability[2].
Table 2: Comparative Pharmacokinetic Parameters of Quinidine Salts (Immediate-Release Formulations) in Healthy Volunteers
| Quinidine Salt | Dosage | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability | Key Finding | Study Population | Reference |
| Sulfate (Tablet) | Single dose | Significantly greater at 1h | ~1 | No significant difference in total amount bioavailable | More rapid absorption | 20 healthy volunteers | [4] |
| Gluconate (Tablet) | Single dose | Lower peak at 1h | ~5 | No significant difference in total amount bioavailable | Slower absorption | 20 healthy volunteers | [4] |
Note: While the total bioavailable amount of quinidine was similar between the sulfate and gluconate salts, the sulfate salt was absorbed significantly faster[4].
Table 3: Comparative Pharmacokinetic Parameters of Sustained-Release Quinidine Salts in Healthy Men (Steady-State)
| Quinidine Salt | Dosage | Mean Cmax (µg/mL) | Mean AUC (µg·h/mL) | Key Finding | Study Population | Reference |
| Gluconate (Sustained-Release) | Two tablets every 12h | Higher | Higher | Significantly greater bioavailability | 16 healthy men | [5] |
| Sulfate (Sustained-Release) | Two tablets every 12h | Lower | Lower | Lower bioavailability | 16 healthy men | [5] |
Note: In a multiple-dose, steady-state study, sustained-release quinidine gluconate tablets were found to be more systemically available than sustained-release quinidine sulfate tablets[5].
Experimental Protocols
Below are detailed methodologies from key studies that provide a framework for conducting in vivo bioavailability comparisons of quinine salts.
Protocol 1: Comparative Bioavailability of Immediate-Release Quinine Salts
This protocol is based on a study comparing quinine sulfate, hydrochloride, and ethylcarbonate.
-
Study Design: A single-dose, randomized, three-way crossover study.
-
Subjects: Nine healthy male volunteers.
-
Drug Administration: Subjects received a single oral dose equivalent to 600 mg of quinine base of each salt form (sulfate, hydrochloride, and ethylcarbonate) on three separate occasions, with a washout period between each administration.
-
Blood Sampling: Venous blood samples were collected at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) after drug administration.
-
Sample Analysis: Plasma concentrations of quinine were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) were calculated for each subject for each formulation. Statistical analyses were performed to compare these parameters between the different salt forms.
Protocol 2: Bioavailability of Immediate-Release Quinidine Sulfate vs. Quinidine Gluconate
This protocol is adapted from a study on quinidine salts, which can serve as a model for a similar study on quinine.
-
Study Design: A single-dose, randomized, crossover design.
-
Subjects: Twenty healthy volunteers.
-
Drug Administration: Each subject received a single oral tablet of quinidine sulfate and quinidine gluconate on two separate occasions, with an adequate washout period in between. The doses were adjusted to deliver an equivalent amount of quinidine base.
-
Blood Sampling: Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Sample Analysis: Plasma quinidine concentrations were measured using a specific and validated analytical method.
-
Pharmacokinetic Analysis: Cmax, Tmax, and AUC were determined. The relative bioavailability of the two salt forms was calculated by comparing their AUC values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of a typical bioavailability study and the metabolic pathway of quinine.
Caption: Workflow of a typical in vivo bioavailability study.
Caption: Simplified metabolic pathway of orally administered quinine.
Conclusion
Based on the available evidence for various quinine salts in immediate-release formulations, the choice between gluconate and sulfate is unlikely to result in significant differences in the extent of quinine bioavailability. However, the formulation (e.g., tablet vs. capsule, excipients used) can play a more critical role in drug absorption and overall bioavailability. For sustained-release formulations, data from quinidine studies suggest that the gluconate salt may offer superior bioavailability compared to the sulfate salt, a hypothesis that warrants direct investigation for quinine.
Researchers and drug development professionals should prioritize formulation optimization and conduct salt-specific bioavailability studies when developing new quinine-based therapies to ensure predictable and effective clinical outcomes. Future research should aim to conduct a direct head-to-head in vivo bioavailability study of this compound versus quinine sulfate to provide definitive data and guide formulation selection.
References
- 1. Bioavailability of sulphate and dihydrochloride salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute bioavailability of quinine formulations in Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative bioavailability of the hydrochloride, sulphate and ethyl carbonate salts of quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative bioavailability of quinidine gluconate and quinidine sulfate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Artesunate Outperforms Quinine in Severe Malaria Treatment, Landmark Trials Show
A comprehensive analysis of major clinical trials reveals intravenous artesunate is significantly more effective than quinine gluconate in reducing mortality and is better tolerated in patients with severe malaria. These findings, supported by extensive experimental data, have solidified artesunate's position as the global standard of care for this life-threatening condition.
For researchers, scientists, and drug development professionals, the comparative data from pivotal studies such as the South East Asian Quinine Artesunate Malaria Trial (SEAQUAMAT) and the African Quinine Artesunate Malaria Trial (AQUAMAT) provide a clear rationale for the superiority of artesunate. This guide synthesizes the key efficacy and safety data, details the experimental protocols from these landmark trials, and visualizes the treatment pathways.
Efficacy Outcomes: A Head-to-Head Comparison
The evidence overwhelmingly demonstrates that artesunate reduces the risk of death in both adults and children with severe malaria compared to quinine.
Table 1: Mortality Rates in Adults and Children with Severe Malaria
| Trial/Study | Patient Population | Artesunate Mortality Rate | Quinine Mortality Rate | Relative Reduction in Mortality with Artesunate |
| SEAQUAMAT | Adults and Children (>2 years) | 15% (107/730)[1][2] | 22% (164/731)[1][2] | 34.7%[1] |
| AQUAMAT | Children (<15 years) | 8.5% (230/2712)[3][4][5] | 10.9% (297/2713)[3][4][5] | 22.5%[3][5][6] |
| Meta-analysis | Adults | - | - | 39% (Risk Ratio 0.61)[1] |
| Meta-analysis | Children | - | - | 24% (Risk Ratio 0.76)[1] |
Beyond mortality, artesunate has shown advantages in other key clinical and parasitological markers.
Table 2: Parasitological and Clinical Efficacy Endpoints
| Parameter | Artesunate | Quinine | Key Findings |
| Parasite Clearance Time (PCT) | Significantly shorter[2] | Longer | Artesunate's rapid action clears parasites from the bloodstream more quickly.[2] |
| Coma Resolution Time | Similar to quinine | Similar to artesunate | The AQUAMAT trial found no significant difference between the two treatments in the time to recovery from coma.[6] |
Safety and Tolerability Profile
A key advantage of artesunate is its superior safety profile. Quinine is associated with a well-documented cluster of side effects known as cinchonism and carries a higher risk of inducing dangerously low blood sugar (hypoglycemia).
Table 3: Comparative Adverse Events
| Adverse Event | Artesunate | Quinine | Key Observations |
| Hypoglycemia | Less frequent[1][2][5] | More frequent | Quinine is known to stimulate insulin production, increasing the risk of hypoglycemia.[1][2][5] |
| Cinchonism (tinnitus, hearing loss, etc.) | Not reported | Common | These are characteristic and frequent side effects of quinine therapy.[7] |
| Cardiotoxicity (QTc prolongation) | Minimal risk | Known risk | Quinine administration requires careful cardiac monitoring due to the risk of arrhythmias.[8] |
| Post-Artesunate Delayed Hemolysis (PADH) | A recognized, typically manageable, delayed complication[9] | Not a characteristic side effect | This phenomenon occurs after treatment completion and requires post-discharge monitoring. |
Experimental Protocols of Key Trials
The robust methodologies of the SEAQUAMAT and AQUAMAT trials underpin the confidence in their findings.
Core Protocol Elements
-
Study Design: Both were large-scale, multicenter, open-label, randomized controlled trials designed to directly compare the two drugs.[1][4]
-
Patient Population: The trials enrolled patients with confirmed Plasmodium falciparum malaria and clinical signs of severe disease as defined by the World Health Organization (WHO).[1][4] SEAQUAMAT included patients over two years old, whereas AQUAMAT focused specifically on children under 15.[1][4]
Drug Administration Protocols
-
Artesunate: Patients received intravenous artesunate at a dose of 2.4 mg/kg body weight, administered as a rapid intravenous bolus.[2][10] The dosing schedule was at the time of admission (0 hours), then at 12 and 24 hours, followed by once daily until the patient could tolerate oral medication.[2][10]
-
This compound: Treatment began with a loading dose of 20 mg of quinine salt per kg body weight, administered as a slow intravenous infusion over 4 hours.[2] This was followed by maintenance doses of 10 mg/kg infused over 2-8 hours, given three times daily.[2] This complex regimen requires careful rate control to prevent toxic effects.[8]
Endpoint Measurement
-
Primary Outcome: The primary endpoint for both trials was in-hospital mortality.[1][3]
-
Parasitological Assessment: Parasite clearance time was determined by performing thick and thin blood smears at regular intervals (e.g., every 6-12 hours) post-treatment.[11] The rate of decline in parasite density, often calculated as the slope of the log-parasitemia over time, serves as a critical indicator of a drug's efficacy.[12]
Visualizing the Treatment Landscape
The following diagrams illustrate the clinical decision-making process and the underlying reasons for artesunate's superior performance.
References
- 1. South East Asian Quinine Artesunate Malaria Trial (SEAQUAMAT) | smo [severemalaria.org]
- 2. Artesunate versus quinine for treatment of severe falciparum malaria: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The African Quinine Artesunate Malaria Treatment Trial | smo [severemalaria.org]
- 4. Artesunate versus quinine in the treatment of severe falciparum malaria in African children (AQUAMAT): an open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artesunate compared with quinine for the treatment of severe malaria in adult patients managed in an intensive care unit: A retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Treatment with Quinidine Gluconate of Persons with Severe Plasmodium falciparum Infection: Discontinuation of Parenteral Quinine [cdc.gov]
- 9. Intravenous Artesunate for the Treatment of Severe and Complicated Malaria in the United States: Clinical Use under an Investigational New Drug Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardizing the measurement of parasite clearance in falciparum malaria: the parasite clearance estimator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiarrhythmic Properties of Quinine Gluconate and Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic activities of quinine gluconate and its diastereomer, quinidine. Both derived from the cinchona tree, these agents have a long history in the management of cardiac arrhythmias. This document synthesizes experimental data to objectively evaluate their electrophysiological effects, efficacy in preclinical arrhythmia models, and underlying mechanisms of action.
Executive Summary
Quinine and quinidine are both classified as Class Ia antiarrhythmic drugs, primarily acting by blocking the fast inward sodium current in cardiomyocytes. While they share this fundamental mechanism, their electrophysiological profiles exhibit significant differences. Quinidine demonstrates a more potent effect on prolonging the cardiac action potential and the effective refractory period, which is considered a key factor in its antiarrhythmic efficacy. Conversely, quinine has a less pronounced effect on repolarization and the QT interval, potentially suggesting a different safety profile. This guide presents the quantitative data from comparative studies to highlight these distinctions.
Comparative Electrophysiological and Antiarrhythmic Effects
The following tables summarize the key quantitative differences in the electrophysiological and antiarrhythmic effects of quinine and quinidine based on data from head-to-head experimental studies.
Table 1: Electrophysiological Effects in a Canine Model of Ventricular Tachycardia [1]
| Parameter | Baseline | Quinidine (18 ± 9 µM) | Quinine (23 ± 8 µM) |
| Ventricular Tachycardia (VT) Cycle Length (ms) | 129 ± 26 | 157 ± 33* | No significant effect |
| Local Repolarization Time | - | Significantly Prolonged | Much less prolongation than quinidine |
| Refractoriness | - | Significantly Prolonged | Much less prolongation than quinidine |
| Conduction Time | - | Prolonged | Prolonged to a similar extent as quinidine |
*p < 0.001 vs. baseline
Table 2: Efficacy in a Canine Model of Inducible Ventricular Tachyarrhythmia [1]
| Treatment Group | Number of Animals | Antiarrhythmic Efficacy (Prevention of VT Induction) |
| Saline (Placebo) | 13 | 0/13 |
| Quinidine | 12 | 3/12* |
| Quinine | 15 | 0/15 |
*p < 0.05 vs. saline and quinine
Table 3: Effects on Electrocardiographic Intervals in Humans
| Parameter | Quinidine | Quinine | Reference |
| Corrected QT (QTc) Interval | Markedly Prolonged | Not significantly prolonged | [2] |
| QRS Duration | Increased | Increased | [1][2] |
Mechanism of Action: Class Ia Antiarrhythmic Activity
Both quinine and quinidine exert their antiarrhythmic effects by blocking voltage-gated sodium channels in the heart muscle. This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows the conduction of the electrical impulse throughout the heart. As Class Ia agents, they have an intermediate rate of dissociation from the sodium channel. A key differentiator is their effect on potassium channels; quinidine is a more potent blocker of the delayed rectifier potassium current, which contributes to its significant prolongation of the action potential duration and the QT interval.[3][4][5][6]
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to evaluate the antiarrhythmic properties of quinine and quinidine.
Aconitine-Induced Arrhythmia Model in Rats
This model is used to assess the ability of a compound to prevent the onset of ventricular arrhythmias.
Materials:
-
Male Wistar rats (250-300g)
-
Aconitine solution (e.g., 10 µg/mL in saline)
-
Test compounds (this compound, quinidine) and vehicle control
-
Anesthetic (e.g., urethane or pentobarbital sodium)
-
Infusion pump
-
ECG recording system with needle electrodes
Procedure:
-
Anesthetize the rat and insert a cannula into a suitable vein (e.g., jugular or tail vein) for drug administration.
-
Attach ECG electrodes for continuous monitoring of the cardiac rhythm.
-
Allow for a stabilization period after instrumentation.
-
Administer the test compound or vehicle intravenously or intraperitoneally at a predetermined time before the aconitine challenge.
-
Initiate a continuous intravenous infusion of aconitine at a constant rate (e.g., 10 µg/kg/min).[7]
-
Record the time to the appearance of the first ventricular premature beat (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
The efficacy of the test compound is determined by its ability to delay or prevent the onset of these arrhythmias compared to the vehicle control group.[8][9]
Ouabain-Induced Arrhythmia Model in Guinea Pigs
This model is employed to evaluate the efficacy of a drug in terminating or preventing ventricular arrhythmias induced by a cardiac glycoside.
Materials:
-
Guinea pigs (350-450g)
-
Ouabain solution (e.g., 80 µg/mL in saline)
-
Test compounds (this compound, quinidine) and vehicle control
-
Anesthetic (e.g., pentobarbital sodium)
-
Infusion pump
-
ECG recording system
Procedure:
-
Anesthetize the guinea pig and cannulate the jugular vein for intravenous drug administration.[10]
-
Implant ECG electrodes for continuous monitoring.
-
After a stabilization period, begin a continuous intravenous infusion of ouabain to induce arrhythmias.[10]
-
Observe the ECG for the onset of VPBs, VT, and VF.
-
Once a stable arrhythmia is established, administer the test compound as a bolus or infusion.
-
The primary endpoint is the dose or concentration of the test compound required to revert the arrhythmia to a stable sinus rhythm.[11]
References
- 1. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic activity of quinine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. lecturio.com [lecturio.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of antagonism of aconitine-induced dysrhythmias in mice as a method of detecting and assessing antidysrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuated Structural Transformation of Aconitine during Sand Frying Process and Antiarrhythmic Effect of Its Converted Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Stereoisomer Cross-Reactivity: A Comparative Guide to Quinine and Quinidine Gluconate Antibody Binding
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies with structurally similar compounds is paramount for assay development, drug safety, and therapeutic monitoring. This guide provides a comparative analysis of antibody interactions with the diastereomers quinine and quinidine gluconate, supported by experimental data and detailed methodologies.
Quinine and quinidine, though optical isomers, can elicit distinct antibody responses. While many immunoassays demonstrate high stereospecificity, instances of cross-reactivity have been documented, posing challenges for accurate quantification and diagnostics. This guide delves into the factors governing this cross-reactivity, presenting quantitative data from key studies and outlining the experimental protocols used to generate these findings.
Quantitative Comparison of Antibody Cross-Reactivity
The following tables summarize key quantitative findings from studies investigating the cross-reactivity of antibodies with quinine and quinidine.
| Parameter | Quinine | Quinidine | Antibody Source/Type | Assay Method | Reference |
| Cross-Reactivity (%) | Not specified, but observed to be insignificant at concentrations up to 250 µg/mL | 100% (analyte) | Antibody in commercial immunoassay | TDx and AxSYM analyzers | [1] |
| Cross-Reactivity (%) | Insignificant | 100% (analyte) | Monoclonal Antibody (MoAb Q6-6C5) | Fluorescence Polarization Immunoassay (FPIA) | [2] |
| Cross-Reactivity | Observed in some cases | Observed in some cases | Patient-derived antibodies (drug-induced thrombocytopenia) | Not specified | [3][4][5] |
Table 1: Summary of Quinine and Quinidine Antibody Cross-Reactivity. This table highlights that while commercial immunoassays are often designed for high specificity with minimal cross-reactivity, patient-derived antibodies can exhibit variable cross-reactivity between the two isomers.
| Patient Antibody | Association Constant (M⁻¹) | Max. Antibody Molecules Bound per Platelet | Drug for Half-Max Binding (µM) | Cross-Reactivity with Stereoisomer |
| 1 | 2.6 x 10⁷ | 161,000 | 2 | No |
| 2 | 1.2 x 10⁷ | 86,000 | 60 | Yes |
| 3 | 0.29 x 10⁷ | 36,000 | 10 | No |
| 4 | Not specified | Not specified | Not specified | No |
Table 2: Characteristics of Drug-Dependent Antibodies in Quinine- and Quinidine-Induced Thrombocytopenia. This table presents data on the binding of patient antibodies to platelets in the presence of either quinine or quinidine, demonstrating significant heterogeneity in their binding affinities and cross-reactivity profiles.[3][4]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing cross-reactivity studies. Below are outlines of common experimental protocols used to assess antibody binding to quinine and quinidine.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This competitive ELISA protocol is designed to determine the degree to which an antibody specific for one isomer cross-reacts with the other.
-
Antigen Coating:
-
Prepare a 1-10 µg/mL solution of a quinine-protein conjugate (e.g., quinine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Competitive Inhibition:
-
Prepare serial dilutions of quinine (the primary analyte) and quinidine gluconate (the potential cross-reactant) in assay buffer.
-
In separate tubes, mix a fixed concentration of the anti-quinine antibody with each dilution of quinine and quinidine gluconate.
-
Incubate for 1 hour at room temperature.
-
Add 100 µL of the antibody-analyte mixtures to the coated and blocked microplate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Detection:
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the analyte concentration for both quinine and quinidine.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) for both compounds.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Quinine / IC50 of Quinidine) x 100
-
Flow Cytometry for Drug-Dependent Antibody Binding to Platelets
This method is highly sensitive for detecting antibodies that bind to platelets only in the presence of the drug.[6]
-
Platelet Preparation:
-
Isolate platelets from whole blood by differential centrifugation.
-
Wash the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
Adjust the platelet concentration to approximately 1 x 10⁸ cells/mL.
-
-
Antibody and Drug Incubation:
-
In a series of tubes, mix patient serum (containing the antibodies), washed platelets, and varying concentrations of quinine or quinidine gluconate. Include a control with no drug.
-
Incubate for 30-60 minutes at room temperature.
-
-
Staining:
-
Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) that binds to the primary drug-dependent antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Fixation:
-
Wash the platelets to remove unbound antibodies.
-
Resuspend the platelets in a sheath fluid, with or without a fixative (e.g., 1% paraformaldehyde).
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the fluorescence intensity of the gated platelet population. An increase in fluorescence in the presence of the drug indicates the binding of drug-dependent antibodies.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate a typical ELISA workflow and the proposed mechanism of drug-dependent antibody binding to platelets.
References
- 1. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine immunoassay and reagents - Patent 0745602 [data.epo.org]
- 3. Drug-Antibody-Platelet Interaction in Quinine- and Quinidine-induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-antibody-platelet interaction in quinine- and quinidine-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural features of the quinidine and quinine molecules necessary for binding of drug-induced antibodies to human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of drug-dependent, platelet-reactive antibodies by antigen-capture ELISA and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinine Gluconate and Chloroquine Resistance in Plasmodium falciparum
A definitive guide for researchers and drug development professionals on the contrasting mechanisms of resistance, efficacy, and molecular markers of two cornerstone antimalarial drugs.
In the ongoing battle against malaria, a comprehensive understanding of drug resistance mechanisms is paramount for the development of effective therapeutic strategies. This guide provides a detailed comparative analysis of quinine gluconate and chloroquine, two historically significant antimalarial agents, with a focus on the molecular underpinnings of resistance in Plasmodium falciparum, the deadliest species of the malaria parasite. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in antimalarial drug development.
Introduction: A Tale of Two Quinolines
Quinine, a natural alkaloid from the cinchona tree, and chloroquine, a synthetic 4-aminoquinoline, have been mainstays in malaria treatment for decades. Both drugs are thought to exert their antimalarial effect by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within its digestive vacuole.[1][2] However, the widespread emergence of chloroquine resistance has severely limited its clinical utility, while resistance to quinine is considered more complex and less absolute.[3] This guide delves into the nuances of their mechanisms of action and the distinct evolutionary pathways the parasite has taken to evade their cytotoxic effects.
Mechanisms of Action and Resistance
The primary site of action for both quinine and chloroquine is the acidic digestive vacuole of the malaria parasite. Here, the parasite digests host hemoglobin, releasing large quantities of heme. Free heme is toxic to the parasite and is normally detoxified by polymerization into an inert crystalline pigment called hemozoin.[4]
Chloroquine acts as a weak base, accumulating to high concentrations in the acidic environment of the digestive vacuole.[1][2] It is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[4]
Quinine , while also a quinoline, is more lipophilic and does not accumulate in the digestive vacuole to the same extent as chloroquine.[1] Its precise mechanism of action is less clear, but it is also thought to interfere with hemozoin formation.[2]
Resistance to these drugs is primarily linked to a decreased accumulation of the drug within the parasite's digestive vacuole.[2][5] This is mediated by mutations in transporter proteins located on the digestive vacuole membrane.
Molecular Basis of Resistance
The key molecular determinants of resistance to chloroquine and, to a lesser extent, quinine are mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene and the P. falciparum multidrug resistance protein 1 (pfmdr1) gene.
-
pfcrt : The most critical mutation associated with chloroquine resistance is a single nucleotide polymorphism in codon 76 of the pfcrt gene, resulting in a substitution from lysine to threonine (K76T).[6] This and other associated mutations in PfCRT are believed to alter the transporter's function, enabling it to actively efflux chloroquine from the digestive vacuole.[4]
-
pfmdr1 : Polymorphisms in the pfmdr1 gene, particularly at codons 86 (N86Y) and 1246 (D1246Y), and variations in the gene's copy number have been shown to modulate the level of resistance to both chloroquine and quinine.[7] Increased pfmdr1 copy number is generally associated with decreased susceptibility to quinine.
The mechanism of quinine resistance is considered more complex and multifactorial, with mutations in pfcrt and pfmdr1 playing a role, but other genetic loci are also thought to be involved.[3]
Comparative Efficacy and In Vitro Susceptibility
The emergence of resistance has had a profound impact on the clinical efficacy of both drugs. The following tables summarize comparative data from various studies.
Table 1: Comparative In Vitro Susceptibility of P. falciparum to Chloroquine and Quinine
| Drug | Strain Type | Mean IC₅₀ (nM) | Reference |
| Chloroquine | Sensitive (e.g., 3D7) | 10 - 30 | [8] |
| Resistant (e.g., Dd2, K1) | 100 - 400+ | [8][9] | |
| Quinine | Sensitive | 50 - 200 | [3] |
| Resistant | >300 | [3] |
IC₅₀ (50% inhibitory concentration) is the concentration of a drug that inhibits parasite growth by 50%.
Table 2: Comparative Clinical Efficacy of Chloroquine and Quinine in Uncomplicated Falciparum Malaria
| Drug | Geographic Region (Pre-resistance) | Parasite Clearance Time (hours) | Fever Clearance Time (hours) | Reference |
| Chloroquine | The Gambia | Faster than Quinine | Similar to Quinine | [10] |
| Quinine | The Gambia | Slower than Chloroquine | Similar to Quinine | [10] |
| Chloroquine | Philippines (Resistant Area) | 76.1 ± 29.3 | 46.3 ± 24.7 | [11] |
| Quinine | Philippines (Resistant Area) | 60.3 ± 12.5 | 43.2 ± 20.0 | [11] |
Experimental Protocols
Accurate assessment of drug resistance is crucial for surveillance and for guiding treatment policies. Below are detailed methodologies for key experiments.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial drugs.[12]
Objective: To measure the inhibition of P. falciparum growth in the presence of serial dilutions of an antimalarial drug.
Principle: The fluorescent dye SYBR Green I binds to the DNA of the parasites. The fluorescence intensity is proportional to the number of parasites, allowing for the quantification of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well microplates
-
Antimalarial drugs (Chloroquine, this compound)
-
SYBR Green I lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of the antimalarial drugs in complete culture medium in a 96-well plate.
-
Parasite Culture Preparation: Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit.
-
Incubation: Add the parasite culture to the drug-containing wells and to drug-free control wells. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour and then read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC₅₀ values by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Detection of pfcrt K76T Mutation by PCR-RFLP
This method is used to detect the key mutation associated with chloroquine resistance.[6][13]
Objective: To identify the presence of the K76T mutation in the pfcrt gene of P. falciparum.
Principle: A specific region of the pfcrt gene is amplified using PCR. The resulting PCR product is then digested with a restriction enzyme that can differentiate between the wild-type (sensitive) and mutant (resistant) alleles.
Materials:
-
Genomic DNA extracted from P. falciparum
-
PCR primers flanking the codon 76 region of pfcrt
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Restriction enzyme ApoI
-
Agarose gel and electrophoresis equipment
-
DNA visualization system
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing the parasite genomic DNA, primers, Taq polymerase, buffer, and dNTPs.
-
Perform PCR using an appropriate thermal cycling program to amplify the target region of the pfcrt gene.
-
-
Restriction Digestion:
-
Incubate the PCR product with the restriction enzyme ApoI according to the manufacturer's instructions. The ApoI enzyme cuts the wild-type sequence but not the mutant sequence.
-
-
Agarose Gel Electrophoresis:
-
Run the digested PCR products on an agarose gel.
-
-
Result Interpretation:
-
Wild-type (K76): Two smaller DNA fragments will be observed on the gel.
-
Mutant (76T): A single, larger, undigested DNA fragment will be observed.
-
Mixed infection: Both digested and undigested fragments will be present.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Simplified mechanism of action for Chloroquine and Quinine.
Caption: Role of PfCRT and PfMDR1 in drug efflux and resistance.
Caption: Experimental workflow for detecting the pfcrt K76T mutation.
Conclusion
The comparative analysis of this compound and chloroquine resistance reveals distinct yet interconnected mechanisms of drug evasion by P. falciparum. While chloroquine resistance is strongly linked to specific mutations in the pfcrt gene, leading to a significant loss of efficacy, quinine resistance is a more complex, multifactorial trait that has developed more slowly and to a lesser degree. This guide provides a foundational understanding of these differences, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, this knowledge is critical for the rational design of new antimalarial agents that can overcome existing resistance mechanisms and for the implementation of effective surveillance strategies to monitor the evolution of drug-resistant malaria. The continued investigation into the nuances of resistance to these quinoline drugs will undoubtedly pave the way for novel therapeutic interventions in the global fight against this devastating disease.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of drug action and resistance [www2.tulane.edu]
- 6. The detection of pfcrt and pfmdr1 point mutations as molecular markers of chloroquine drug resistance, Pahang, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiplex PCR-RFLP methods for pfcrt, pfmdr1 and pfdhfr mutations in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open comparison of intramuscular chloroquine and quinine in children with severe chloroquine-sensitive falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine and quinine: a randomized, double-blind comparison of efficacy and side effects in the treatment of Plasmodium falciparum malaria in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iddo.org [iddo.org]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Quinine Gluconate's Effect on Cardiac Action Potential
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the electrophysiological effects of quinine gluconate on the cardiac action potential, benchmarked against other prominent antiarrhythmic drugs. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of quinine's cardiac safety and efficacy profile. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Executive Summary
Quinine, a stereoisomer of the Class Ia antiarrhythmic drug quinidine, is primarily known for its antimalarial properties. However, it also exerts effects on cardiac ion channels, influencing the action potential of cardiomyocytes. Understanding the reproducibility and specific nature of these effects is crucial for its safe clinical use and for the development of new antiarrhythmic agents. This guide reveals that while both quinine and quinidine are sodium channel blockers, they exhibit significant differences in their effects on potassium channels, leading to distinct impacts on cardiac repolarization.
Comparative Electrophysiological Data
The following tables summarize the quantitative effects of quinine and other selected antiarrhythmic drugs on key cardiac ion channels and action potential parameters. The data is compiled from various in vitro studies, and IC50 values (the concentration required to inhibit 50% of the channel current) are provided where available.
Table 1: Comparative Inhibitory Effects on Cardiac Ion Channels (IC50 in µM)
| Drug | Class | IKr (hERG) | IKs | INa (Peak) | ICa,L |
| Quinine | Ia-like | 44.0 ± 0.6[1] | - | >20 (use-dependent)[2] | - |
| Quinidine | Ia | 0.8 ± 0.1[1] | Blockade | 28.9 ± 2.2[3] | Blockade |
| Flecainide | Ic | 3.91 ± 0.68 | - | 5.5 ± 0.8[3] | Blockade |
| Amiodarone | III (multi-channel) | Blockade | Blockade | 9.2 (normal myocytes) | 59.0% block at 50µM |
| Sotalol | III | Blockade | - | No significant block | No significant block |
Table 2: Effects on Cardiac Action Potential Parameters
| Drug | Vmax (Phase 0) | APD (Action Potential Duration) | ERP (Effective Refractory Period) |
| Quinine | Decrease (use-dependent) | Less prolongation than quinidine | Increase |
| Quinidine | Decrease | Prolongation | Increase |
| Flecainide | Marked Decrease | Minimal effect or shortening | Increase |
| Amiodarone | Decrease | Marked Prolongation | Marked Increase |
| Sotalol | No significant effect | Prolongation | Increase |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for quinine's effect on the cardiac action potential involves the blockade of voltage-gated ion channels. The following diagram illustrates the key cardiac ion channels and the inhibitory effects of quinine.
Caption: Quinine's primary effects on cardiac ion channels.
Experimental Protocols
The data presented in this guide were primarily obtained through the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a compound on specific ion channel currents in isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells).
Methodology:
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured. For studies on specific channels, human embryonic kidney (HEK293) cells stably expressing the channel of interest (e.g., hERG) are used.
-
Pipette Preparation: Micropipettes are fabricated from borosilicate glass capillaries with a tip resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
Voltage-Clamp Protocols: Specific voltage protocols are applied to the cell to isolate and measure the current of a particular ion channel. For example, to measure the IKr (hERG) current, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the characteristic "tail" current.
-
Drug Application: After establishing a stable baseline recording, the cell is perfused with a solution containing the test compound (e.g., this compound) at various concentrations.
-
Data Analysis: The effect of the drug is quantified by measuring the change in the current amplitude (e.g., percentage of block) compared to the baseline. IC50 values are determined by fitting the concentration-response data to the Hill equation.
Caption: A typical workflow for a whole-cell patch-clamp experiment.
Discussion and Conclusion
The reproducibility of this compound's effect on the cardiac action potential is dependent on its concentration and the underlying ionic milieu of the cardiac tissue. As a Class Ia-like antiarrhythmic, its primary effect is the blockade of the fast sodium current (INa), which slows the depolarization phase of the action potential in a use-dependent manner. This effect is more pronounced at higher heart rates.
A key differentiator between quinine and its diastereomer, quinidine, is their potency in blocking the rapid component of the delayed rectifier potassium current (IKr), which is carried by the hERG channel. Studies have consistently shown that quinidine is a significantly more potent blocker of the hERG channel than quinine, with a roughly 14-fold lower IC50 value.[1] This difference likely accounts for the more pronounced QT interval prolongation observed clinically with quinidine compared to quinine.
While quinine's effect on other potassium channels and the L-type calcium channel is less well-characterized quantitatively, its overall profile suggests a lower propensity for causing significant action potential prolongation and subsequent proarrhythmic events compared to quinidine. However, at higher concentrations, its sodium channel blocking effects become more prominent and can lead to conduction slowing.
References
A Comparative Guide to HPLC Methods for Quinine Gluconate Quantification in Plasma
For researchers, scientists, and drug development professionals, the accurate quantification of quinine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for the determination of quinine in human plasma, with a focus on experimental protocols and performance data to aid in method selection and implementation. While the methods detailed here often specify quinine or its sulphate salt, the underlying principles and validation are directly applicable to the quantification of quinine from quinine gluconate, as the active moiety being analyzed is quinine itself.
Experimental Protocols
The successful quantification of quinine in plasma via HPLC hinges on a well-defined experimental protocol, encompassing sample preparation, chromatographic separation, and detection. Below are detailed methodologies from published studies, highlighting different approaches to sample extraction and chromatographic conditions.
Method 1: Solid-Phase Extraction (SPE) with UV and Fluorescence Detection
This method offers a clean sample extract, leading to high sensitivity and specificity.
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., quinidine).
-
Perform a liquid extraction from the plasma sample.
-
Condition a C8 solid-phase extraction (SPE) cartridge.
-
Load the extracted sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).[2]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 50 µL.
-
-
Detection:
-
UV Detection: Wavelength set around 233 nm or 330 nm.
-
Fluorescence Detection: Excitation at approximately 325-350 nm and emission at 375-450 nm for enhanced sensitivity.[3]
-
Method 2: Liquid-Liquid Extraction (LLE) with Fluorescence Detection
A classic and cost-effective extraction technique suitable for many laboratories.
-
Sample Preparation:
-
To 250 µL of plasma containing an internal standard, add 1 mL of 1 M NaOH.
-
Vortex the mixture for 5 seconds.
-
Add 5 mL of an organic solvent (e.g., chloroform or a chloroform-isoamyl alcohol mixture) and extract by mechanical tumbling for 30 minutes.[4][5]
-
Centrifuge at 1000 g for 30 minutes.[4]
-
Transfer the organic layer to a clean tube and evaporate to dryness at 37°C.[4]
-
Reconstitute the residue in 100 µL of methanol and inject onto the HPLC system.[4]
-
-
Chromatographic Conditions:
-
Detection:
-
Fluorescence Detector: Excitation at 340 nm and emission at 425 nm.[2]
-
Method 3: Protein Precipitation with Fluorescence Detection
This is a simpler and faster sample preparation method, ideal for high-throughput analysis.
-
Sample Preparation:
-
To a volume of plasma, add a precipitating agent (e.g., cold methanol or acetonitrile) in a 1:2 or 1:3 plasma-to-solvent ratio.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge at a high speed to pellet the precipitated proteins.
-
Collect the supernatant and inject it directly or after evaporation and reconstitution.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection:
-
Fluorescence Detector: Set at appropriate excitation and emission wavelengths for quinine.
-
Performance Data Comparison
The validation of an analytical method is paramount to ensure reliable and reproducible results. The following table summarizes the key performance parameters of various published HPLC methods for quinine quantification in plasma.
| Parameter | Method 1 (SPE) | Method 2 (LLE) | Method 3 (Protein Precipitation) |
| Linearity Range | 10-50 µg/mL[6] | 0-7,000 ng/mL[2] | 0.08-600.00 µg/mL[7] |
| Correlation Coefficient (r²) | >0.999[8] | 0.9994[2] | 0.9999[7] |
| Accuracy (% Recovery) | 99.35%[6] | 76% (quinine), 81% (quinidine)[2] | 99.83 ± 0.92%[7] |
| Precision (%RSD/CV) | <2%[6] | Inter-assay: 0.3-6.8%[2] | <1.09%[7] |
| Limit of Detection (LOD) | - | - | 4.32 µg/mL[7] |
| Limit of Quantification (LOQ) | - | 4 ng/mL[2] | 13.09 µg/mL[7] |
Visualizing the Workflow
A generalized workflow for the HPLC-based quantification of this compound in plasma is depicted below. This diagram illustrates the key stages from sample collection to data analysis.
Caption: General workflow for HPLC quantification of quinine in plasma.
Conclusion
The choice of an appropriate HPLC method for this compound quantification in plasma depends on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.
-
Solid-Phase Extraction coupled with fluorescence detection generally offers the highest sensitivity and cleanest extracts, making it suitable for studies requiring low limits of quantification.
-
Liquid-Liquid Extraction provides a reliable and cost-effective alternative, though it may be more labor-intensive.
-
Protein Precipitation is the most rapid technique, well-suited for high-throughput screening, but may be more susceptible to matrix effects.
By carefully considering the experimental protocols and performance data presented, researchers can select and validate a method that best fits their analytical needs, ensuring accurate and reliable quantification of quinine in plasma for their research and development endeavors.
References
- 1. Improved RP-HPLC determination of quinine in plasma and whole blood stored on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 5. [Determination of quinine in plasma and urine by liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. jidps.com [jidps.com]
A Comparative Guide to Assessing the Therapeutic Equivalence of Quinine Gluconate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinine, a primary alkaloid from the Cinchona tree, remains a crucial antimalarial agent, particularly for treating severe and drug-resistant Plasmodium falciparum malaria. It is available in various salt forms, including gluconate, sulfate, and dihydrochloride. While the active moiety is quinine, the formulation, including the salt form and excipients, can significantly influence the drug's dissolution, absorption, and overall bioavailability, thereby affecting its therapeutic efficacy and safety profile.
This guide provides a framework for assessing the therapeutic equivalence of different quinine gluconate formulations. It outlines key experimental protocols and presents data in a comparative format to aid researchers and drug development professionals in this endeavor.
Quinine's Antimalarial Mechanism of Action
Quinine's primary mechanism of action against Plasmodium falciparum involves the disruption of heme detoxification. The parasite digests hemoglobin within its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which induces oxidative stress and parasite death.[1][2][3] It may also interfere with the parasite's nucleic acid and protein synthesis.[1][4]
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Safety Operating Guide
Safe Disposal of Quinine Gluconate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling quinine gluconate must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed and may cause an allergic skin reaction[1]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Key Safety Information:
| Precaution | Specification | Source |
| Personal Protective Equipment (PPE) | Chemical safety goggles or glasses (EN 166), protective gloves, and suitable protective clothing (EN 344). A dust respirator should be used if ventilation is inadequate. | [1][2] |
| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. | [1][3] |
| Storage | Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, and incompatible substances such as oxidizing agents. | [2][4] |
| Spill Response | For small spills, use appropriate tools to place the spilled solid into a convenient waste disposal container. For large spills, shovel the material into a waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements. Minimize dust generation. | [1][2] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste and to follow all federal, state, and local environmental control regulations[1][2]. Improper disposal, such as flushing down the drain, is prohibited for hazardous waste pharmaceuticals to prevent environmental contamination[5][6][7].
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused or expired product, contaminated labware (e.g., vials, syringes), and personal protective equipment.
-
Segregate this compound waste from other laboratory waste streams. It should be collected in a designated, clearly labeled hazardous waste container[5].
2. Containerization and Labeling:
-
Use a compatible, leak-proof container for waste collection. The container should be kept tightly closed when not in use[2].
-
Label the container clearly as "Hazardous Waste" and identify the contents, including "this compound."
3. Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste[3]. These companies are equipped to handle and transport chemical waste in accordance with regulatory standards.
-
Do not mix this compound waste with other chemical waste unless compatibility has been confirmed by a qualified professional. This compound is incompatible with oxidizing agents[1].
Alternative Disposal for Household Quantities (Not Recommended for Laboratories):
While not applicable to laboratory settings, it is useful to be aware of public disposal recommendations for pharmaceuticals. The preferred method is to use a drug take-back program[8][9][10]. If a take-back program is not available, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide guidelines for household trash disposal. This involves mixing the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash[9][11]. This method is not suitable for the disposal of bulk quantities of this compound found in a laboratory setting.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or professional setting.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to comply with all applicable federal, state, and local regulations. Always refer to your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. buchler-gmbh.com [buchler-gmbh.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 56-54-2 Name: Quinidine [xixisys.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. dec.ny.gov [dec.ny.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. oncolink.org [oncolink.org]
- 11. dea.gov [dea.gov]
Personal protective equipment for handling Quinine gluconate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Quinine gluconate. The following protocols for personal protective equipment, operational procedures, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are fundamental to minimizing exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Glasses or Goggles | Wear chemical safety goggles or glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Face Shield | In situations with a risk of splashes, a face shield should be worn in combination with goggles for full protection.[3] | |
| Skin and Body Protection | Gloves | Wear impervious, chemical-resistant nitrile, polyurethane, neoprene, or latex gloves.[2][3][4] It is recommended to use powder-free gloves that comply with ASTM standard D-6978-(05)-13.[3] Double gloving is advised when compounding, administering, and disposing of the substance.[5] |
| Lab Coat/Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[2][4] For larger spills, a full suit may be necessary.[4] | |
| Respiratory Protection | Dust Respirator/Mask | If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA-approved respirator.[2][4] For significant spills, a self-contained breathing apparatus may be required.[4] |
Quantitative Safety Data
The following table summarizes key quantitative data for this compound and related compounds.
| Data Point | Value | Compound | Source |
| LD50 Oral (Guinea Pig) | 1800 mg/kg | Quinine | [1] |
| LD50 Oral (Rat) | 263 mg/kg | Quinidine | [4] |
| LD50 Oral (Mouse) | 535 mg/kg | Quinidine | [4] |
| pH (1% solution/water) | 6.0 - 6.8 | This compound | [1] |
| Molecular Weight | 520.57 g/mole | Quinidine Gluconate | [4] |
Operational Plan: Safe Handling Protocol
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as a chemical fume hood or local exhaust ventilation, especially when handling the powdered form to minimize dust generation.[1][4]
-
Verify the functionality and accessibility of emergency equipment, including an eyewash station and a safety shower.[2]
-
Keep the container tightly closed in a cool, dry, and well-ventilated area, protected from direct sunlight and moisture.[1][4]
2. Handling the Compound:
-
Do not eat, drink, or smoke in the handling area.[6]
3. In Case of a Spill:
-
For small spills, carefully use appropriate tools to collect the spilled solid into a suitable, labeled container for waste disposal.[4]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[4]
-
For large spills, personnel should wear enhanced PPE, including splash goggles, a full suit, dust respirator, boots, and gloves.[4] A self-contained breathing apparatus should be used to avoid inhalation.[4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
-
Dispose of this compound and its container as hazardous waste.[1]
-
Do not dispose of with domestic waste or empty into drains.[1]
-
All waste disposal must be conducted in accordance with federal, state, and local environmental control regulations.[4]
-
Empty containers should be completely emptied before disposal and can be recycled if fully decontaminated.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. buchler-gmbh.com [buchler-gmbh.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
